(2E,5Z)-tetradecadienoyl-CoA
Description
Properties
Molecular Formula |
C35H58N7O17P3S |
|---|---|
Molecular Weight |
973.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,5Z)-tetradeca-2,5-dienethioate |
InChI |
InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |
InChI Key |
JVEFYXPCQBMMAA-ZMLWRGBOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(2E,5Z)-Tetradecadienoyl-CoA: A Technical Guide to its Hypothesized Metabolism and Analysis
This technical guide provides an in-depth overview of (2E,5Z)-tetradecadienoyl-CoA, a specific isomer of a polyunsaturated fatty acyl-CoA. Due to the limited direct research on this precise molecule, this document extrapolates from established principles of fatty acid metabolism and data on analogous compounds to present a hypothesized metabolic pathway and the requisite experimental framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its role in health and disease.
Introduction to this compound
This compound is a 14-carbon fatty acyl-Coenzyme A molecule with two double bonds: a trans (E) bond at the second carbon and a cis (Z) bond at the fifth carbon. Long-chain fatty acyl-CoAs are central to numerous cellular processes, including energy production via β-oxidation, biosynthesis of complex lipids, and protein acylation.[1] The specific stereochemistry of the double bonds in unsaturated fatty acyl-CoAs significantly influences their metabolic fate and biological activity.[1] While the metabolism of many polyunsaturated fatty acids (PUFAs) is well-documented, the pathways for specific, less common isomers like this compound are not fully elucidated.[2] Understanding the metabolism of this molecule is crucial as it may reveal novel biochemical pathways and potential therapeutic targets for metabolic diseases.[2][3]
The primary challenge in the metabolism of this compound lies in the position and configuration of its double bonds, which are not directly amenable to the standard enzymes of the β-oxidation spiral.[2]
Hypothesized Metabolic Pathway
The proposed metabolic pathway for this compound involves a series of auxiliary enzymes to reconfigure its double bonds into a form that can enter the conventional β-oxidation pathway. The key enzymatic steps are hypothesized to involve isomerization to convert the (2E,5Z) isomer into a substrate for the standard β-oxidation machinery.
The presence of a cis double bond at an odd-numbered carbon and a trans double bond at an even-numbered carbon suggests a pathway involving the following key enzymes: Δ³,Δ²-enoyl-CoA isomerase and potentially dienoyl-CoA isomerase. A proposed pathway, extrapolated from the metabolism of similar compounds, is detailed below.[4]
-
Initial Isomerization: The this compound is first acted upon by Δ³,Δ²-enoyl-CoA isomerase . This enzyme is proposed to convert the 2-trans and 5-cis double bonds into a conjugated 3,5-dienoyl-CoA intermediate.[4]
-
Second Isomerization: The resulting 3,5-dienoyl-CoA is then a substrate for dienoyl-CoA isomerase , which converts it into a 2-trans, 4-trans configuration.[4] This conjugated system is the key to proceeding with oxidation.
-
Reduction: The 2,4-dienoyl-CoA is then reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme reduces the Δ⁴ double bond to produce a trans-3-enoyl-CoA.[3][5]
-
Final Isomerization: The trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, which is a standard substrate for enoyl-CoA hydratase and can re-enter the β-oxidation spiral.[3]
This sequence of reactions ultimately transforms the problematic double bond configuration of this compound into a standard intermediate of the β-oxidation pathway, allowing for its complete degradation to acetyl-CoA.
Data Presentation: Enzyme Kinetics
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Acyl-CoA Dehydrogenase (VLCAD) | Myristoyl-CoA (C14:0) | 0.3 | 1.2 |
| 2,4-Dienoyl-CoA Reductase (DECR) | 5-phenyl-2,4-pentadienoyl-CoA | Data not readily available | Data not readily available |
| Δ³,Δ²-Enoyl-CoA Isomerase (ECI) | Data not readily available | Data not readily available | Data not readily available |
Note: The data presented in this table is for structurally similar substrates and serves as an example of how experimental results would be structured.[5][6]
Experimental Protocols
To investigate the hypothesized metabolic pathway of this compound, a series of experiments are required. These include the synthesis of the substrate, purification of the relevant enzymes, and development of enzymatic assays.
Since this compound is not commercially available, it must be synthesized. A chemo-enzymatic approach is often employed.[1]
-
Chemical Synthesis of (2E,5Z)-Tetradecadienoic Acid: This can be achieved through multi-step organic synthesis, for example, using a Wittig reaction to create the double bonds with the desired stereochemistry.[7]
-
Enzymatic Ligation to Coenzyme A: The synthesized fatty acid is then activated to its coenzyme A thioester using a long-chain acyl-CoA synthetase.[7]
The key enzymes in the hypothesized pathway, namely Δ³,Δ²-enoyl-CoA isomerase, dienoyl-CoA isomerase, and 2,4-dienoyl-CoA reductase, can be purified from biological sources (e.g., rat liver mitochondria) or expressed recombinantly in systems like E. coli.[2] Standard protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and affinity chromatography would be employed.[2]
The activity of the purified enzymes with the synthesized this compound can be determined using spectrophotometric or fluorometric assays.[2]
-
Δ³,Δ²-Enoyl-CoA Isomerase Assay: The conversion of the substrate can be monitored by high-performance liquid chromatography (HPLC) or by coupling the reaction to a subsequent enzyme in the pathway whose activity is easily measured.[2]
-
2,4-Dienoyl-CoA Reductase Assay: The activity of this enzyme is typically measured by following the NADPH-dependent decrease in absorbance of the dienoyl-CoA substrate at a specific wavelength.[2]
The identification and quantification of the substrate and its metabolites are critical for validating the hypothesized pathway. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.[8]
-
Chromatographic Separation: A C18 reverse-phase column can be used to separate the different fatty acyl-CoA species based on their hydrophobicity.[2]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoA molecules. Multiple reaction monitoring (MRM) can be employed for sensitive and specific quantification of the target analytes.[8]
Conclusion
The study of this compound represents a nuanced area of lipid metabolism. The hypothetical pathway and experimental protocols outlined in this technical guide provide a solid foundation for researchers to begin to unravel the metabolic fate of this intriguing molecule. Further research in this area has the potential to uncover novel enzymatic functions and metabolic pathways, which could have significant implications for human health and disease.[2] The efficient metabolism of polyunsaturated fatty acids is crucial for cellular energy production, and deficiencies in the enzymes of these pathways can lead to severe inherited metabolic disorders.[3] As our understanding of the complexities of fatty acid metabolism grows, so too does the potential for developing targeted therapies for a range of metabolic and other diseases.[9]
References
(2E,5Z)-tetradecadienoyl-CoA structure and chemical properties
An In-Depth Technical Guide to (2E,5Z)-Tetradecadienoyl-CoA: Structure, Properties, and Metabolic Significance
Disclaimer: Specific experimental data for this compound is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established principles of polyunsaturated fatty acid metabolism, data from analogous isomers such as (2E,5E)-tetradecadienoyl-CoA, and hypothesized pathways. The experimental protocols detailed are established methods for the analysis of this class of molecules.
Introduction
Long-chain fatty acyl-coenzyme As (LCFA-CoAs) are pivotal metabolic intermediates and signaling molecules central to numerous cellular processes, including energy production via β-oxidation, lipid biosynthesis, and protein acylation.[1] The specific stereochemistry of the double bonds in unsaturated fatty acyl-CoAs significantly influences their metabolic fate and biological activity.[1] this compound is an unsaturated fatty acyl-coenzyme A, a 14-carbon fatty acyl-CoA with two double bonds.[2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its structure, chemical properties, hypothesized metabolic pathways, and the experimental methodologies required for its study.
Chemical Structure and Properties
The structure of this compound consists of a 14-carbon fatty acyl chain with a trans (E) double bond at the C2 position and a cis (Z) double bond at the C5 position, linked to a coenzyme A molecule via a thioester bond.
Predicted Chemical and Mass Spectrometric Properties
While experimental data is scarce, key properties can be predicted based on its structure. High-resolution mass spectrometry is the primary technique for the identification and quantification of such molecules.[3]
| Property | Predicted Value | Source |
| Chemical Formula | C₃₅H₅₈N₇O₁₇P₃S | [3] |
| Monoisotopic Mass | 973.2827 u | [3] |
| Average Molecular Weight | 975.874 g/mol | [4] |
| Precursor Ion (m/z, [M+H]⁺) | ~974.29 | [5] |
| Key Fragment Ion (m/z) | Neutral loss of 507.1 Da (3'-phospho-ADP) | [3] |
| Water Solubility | 1.93 g/L (ALOGPS) | [6] |
| logP | -1.2 (ChemAxon) | [6] |
Biological Significance and Metabolic Pathways
This compound is presumed to be an intermediate in the β-oxidation of polyunsaturated fatty acids (PUFAs). The metabolism of PUFAs requires auxiliary enzymes to handle double bonds that are not in the standard trans-Δ2 configuration suitable for the core β-oxidation enzymes.[1][7]
Hypothesized Metabolic Pathway
The presence of a cis double bond at the 5-position prevents direct processing by the standard β-oxidation machinery after the initial steps. The metabolic challenge is to convert this structure into a recognizable substrate. The pathway likely involves the following key enzymatic steps.
-
Initial β-oxidation Cycles: A longer-chain PUFA undergoes initial cycles of β-oxidation to yield this compound.
-
Isomerization: The crucial step would be the action of an isomerase. A Δ³,Δ²-enoyl-CoA isomerase could potentially act on the molecule, although the cis-5 configuration presents a unique challenge compared to more common intermediates. It might first be acted upon to form a conjugated system.
-
Reduction: If a conjugated 2,4-dienoyl-CoA intermediate is formed, it would be reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR).[8]
-
Final Isomerization: The resulting trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, which is a standard substrate that can re-enter the β-oxidation spiral.[8]
This multi-step process, requiring specialized auxiliary enzymes, ensures the complete oxidation of the fatty acyl chain to yield acetyl-CoA for energy production.[8]
Caption: Hypothesized metabolic pathway of this compound.
Experimental Protocols
The study of this compound requires specialized protocols for its synthesis, extraction, and analysis.
Synthesis of this compound
Objective: To synthesize this compound for use as an analytical standard and for functional studies.
Methodology:
-
Chemical Synthesis of (2E,5Z)-Tetradecadienoic Acid:
-
Enzymatic Ligation to Coenzyme A:
-
Materials: (2E,5Z)-tetradecadienoic acid, Coenzyme A trilithium salt, ATP, magnesium chloride, a long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver), and potassium phosphate (B84403) buffer (pH 7.5).[10]
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and Coenzyme A.[10]
-
Add the synthesized (2E,5Z)-tetradecadienoic acid, dissolved in a minimal amount of an organic solvent like DMSO.[10]
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.[10]
-
Incubate the mixture at 37°C for 1-2 hours.[10]
-
Monitor product formation and purify the resulting this compound using solid-phase extraction (SPE) or reversed-phase HPLC.[10]
-
-
Caption: Workflow for the chemo-enzymatic synthesis of the target molecule.
Extraction from Biological Tissues and Quantification by LC-MS/MS
The analysis of acyl-CoAs from tissues is challenging due to their low abundance. A robust method combining solvent extraction, solid-phase extraction, and LC-MS/MS analysis is required.[11]
Objective: To extract and quantify this compound from biological samples.
Methodology:
-
Homogenization:
-
Solvent Extraction:
-
Add 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[1][8]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE column with methanol (B129727), followed by water.[8]
-
Load the supernatant from the centrifugation step onto the column.[8]
-
Wash the column to remove unbound contaminants (e.g., with 50% methanol in water).[8]
-
Elute the acyl-CoAs using an appropriate elution buffer (e.g., methanol with 25 mM ammonium (B1175870) hydroxide (B78521) or 2-propanol).[1][8]
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[7]
-
-
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[3][7]
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[7]
-
Mobile Phase B: 10 mM ammonium acetate in 90% acetonitrile/10% water.[7]
-
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).[7]
-
Quantification: Generate a standard curve using the synthesized this compound standard. Quantify the amount in the sample by comparing its peak area ratio relative to the internal standard against the standard curve.[7]
-
Caption: Experimental workflow for analyzing this compound.
Data Presentation
All quantitative data should be presented in a clear, structured format. The following tables are examples for presenting kinetic and quantitative results.
Hypothetical Enzyme Kinetic Parameters
The data below is purely hypothetical and serves as an example of how experimental results for enzymes involved in the metabolism of this compound would be structured.[9]
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) |
| Δ³,Δ²-Enoyl-CoA Isomerase | This compound | 12.5 ± 1.8 | 8.2 ± 0.9 |
| 2,4-Dienoyl-CoA Reductase | 2,4-Tetradecadienoyl-CoA | 25.0 ± 3.5 | 2.1 ± 0.3 |
Example Quantitative Analysis Data
This table illustrates how to present quantification results from an LC-MS/MS experiment.[12]
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (nmol/g tissue) |
| Control 1 | 85,430 | 1,520,100 | 0.056 | 1.25 |
| Control 2 | 92,110 | 1,498,500 | 0.061 | 1.36 |
| Treated 1 | 210,500 | 1,550,800 | 0.136 | 3.02 |
| Treated 2 | 225,300 | 1,515,300 | 0.149 | 3.31 |
Conclusion and Future Directions
This compound represents a specific, yet understudied, intermediate in the complex network of fatty acid metabolism. While its precise roles and metabolic pathways are not fully elucidated, established principles of lipid biochemistry provide a strong framework for its investigation. The chemo-enzymatic synthesis and advanced LC-MS/MS analytical techniques detailed in this guide provide the necessary tools for researchers to produce and accurately quantify this molecule in biological systems.
Future research should focus on validating the hypothesized metabolic pathway, identifying the specific isomerases involved, and exploring the potential role of this and other rare fatty acyl-CoA isomers in cellular signaling and the pathology of metabolic diseases. Such studies are critical for advancing our understanding of lipid metabolism and may reveal novel targets for therapeutic intervention.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ((2E,5Z)-Tetradecadienoyl-coenzyme A) | 辅酶A衍生物 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for (2E)-Tetradecenoyl-CoA (HMDB0003946) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound (2E)-Tetradecenoyl-CoA (FDB023265) - FooDB [foodb.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Putative Biosynthesis of (2E,5Z)-tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific biosynthesis of (2E,5Z)-tetradecadienoyl-CoA is not extensively detailed in publicly available scientific literature. This guide, therefore, presents a putative pathway based on established principles of fatty acid metabolism, drawing parallels from the synthesis and metabolism of the closely related (2E,5E)-tetradecadienoyl-CoA isomer.
Introduction
This compound is a polyunsaturated fatty acyl-CoA molecule. While its precise biological roles are still under investigation, its unique stereochemistry suggests potential involvement in specialized metabolic pathways and as a precursor to bioactive lipids. Understanding its biosynthesis is crucial for elucidating its physiological functions and for the development of novel therapeutics. This technical guide outlines a proposed enzymatic pathway for the synthesis of this compound, provides relevant (though often analogous) quantitative data, and details key experimental protocols.
Proposed Biosynthesis Pathway
The synthesis of this compound is hypothesized to occur in three principal stages, starting from basic metabolic precursors:
-
De Novo Synthesis of the Saturated C14 Acyl Backbone: The process begins with the creation of a 14-carbon saturated fatty acid backbone (tetradecanoic acid or myristic acid) by the Fatty Acid Synthase (FAS) complex.
-
Introduction of the 5Z Double Bond: A specific fatty acid desaturase introduces a cis double bond at the Δ5 position of the saturated precursor.
-
Formation of the 2E Double Bond and Thioesterification to CoA: The final trans double bond is introduced at the Δ2 position, and the fatty acid is activated to its CoA thioester.
A detailed schematic of this proposed pathway is presented below.
Caption: Proposed enzymatic pathway for the synthesis of this compound.
Key Enzymes and Their Roles
-
Fatty Acid Synthase (FAS): This multi-enzyme complex catalyzes the synthesis of the saturated 14-carbon fatty acid backbone, tetradecanoyl-ACP, from acetyl-CoA and malonyl-CoA, utilizing NADPH as a reductant.[1]
-
Δ5-Desaturase: These enzymes are typically membrane-bound oxidoreductases that introduce a cis (Z) double bond into the fatty acyl chain.[1] For this pathway, a Δ5-desaturase would act on tetradecanoyl-ACP or tetradecanoyl-CoA to produce (5Z)-tetradecenoyl-ACP/CoA.[1] This reaction requires oxygen, NADH, and cytochrome b5 as cofactors.[1]
-
Acyl-CoA Dehydrogenase (ACAD): An acyl-CoA dehydrogenase is proposed to introduce the trans double bond at the Δ2 position, converting (5Z)-tetradecenoyl-CoA to this compound.
Quantitative Data
Table 1: Hypothetical Kinetic Parameters for Enzymes in Dienoyl-CoA Metabolism [2] (Note: This data is for the (2E,5E) isomer and is illustrative.)
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Acyl-CoA Dehydrogenase | (2E,5E)-Tetradecadienoyl-CoA | 15.2 ± 2.1 | 5.8 ± 0.7 |
| Enoyl-CoA Isomerase | (3E,5E)-Tetradecadienoyl-CoA | 8.5 ± 1.2 | 12.3 ± 1.5 |
| 2,4-Dienoyl-CoA Reductase | (2E,5E)-Tetradecadienoyl-CoA | 25.0 ± 3.5 | 2.1 ± 0.3 |
Table 2: General Optimized Reaction Conditions for Enzymatic Acyl-CoA Synthesis [4]
| Parameter | Optimized Range | Rationale |
| pH | 7.0 - 8.0 | Optimal for most acyl-CoA synthetases. |
| (2E,5Z)-Tetradecadienoic Acid | 50-500 µM | Substrate concentration. |
| Coenzyme A (CoA) | 0.1-1.0 mM | Should be in molar excess to the fatty acid. |
| ATP | 1-10 mM | Should be in molar excess to the fatty acid. |
| MgCl₂ | 2-15 mM | Crucial for ATP-dependent enzyme activity. |
| Acyl-CoA Synthetase | 0.1-5 µM | Optimal concentration depends on enzyme activity. |
| Temperature | 25-37 °C | Higher temperatures can lead to enzyme denaturation. |
| Incubation Time | 30 min - 4 hours | Monitor reaction progress to determine the optimum time. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound[4]
Objective: To synthesize this compound from (2E,5Z)-tetradecadienoic acid using a long-chain acyl-CoA synthetase (LACS).
Materials:
-
(2E,5Z)-tetradecadienoic acid
-
Long-chain acyl-CoA synthetase (LACS)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, CoA, and MgCl₂ at the desired concentrations (refer to Table 2).
-
Add the substrate, (2E,5Z)-tetradecadienoic acid.
-
Initiate the reaction by adding the LACS enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS/MS to quantify the formation of this compound.
Acyl-CoA Dehydrogenase Assay[2]
This spectrophotometric assay measures the reduction of an artificial electron acceptor to determine the activity of acyl-CoA dehydrogenase.
Materials:
-
Spectrophotometer
-
Potassium phosphate buffer (pH 7.2)
-
Ferricenium hexafluorophosphate (B91526) (or other suitable electron acceptor)
-
This compound (substrate)
-
Purified acyl-CoA dehydrogenase or cell/tissue homogenate
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and the electron acceptor.
-
Add the enzyme solution.
-
Incubate for 2 minutes at 37°C to equilibrate.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen electron acceptor over time.
Quantitative Analysis of Acyl-CoAs by LC-MS/MS[3]
This method allows for the sensitive and specific quantification of this compound.
Caption: Workflow for quantitative analysis of acyl-CoAs by LC-MS/MS.[3]
Procedure:
-
Sample Preparation: Homogenize the biological sample and extract the acyl-CoAs using a suitable method like solid-phase extraction.[5] Add a known amount of an internal standard.
-
LC Separation: Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column to separate the different fatty acyl-CoA species.
-
MS/MS Detection: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Employ multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of this compound.[1][3]
-
Quantification: Generate a standard curve using known concentrations of a commercially available C14:2-CoA standard.[3] Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.[3]
Conclusion
The study of this compound represents an emerging area in lipid metabolism research. The putative biosynthetic pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the synthesis, metabolism, and biological functions of this intriguing molecule. Further research is necessary to validate this proposed pathway and to fully elucidate the roles of this compound in health and disease.
References
function of (2E,5Z)-tetradecadienoyl-CoA in fatty acid metabolism
An In-Depth Technical Guide on the Function of (2E,5Z)-Tetradecadienoyl-CoA in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs), particularly those with double bonds at odd-numbered carbon positions. Its unique stereochemistry necessitates a specialized enzymatic cascade for its complete degradation, making it a key molecule in cellular energy homeostasis. This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic kinetics, and potential signaling roles of this compound. Detailed experimental protocols for its analysis and the characterization of related enzymatic activities are also presented to facilitate further research in metabolic diseases and drug development.
Introduction: The Significance of this compound
Long-chain fatty acyl-coenzyme As (LCFA-CoAs) are central to numerous cellular functions, including energy production through β-oxidation, lipid biosynthesis, and protein acylation.[1] The specific stereochemistry of unsaturated fatty acyl-CoAs, such as the (2E,5Z) configuration, can significantly influence their metabolic fate and biological activity.[1] this compound emerges as a key, albeit transient, intermediate during the breakdown of certain 14-carbon polyunsaturated fatty acids.[2][3] The degradation of these fatty acids poses a unique challenge to the standard β-oxidation machinery due to the position and configuration of the double bonds.[4] Consequently, a series of auxiliary enzymes are required to process this compound, ensuring the complete oxidation of the fatty acyl chain for energy production.[2][3] Dysregulation of this metabolic pathway has been implicated in various metabolic disorders, highlighting the importance of understanding the function of this specific acyl-CoA.[2]
Metabolic Pathways of this compound
The metabolic journey of this compound involves both its formation (biosynthesis) from fatty acid precursors and its breakdown (degradation) to yield acetyl-CoA.
Degradation Pathway of this compound via Beta-Oxidation
The degradation of this compound is essential for harnessing the energy stored in certain polyunsaturated fatty acids. This process occurs within the mitochondria and requires the coordinated action of several auxiliary enzymes to convert it into a substrate compatible with the conventional β-oxidation spiral.[2][3] The enzymatic steps are as follows:
-
Isomerization to a 3,5-Dienoyl-CoA Intermediate: The initial (2E,5Z)-dienoyl-CoA is not a substrate for the standard enoyl-CoA hydratase. Instead, Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the Δ⁵ double bond, converting the 2,5-dienoyl-CoA into a 3,5-dienoyl-CoA intermediate.[3][5]
-
Conversion to a Conjugated System: The resulting 3,5-dienoyl-CoA is then acted upon by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase , which converts it into a conjugated 2,4-dienoyl-CoA.[3][6] This conjugated system is the key to proceeding with oxidation.
-
Reduction of the Dienoyl-CoA: The 2,4-dienoyl-CoA is subsequently reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme reduces the Δ⁴ double bond to produce a trans-3-enoyl-CoA.[3]
-
Final Isomerization and Re-entry into Beta-Oxidation: The trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA. This final product is a standard substrate for enoyl-CoA hydratase and can re-enter the β-oxidation spiral to be further degraded into acetyl-CoA units.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Landscape of (2E,5Z)-Tetradecadienoyl-CoA Metabolism: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the enzymes that interact with (2E,5Z)-tetradecadienoyl-CoA, a key intermediate in the mitochondrial and peroxisomal beta-oxidation of polyunsaturated fatty acids (PUFAs).[1] This document is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its role in various physiological and pathological processes. A comprehensive understanding of this pathway is crucial for developing novel therapeutics targeting metabolic diseases.[2]
This compound is a critical, albeit transient, intermediate in the catabolism of linoleic acid.[3] Its metabolism is essential for energy homeostasis and involves a series of specialized enzymes to handle its non-standard double bond configuration.[1][4] Dysregulation of PUFA oxidation has been implicated in numerous metabolic disorders, making the study of enzymes that process substrates like this compound a key area of research.[1][4]
Core Enzymes in the Metabolism of this compound
The metabolism of this compound requires a concerted effort of several key enzymes to navigate its unique double bond structure. The primary enzymes involved are Acyl-CoA Dehydrogenase (ACAD), 2,4-Dienoyl-CoA Reductase (DECR), and Δ³,Δ²-Enoyl-CoA Isomerase (ECI).[2]
The Metabolic Pathway
The degradation of a 14-carbon di-unsaturated fatty acid leads to the formation of this compound after initial rounds of beta-oxidation.[1] The subsequent metabolic cascade is as follows:
-
Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase : The initial (2E,5Z)-dienoyl-CoA is not a suitable substrate for the standard beta-oxidation pathway enzyme, enoyl-CoA hydratase. It is first acted upon by Δ³,Δ²-enoyl-CoA isomerase, which catalyzes the isomerization of the Δ⁵ double bond to form a 3,5-dienoyl-CoA intermediate.[1]
-
Conversion to a Conjugated System : The resulting 3,5-dienoyl-CoA is then converted by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase into a conjugated 2,4-dienoyl-CoA.[1]
-
Reduction by 2,4-Dienoyl-CoA Reductase : The 2,4-dienoyl-CoA is subsequently reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR). This enzyme reduces the Δ⁴ double bond, producing a trans-3-enoyl-CoA.[1]
-
Final Isomerization : The trans-3-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA, which can re-enter the beta-oxidation spiral.[1]
This specialized pathway ensures the complete oxidation of the fatty acyl chain into acetyl-CoA units for energy production.[1]
Quantitative Data on Enzyme Interactions
While specific kinetic data for this compound is limited in the current literature, the following tables summarize the kinetic parameters of the key enzymes with structurally similar substrates.[2][5] This comparative data provides a basis for estimating the potential activity of these enzymes with this compound.[5]
Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases (ACADs)
| Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (U/mg) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Source(s) |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | |||||
| Human LCAD | Myristoyl-CoA (C14:0) | 2.5 | 4.5 | 1.8 x 10⁶ | [5] |
| Human LCAD | Palmitoyl-CoA (C16:0) | 1.8 | 5.2 | 2.9 x 10⁶ | [5] |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | |||||
| Human VLCAD | Myristoyl-CoA (C14:0) | 0.3 | 1.2 | 4.0 x 10⁶ | [5] |
| Human VLCAD | Palmitoyl-CoA (C16:0) | 0.2 | 1.5 | 7.5 x 10⁶ | [5] |
| Rat VLCAD | 5-cis-Tetradecenoyl-CoA (C14:1) | Data not available | Data not available | 4% of the efficiency with tetradecanoyl-CoA | [5] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | |||||
| Human MCAD | Myristoyl-CoA (C14:0) | >100 | Low | Low | [5] |
Table 2: Kinetic Parameters of Dienoyl-CoA Metabolizing Enzymes
| Enzyme | Substrate | K_m (µM) | Source(s) |
| Δ³,Δ²-Enoyl-CoA Isomerase | |||
| Rat Liver | 3-cis-Octenoyl-CoA | 150 | [1] |
| Rat Liver | 2,5-Octadienoyl-CoA | Data not available | [1] |
| 2,4-Dienoyl-CoA Reductase | |||
| Human Peroxisomal | trans-2,trans-4-Decadienoyl-CoA | 5.5 | [1] |
| Human Peroxisomal | trans-2,trans-4-Hexadienoyl-CoA | 7.2 | [1] |
| Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | 4.0 | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for common assays used to determine the kinetics of enzymes involved in this compound metabolism.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction Assay)
This is considered the gold standard for measuring ACAD activity as it utilizes the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[5]
-
Principle : The assay measures the decrease in ETF fluorescence upon its reduction by an ACAD that has been reduced by its acyl-CoA substrate. The reaction is monitored anaerobically to prevent the reoxidation of reduced ETF by molecular oxygen.[5]
-
Reagents :
-
Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA.[5]
-
Recombinant or purified ETF (porcine or human).[5]
-
Acyl-CoA substrates (including this compound).[5]
-
Enzyme source (purified ACAD or mitochondrial extract).[5]
-
Deoxygenation system: Glucose, glucose oxidase, and catalase.[5]
-
-
Procedure :
-
Prepare a reaction mixture in a sealed, anaerobic cuvette containing the assay buffer, ETF, and the deoxygenation system.[5]
-
Initiate the reaction by adding the enzyme source to the cuvette.[5]
-
Start data acquisition by adding the acyl-CoA substrate.[5]
-
Monitor the decrease in ETF fluorescence over time.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence curve.
-
Perform the assay at various substrate concentrations to determine kinetic parameters.
-
2,4-Dienoyl-CoA Reductase Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate.[3]
-
Principle : The activity of the enzyme is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[6]
-
Reagents :
-
Procedure :
-
Set up a reaction mixture in a cuvette containing the assay buffer and NADPH.[4]
-
Equilibrate to the desired temperature (e.g., 25°C or 37°C).[4]
-
Initiate the reaction by adding the enzyme source.[4]
-
Add the dienoyl-CoA substrate to start the reaction.[6]
-
Monitor the decrease in absorbance at 340 nm over time.[4]
-
Calculate the initial reaction velocity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[4]
-
Δ³,Δ²-Enoyl-CoA Isomerase Activity Assay
This assay follows the conversion of a Δ³-enoyl-CoA to a Δ²-enoyl-CoA by monitoring the increase in absorbance at 263 nm.[3]
-
Principle : The assay measures the increase in absorbance at 263 nm, which is characteristic of the newly formed double bond in conjugation with the thioester group.[3]
-
Reagents :
-
Procedure :
-
Prepare a reaction mixture in a cuvette containing the Tris-HCl buffer and the enzyme preparation.[3]
-
Incubate for 2 minutes at 25°C.[3]
-
Initiate the reaction by adding the cis-3-hexenoyl-CoA solution.[3]
-
Monitor the increase in absorbance at 263 nm for 5 minutes.[3]
-
Calculate the enzyme activity using the appropriate molar extinction coefficient for the Δ²-enoyl-CoA product.[3]
-
Potential Implications for Drug Development
The enzymes involved in the degradation of this compound, particularly 2,4-dienoyl-CoA reductase, could be targets for therapeutic intervention in metabolic disorders where fatty acid oxidation is dysregulated.[3] Furthermore, as altered fatty acid metabolism is a hallmark of many cancers, targeting the enzymes of PUFA oxidation may represent a novel anti-cancer strategy.[3] Metabolites of PUFA oxidation are also known to be involved in various signaling pathways, including the modulation of transcription factors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[3]
References
The Cellular Nexus: An In-depth Technical Guide to the Roles of Unsaturated Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unsaturated fatty acyl-Coenzyme A (acyl-CoA) esters are pivotal metabolic intermediates that extend their influence far beyond simple bioenergetics. As the activated forms of unsaturated fatty acids, they are central players in a complex network of cellular processes, including signal transduction, gene regulation, protein modification, and the maintenance of membrane homeostasis. This technical guide provides a comprehensive exploration of the multifaceted roles of unsaturated fatty acyl-CoAs, offering detailed insights into their metabolic fates, their function as signaling molecules, and their impact on cellular architecture. We present a compilation of quantitative data, detailed experimental methodologies for their study, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and pharmacology, facilitating a deeper understanding of the profound influence of these molecules on cellular function and their potential as therapeutic targets.
Core Cellular Functions of Unsaturated Fatty Acyl-CoAs
Unsaturated fatty acyl-CoAs are integral to a multitude of cellular functions, acting as substrates for metabolic pathways, as signaling molecules, and as modifiers of protein function and membrane structure.
Metabolic Intermediates
The primary and most well-understood role of unsaturated fatty acyl-CoAs is as central intermediates in lipid metabolism. Long-chain fatty acids are activated to their acyl-CoA thioesters by acyl-CoA synthetases (ACSLs), a critical step for their subsequent metabolic processing.[1]
-
β-Oxidation: For energy production, unsaturated fatty acyl-CoAs are transported into the mitochondria via the carnitine shuttle system, where they undergo β-oxidation to yield acetyl-CoA, NADH, and FADH2.[2] The oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds.[2]
-
Synthesis of Complex Lipids: Unsaturated fatty acyl-CoAs are essential building blocks for the synthesis of various complex lipids, including phospholipids, triglycerides (TAGs), and cholesterol esters. These lipids are crucial for membrane structure, energy storage, and signaling.[1]
-
Precursors for Signaling Molecules: Polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA, are precursors for the synthesis of eicosanoids (prostaglandins, leukotrienes, and thromboxanes), a class of potent signaling molecules involved in inflammation, immunity, and neurotransmission.[3]
Signaling Molecules and Regulators of Gene Expression
Unsaturated fatty acyl-CoAs and their derivatives are potent signaling molecules that can directly and indirectly influence cellular processes.
-
Allosteric Regulation of Enzymes: They can allosterically modulate the activity of key metabolic enzymes, thereby regulating metabolic flux. For instance, long-chain acyl-CoAs can inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1]
-
Regulation of Gene Expression: Unsaturated fatty acids and their acyl-CoA derivatives are ligands for nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] Activation of PPARs by unsaturated fatty acyl-CoAs leads to the transcriptional regulation of genes involved in lipid metabolism, inflammation, and energy homeostasis.[4][5] They also play a role in regulating the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), master regulators of cholesterol and fatty acid synthesis.[6][7][8][9] Polyunsaturated fatty acids have been shown to suppress the proteolytic processing of SREBP-1c, leading to a decrease in the transcription of lipogenic genes.[8][9]
Protein Acylation
The covalent attachment of unsaturated fatty acids to proteins, a process known as protein acylation, is a critical post-translational modification that regulates protein function.
-
N-Myristoylation: Myristate (a saturated fatty acid) is the canonical substrate for N-myristoyltransferase, but other fatty acids, including unsaturated ones, can be incorporated. This modification typically occurs at an N-terminal glycine (B1666218) residue and is important for membrane targeting and signal transduction.[10]
-
S-Acylation (Palmitoylation): This reversible modification involves the attachment of a fatty acid, often palmitate, to a cysteine residue via a thioester linkage. However, a variety of fatty acids, including the unsaturated oleate, can also be attached.[6][8][11][12][13][14] S-acylation regulates protein trafficking, stability, and interaction with other proteins.[8][11][13][14] The specific fatty acid attached can influence the protein's localization and function; for example, modification with unsaturated fatty acids can alter a protein's partitioning into lipid rafts.[11]
Membrane Fluidity and Structure
The fatty acyl composition of membrane phospholipids, which is derived from the cellular pool of fatty acyl-CoAs, is a primary determinant of membrane fluidity.[15][16] The "kinks" introduced by the double bonds in unsaturated fatty acids prevent tight packing of the phospholipid acyl chains, thereby increasing membrane fluidity.[13][15] Maintaining optimal membrane fluidity is essential for the function of membrane-embedded proteins, such as receptors and transporters, and for processes like endocytosis and cell signaling.[15][16]
Quantitative Data
The following tables summarize available quantitative data related to the cellular roles of unsaturated fatty acyl-CoAs. It is important to note that these values can vary significantly depending on the cell type, physiological conditions, and analytical methods used.
Table 1: Cellular Concentrations of Unsaturated Fatty Acyl-CoAs
| Acyl-CoA Species | Cell/Tissue Type | Concentration (µM) | Reference(s) |
| Oleoyl-ACP | Pea Chloroplasts | 0.4 - 1.6 | [17] |
| Oleoyl-ACP | Amaranthus Chloroplasts | 0.6 - 1.4 | [17] |
| Oleoyl-CoA | - | Critical Micelle Concentration: ~32 | [1] |
| Palmitoleoyl-CoA | - | - | [18] |
Data on the absolute concentrations of specific unsaturated fatty acyl-CoAs in mammalian cells are sparse in the provided search results. The data presented for acyl-ACPs in chloroplasts provides an example of their cellular levels in a specific context.
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax/kcat | Organism/Source | Reference(s) |
| Stearoyl-CoA Desaturase-1 (SCD1) | Palmitoyl-CoA | - | High Activity | Mouse Harderian Gland | [19] |
| Stearoyl-CoA Desaturase-1 (SCD1) | Stearoyl-CoA | - | Low Activity | Mouse Harderian Gland | [19] |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Carnitine | 75.6 - 102.9 | - | Human (expressed in yeast) | [2][15] |
| Acyl-CoA Thioesterase (from FASN) | Palmitoyl-CoA | 0.5 - 2.5 | - | Rat Mammary Gland | [20] |
Table 3: Protein S-Acylation Stoichiometry
| Fatty Acid | Tissue/Cell Type | Percentage of Total S-Acylated Fatty Acids | Reference(s) |
| Oleate (18:1) | Human Platelets | 4% | [12][13] |
| Palmitate (16:0) | Human Platelets | 74% | [12][13] |
| Stearate (18:0) | Human Platelets | 22% | [12][13] |
This data indicates that while unsaturated fatty acids are incorporated into proteins via S-acylation, saturated fatty acids are often more abundant.
Experimental Protocols
Quantification of Unsaturated Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of long-chain acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Acetonitrile (ACN)
-
2-Propanol
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis MAX)
-
Methanol
-
Ammonium (B1175870) Hydroxide
-
Formic Acid
-
LC-MS/MS system with a C8 or C18 reversed-phase column
Procedure:
-
Sample Homogenization and Extraction:
-
Homogenize the tissue or cell pellet in a mixture of ACN and 2-propanol (e.g., 3:1 v/v).[21]
-
Vortex and sonicate the homogenate to ensure complete cell lysis and extraction.[21]
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[21]
-
Collect the supernatant. Re-extract the pellet with the same solvent mixture and pool the supernatants.[21]
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[21]
-
-
Solid Phase Extraction (SPE) for Acyl-CoA Purification:
-
Condition the SPE cartridge with methanol, followed by equilibration with water.[21]
-
Reconstitute the dried extract in a small volume of a weak solvent and load it onto the SPE cartridge.[21]
-
Wash the cartridge with water to remove salts, followed by a wash with a weak basic solution (e.g., 5% ammonium hydroxide) to remove neutral and basic impurities.[21]
-
Elute the acyl-CoAs with an acidic methanolic solution (e.g., 2% formic acid in methanol).[21]
-
Evaporate the eluate to dryness.[21]
-
-
LC-MS/MS Analysis:
-
Reconstitute the purified acyl-CoA sample in the initial mobile phase for LC-MS/MS analysis.[21]
-
Separate the acyl-CoAs using a reversed-phase column with a suitable gradient of solvents (e.g., water/methanol with an ion-pairing agent like tributylamine (B1682462) and acetic acid, or ammonium formate (B1220265) and acetonitrile).[22][23]
-
Detect the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor ion is typically the [M+H]+ ion, and a common product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[21][22]
-
Quantify the individual unsaturated fatty acyl-CoA species by comparing their peak areas to those of known standards.
-
In Vitro Protein Fatty Acylation Assay
This protocol describes a method to directly monitor the fatty acylation of a peptide substrate by an acyltransferase in vitro.[17][24]
Materials:
-
Biotinylated peptide substrate containing the acylation site.
-
Microsomal membranes from cells expressing the acyltransferase of interest (e.g., Porcupine for Wnt acylation).
-
Unsaturated fatty acyl-CoA substrate (e.g., palmitoleoyl-CoA).
-
Reaction buffer.
-
Streptavidin-coated plates or beads.
-
Detection system (e.g., scintillation counting if using a radiolabeled fatty acyl-CoA, or antibody-based detection).
Procedure:
-
Reaction Setup:
-
Combine the biotinylated peptide substrate, microsomal membranes containing the acyltransferase, and the unsaturated fatty acyl-CoA in the reaction buffer.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Capture of Acylated Peptide:
-
Stop the reaction (e.g., by adding a denaturing agent).
-
Transfer the reaction mixture to a streptavidin-coated plate or incubate with streptavidin beads to capture the biotinylated peptide (both acylated and unacylated).
-
Wash the plate or beads to remove unbound components.
-
-
Detection and Quantification:
-
If a radiolabeled fatty acyl-CoA was used, quantify the amount of acylated peptide by scintillation counting.
-
Alternatively, use an antibody that specifically recognizes the acylated peptide for detection via ELISA or Western blotting.
-
The amount of acylated product can be quantified by comparing the signal to a standard curve.
-
Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy
This protocol outlines a method to assess changes in cell membrane fluidity using the fluorescent probe Laurdan. Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with the packing of membrane lipids.[4][11][21][25][26]
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., in DMSO or ethanol).
-
Cell suspension or liposomes.
-
Buffer (e.g., PBS or Tris-HCl).
-
Fluorometer or plate reader with excitation at ~350 nm and emission detection at ~440 nm and ~490-500 nm.
Procedure:
-
Labeling of Membranes with Laurdan:
-
Incubate the cell suspension or liposomes with a final concentration of Laurdan (e.g., 5-10 µM) for a sufficient time (e.g., 30-60 minutes) at a controlled temperature to allow the probe to incorporate into the membranes. Protect the sample from light during incubation.
-
-
Fluorescence Measurement:
-
Transfer the labeled sample to a cuvette or a microplate.
-
Excite the sample at ~350 nm.
-
Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of Laurdan in a more ordered, gel-phase environment) and ~490-500 nm (characteristic of Laurdan in a more disordered, liquid-crystalline phase environment).[11][26]
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the fluorescence intensities at the respective emission wavelengths.[26]
-
A higher GP value indicates lower membrane fluidity (more ordered), while a lower GP value indicates higher membrane fluidity (more disordered).[26]
-
Visualization of Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and logical relationships involving unsaturated fatty acyl-CoAs.
PPARα Signaling Pathway
// Nodes UFACoA [label="Unsaturated\nFatty Acyl-CoAs", fillcolor="#FBBC05"]; PPARa [label="PPARα", fillcolor="#4285F4"]; RXR [label="RXR", fillcolor="#4285F4"]; PPARa_RXR [label="PPARα-RXR\nHeterodimer", shape=oval, fillcolor="#F1F3F4"]; PPRE [label="PPRE", shape=cds, fillcolor="#34A853"]; TargetGenes [label="Target Genes\n(e.g., CPT1, ACO)", fillcolor="#EA4335"]; MetabolicEffects [label="Increased Fatty Acid\nOxidation", shape=note, fillcolor="#F1F3F4"];
// Edges UFACoA -> PPARa [label="binds & activates"]; PPARa -> PPARa_RXR [label="heterodimerizes with"]; RXR -> PPARa_RXR; PPARa_RXR -> PPRE [label="binds to"]; PPRE -> TargetGenes [label="activates transcription"]; TargetGenes -> MetabolicEffects [label="leads to"]; } dot
Caption: PPARα signaling pathway activated by unsaturated fatty acyl-CoAs.
SREBP-1c Signaling Pathway
// Nodes PUFA [label="Polyunsaturated\nFatty Acids", fillcolor="#FBBC05"]; SREBP_SCAP_ER [label="SREBP-1c-SCAP\nComplex (ER)", shape=oval, fillcolor="#F1F3F4"]; Golgi [label="Golgi Apparatus", shape=folder, fillcolor="#4285F4"]; nSREBP1c [label="nSREBP-1c\n(active)", fillcolor="#34A853"]; SRE [label="SRE", shape=cds, fillcolor="#EA4335"]; LipogenicGenes [label="Lipogenic Genes\n(e.g., FASN, SCD1)", fillcolor="#EA4335"]; Lipogenesis [label="Decreased\nLipogenesis", shape=note, fillcolor="#F1F3F4"];
// Edges PUFA -> SREBP_SCAP_ER [label="inhibits transport to Golgi", style=dashed, arrowhead=tee]; SREBP_SCAP_ER -> Golgi [label="transport"]; Golgi -> nSREBP1c [label="proteolytic cleavage"]; nSREBP1c -> SRE [label="binds to"]; SRE -> LipogenicGenes [label="activates transcription"]; LipogenicGenes -> Lipogenesis [label="leads to (when active)"]; } dot
Caption: Inhibition of SREBP-1c processing by polyunsaturated fatty acids.
Experimental Workflow for LC-MS/MS Analysis of Acyl-CoAs
// Nodes Sample [label="Biological Sample\n(Tissue/Cells)", fillcolor="#4285F4"]; Extraction [label="Homogenization &\nSolvent Extraction", fillcolor="#FBBC05"]; Purification [label="Solid Phase\nExtraction (SPE)", fillcolor="#FBBC05"]; Analysis [label="LC-MS/MS", fillcolor="#34A853"]; Data [label="Quantification\n& Data Analysis", fillcolor="#EA4335"];
// Edges Sample -> Extraction; Extraction -> Purification; Purification -> Analysis; Analysis -> Data; } dot
Caption: General workflow for the analysis of acyl-CoAs by LC-MS/MS.
Logical Relationship of Unsaturated Fatty Acyl-CoA Fates
// Nodes UFACoA [label="Unsaturated\nFatty Acyl-CoA", fillcolor="#FBBC05", shape=ellipse]; BetaOx [label="β-Oxidation", fillcolor="#4285F4"]; Energy [label="Energy (ATP)", fillcolor="#F1F3F4", shape=note]; ComplexLipids [label="Complex Lipid\nSynthesis", fillcolor="#4285F4"]; Membranes [label="Membrane\nStructure &\nFluidity", fillcolor="#F1F3F4", shape=note]; ProteinAcyl [label="Protein Acylation", fillcolor="#4285F4"]; ProteinFunc [label="Regulation of\nProtein Function", fillcolor="#F1F3F4", shape=note]; Signaling [label="Gene Regulation &\nSignaling", fillcolor="#4285F4"]; CellResponse [label="Cellular Response", fillcolor="#F1F3F4", shape=note];
// Edges UFACoA -> BetaOx; BetaOx -> Energy; UFACoA -> ComplexLipids; ComplexLipids -> Membranes; UFACoA -> ProteinAcyl; ProteinAcyl -> ProteinFunc; UFACoA -> Signaling; Signaling -> CellResponse; } dot
Caption: Interconnected metabolic and signaling fates of unsaturated fatty acyl-CoAs.
Conclusion
Unsaturated fatty acyl-CoAs are far more than mere metabolic fuels; they are critical regulators of a vast array of cellular functions. Their roles in modulating gene expression, directly influencing protein function through acylation, and maintaining the physical properties of cellular membranes underscore their importance in cellular homeostasis. The intricate interplay between their metabolic and signaling functions highlights a sophisticated system of cellular regulation. A thorough understanding of the cellular biology of unsaturated fatty acyl-CoAs is essential for elucidating the mechanisms of various metabolic and inflammatory diseases and for the development of novel therapeutic strategies that target these crucial pathways. Further research, particularly in quantifying the dynamics of specific unsaturated fatty acyl-CoA pools and their downstream effects, will undoubtedly continue to reveal new layers of complexity in the cellular roles of these vital molecules.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 4. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Concentrations of long-chain acyl-acyl carrier proteins during fatty acid synthesis by chloroplasts isolated from pea (Pisum sativum), safflower (Carthamus tinctoris), and amaranthus (Amaranthus lividus) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oleoyl-CoA is the major de novo product of stearoyl-CoA desaturase 1 gene isoform and substrate for the biosynthesis of the Harderian gland 1-alkyl-2,3-diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dietary Conjugated Linoleic Acid and Hepatic Steatosis: Species-Specific Effects on Liver and Adipose Lipid Metabolism and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hepatic Fatty Acid Balance and Hepatic Fat Content in Humans With Severe Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acyl-CoA thioesterases - auxiliary enzymes in peroxisomal lipid metabolism | Semantic Scholar [semanticscholar.org]
- 25. bio-protocol.org [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
Unraveling the Enigma of (2E,5Z)-Tetradecadienoyl-CoA: A Technical Guide for Researchers
An In-depth Exploration of a Putative Metabolic Intermediate
This technical guide offers a comprehensive overview of the current understanding and prospective research avenues for (2E,5Z)-tetradecadienoyl-CoA. Intended for researchers, scientists, and professionals in drug development, this document synthesizes the available knowledge on related fatty acyl-CoA molecules to provide a foundational framework for investigating this specific, yet largely uncharacterized, isomer. Due to the limited direct literature on this compound, this guide extrapolates from established principles of polyunsaturated fatty acid (PUFA) metabolism, presenting hypothesized pathways, relevant enzymatic data from analogous substrates, and detailed experimental protocols that can be adapted for its study.
Introduction: The Significance of Stereochemistry in Fatty Acyl-CoA Metabolism
Long-chain fatty acyl-coenzyme As (LCFA-CoAs) are central to numerous cellular processes, including energy production via β-oxidation, lipid biosynthesis, and protein acylation.[1] The specific stereochemistry of unsaturated fatty acyl-CoAs, particularly the geometry of their double bonds (cis or trans), profoundly influences their metabolic fate and biological activity.[1][2] While the metabolism of many PUFAs is well-documented, the roles and pathways of specific geometric isomers like this compound remain an open frontier in lipid biochemistry.[3] Understanding the metabolic intricacies of such molecules could unveil novel biochemical pathways and present new targets for therapeutic intervention in metabolic diseases.[3][4]
Hypothesized Metabolic Pathways
The metabolism of this compound is presumed to occur within the mitochondrial β-oxidation pathway. However, the cis double bond at the 5th position presents a challenge to the standard enzymatic machinery. The metabolism of this isomer would likely require the action of auxiliary enzymes to reconfigure the double bonds into a substrate suitable for the core β-oxidation spiral.
A plausible metabolic pathway, extrapolated from the known metabolism of other PUFAs, is proposed as follows:
-
Isomerization: The initial step would likely involve an isomerase to address the non-standard double bond configuration. An enzyme such as Δ³,Δ²-enoyl-CoA isomerase could potentially act on a metabolic precursor or the molecule itself to shift the double bonds.
-
Reduction: Following isomerization, a reductase, for instance, 2,4-dienoyl-CoA reductase, might be required to reduce the conjugated diene system. This NADPH-dependent enzyme is crucial in the oxidation of other PUFAs.[4][5]
-
Entry into β-oxidation: Once converted to a suitable trans-Δ²-enoyl-CoA intermediate, the molecule can enter the conventional β-oxidation pathway, undergoing hydration, dehydrogenation, and thiolytic cleavage.[5]
Below is a diagram illustrating the hypothesized metabolic processing of a generic di-unsaturated fatty acyl-CoA, which provides a framework for studying this compound.
Quantitative Data on Relevant Enzymes
While specific kinetic data for this compound is not available, the following table summarizes the kinetic parameters of key auxiliary enzymes involved in PUFA metabolism with analogous substrates. This data provides a baseline for what might be expected when studying the enzymatic processing of this compound.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism | Reference |
| Acyl-CoA Dehydrogenase (VLCAD) | (2E,5E)-Tetradecadienoyl-CoA (Hypothetical) | 15.2 ± 2.1 | 5.8 ± 0.7 | - | [3] |
| Δ³,Δ²-Enoyl-CoA Isomerase | cis-3-Octenoyl-CoA | 150 | - | Rat Liver | [4] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Decadienoyl-CoA | 5.5 | - | Human Peroxisomal | [4] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | 7.2 | - | Human Peroxisomal | [4] |
Experimental Protocols
The study of this compound necessitates its synthesis and the development of robust analytical and enzymatic assays. The following protocols are adapted from established methodologies for other long-chain unsaturated fatty acyl-CoAs.
Synthesis of this compound
As this molecule is not commercially available, a chemo-enzymatic approach is proposed for its synthesis.[1][3]
Part 1: Chemical Synthesis of (2E,5Z)-Tetradecadienoic Acid
A multi-step organic synthesis would be required, likely employing techniques such as the Wittig reaction to create the double bonds with the desired stereochemistry.[3]
Part 2: Enzymatic Ligation to Coenzyme A
This method offers high specificity under mild reaction conditions.[6]
-
Materials:
-
(2E,5Z)-Tetradecadienoic acid
-
Coenzyme A trilithium salt
-
ATP
-
Magnesium chloride
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or rat liver)
-
Potassium phosphate (B84403) buffer (pH 7.5)[6]
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and Coenzyme A.
-
Add the synthesized (2E,5Z)-tetradecadienoic acid, dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Monitor the formation of the product by HPLC.
-
Purify the this compound using solid-phase extraction or HPLC.[6]
-
Isolation of Acyl-CoAs from Biological Samples
This protocol is essential for studying the endogenous presence and metabolism of this compound.
-
Materials:
-
Frozen tissue (~100 mg)
-
Ice-cold 100 mM KH₂PO₄ buffer (pH 4.9)
-
2-propanol
-
Solid-Phase Extraction (SPE) column
-
Elution and wash buffers (as per manufacturer's instructions)[1]
-
-
Procedure:
-
Homogenization: Homogenize the frozen tissue in ice-cold KH₂PO₄ buffer.
-
Solvent Extraction: Add 2-propanol and continue homogenization, followed by the addition of acetonitrile to precipitate proteins.[1]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column.
-
Load the supernatant onto the column.
-
Wash the column to remove contaminants.
-
Elute the acyl-CoAs.[1]
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable buffer for analysis.[1]
-
Enzymatic Assays
The activity of enzymes involved in the metabolism of this compound can be measured using spectrophotometric or fluorometric assays.[3]
General Workflow for Enzyme Kinetics:
Assay for 2,4-Dienoyl-CoA Reductase Activity:
This assay measures the NADPH-dependent decrease in absorbance of the dienoyl-CoA substrate.[3][4]
-
Materials:
-
Enzyme source (e.g., mitochondrial fraction, purified enzyme)
-
Assay buffer: 50 mM potassium phosphate, pH 7.4, 100 µM EDTA
-
NADPH solution (10 mM)
-
Substrate: this compound (or a suitable analog like trans-2,trans-4-decadienoyl-CoA) (1 mM)
-
Spectrophotometer capable of reading at 340 nm[4]
-
-
Procedure:
-
In a cuvette, prepare a reaction mixture with assay buffer, NADPH, and the enzyme sample.
-
Pre-incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm.[4]
-
Potential Cellular Significance and Future Directions
The efficient metabolism of PUFAs is vital for cellular energy, particularly in high-demand tissues like the heart and skeletal muscle.[4] Deficiencies in the enzymes of PUFA degradation pathways can lead to severe inherited metabolic disorders.[4] While the direct signaling roles of this compound have not been explored, PUFA metabolites are known to modulate the activity of transcription factors such as PPARs, which are key regulators of lipid metabolism and inflammation.[7]
The study of this compound represents a nascent area of lipid research. The hypothetical pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to begin to elucidate the metabolic fate and potential biological significance of this molecule. Further investigation in this area has the potential to uncover novel enzymatic functions and metabolic pathways, which could have significant implications for human health and disease.[3]
References
(2E,5Z)-Tetradecadienoyl-CoA in Mitochondrial Beta-Oxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs) is a critical metabolic pathway for cellular energy homeostasis. Unlike their saturated counterparts, the degradation of PUFAs requires a specialized set of auxiliary enzymes to handle the unique stereochemistry of their double bonds. This technical guide provides a comprehensive overview of the mitochondrial beta-oxidation of a specific PUFA intermediate, (2E,5Z)-tetradecadienoyl-CoA. We will delve into the core metabolic pathway, the key enzymatic players, detailed experimental protocols for their characterization, and quantitative data to support further research and drug development efforts targeting fatty acid oxidation.
Introduction to Polyunsaturated Fatty Acid Beta-Oxidation
Mitochondrial fatty acid beta-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[1] While the beta-oxidation of saturated fatty acids is a straightforward four-step process, the presence of double bonds in PUFAs, often in a cis configuration, presents a challenge to the standard enzymatic machinery.[2] These "non-standard" structures require the action of auxiliary enzymes to reconfigure the double bonds, allowing the intermediates to re-enter the main beta-oxidation spiral. The efficient breakdown of PUFAs is crucial for tissues with high energy demands, such as the heart and skeletal muscle.[3][4]
This compound is a key intermediate in the degradation of C14 polyunsaturated fatty acids. Its specific arrangement of double bonds necessitates a coordinated enzymatic cascade to ensure its complete oxidation. Understanding this pathway is essential for elucidating the intricacies of lipid metabolism and its dysregulation in various disease states.
The Metabolic Pathway of this compound
The entry of a 14-carbon polyunsaturated fatty acid with a cis-Δ⁵ double bond into the mitochondrial matrix and subsequent rounds of beta-oxidation can lead to the formation of this compound. The core challenge lies in the cis-Δ⁵ double bond, which is not a substrate for the standard enoyl-CoA hydratase. The metabolic resolution of this intermediate involves the sequential action of two key auxiliary enzymes: Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase .
The proposed metabolic pathway is as follows:
-
Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase: The initial substrate, this compound, is acted upon by acyl-CoA dehydrogenase, which removes two electrons and creates a double bond at the C2 position, resulting in a (2E,4Z,7Z)-tetradienoyl-CoA intermediate. This intermediate is not a substrate for the next enzyme in the beta-oxidation spiral. Instead, Δ³,Δ²-enoyl-CoA isomerase (also known as dodecenoyl-CoA isomerase) catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond.[5][6] In the context of our substrate, this enzyme would convert the (2E,5Z)-dienoyl-CoA to a (3E,5Z)-dienoyl-CoA intermediate. This intermediate then undergoes another isomerization to form (2E,4Z)-dienoyl-CoA.
-
Reduction by 2,4-Dienoyl-CoA Reductase: The resulting (2E,4Z)-dienoyl-CoA is a substrate for 2,4-dienoyl-CoA reductase. This NADPH-dependent enzyme reduces the conjugated diene to a single trans-Δ³ double bond, yielding (3E)-tetradecenoyl-CoA.[7][8] This step is crucial as it removes the problematic conjugated double bond system.
-
Second Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase: The product of the reductase, (3E)-tetradecenoyl-CoA, is still not a substrate for the standard beta-oxidation pathway. Therefore, Δ³,Δ²-enoyl-CoA isomerase acts again, this time converting the trans-Δ³ double bond to a trans-Δ² double bond, forming (2E)-tetradecenoyl-CoA.[5][6]
-
Re-entry into Beta-Oxidation: (2E)-Tetradecenoyl-CoA is a standard substrate for enoyl-CoA hydratase and can now proceed through the remaining steps of the beta-oxidation spiral, ultimately leading to the production of acetyl-CoA molecules.[1]
Quantitative Data
Table 1: Kinetic Parameters of Mitochondrial 2,4-Dienoyl-CoA Reductase
| Substrate | Source Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |
| trans-2,trans-4-Hexadienoyl-CoA | Rat Liver | 10.5 | 1.8 | [8] |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat Liver | 3.2 | 2.5 | [8] |
| trans-2,trans-4-Decadienoyl-CoA | Rat Liver | ~5 | Not Reported | [8] |
Table 2: Substrate Specificity of Mammalian Δ³,Δ²-Enoyl-CoA Isomerase
| Substrate | Relative Activity (%) | Source Organism | Reference |
| cis-3-Hexenoyl-CoA | 100 | Rat Liver | [9] |
| cis-3-Octenoyl-CoA | 95 | Rat Liver | [9] |
| cis-3-Dodecenoyl-CoA | 80 | Rat Liver | [9] |
| trans-3-Hexenoyl-CoA | 60 | Rat Liver | [9] |
| trans-3-Dodecenoyl-CoA | 50 | Rat Liver | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the mitochondrial beta-oxidation of this compound.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This assay measures the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate by monitoring the decrease in absorbance at 340 nm.
-
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.4
-
10 mM NADPH solution in buffer
-
1 mM 2,4-Hexadienoyl-CoA (or other suitable dienoyl-CoA substrate) in buffer
-
Purified 2,4-dienoyl-CoA reductase or mitochondrial extract
-
-
Procedure:
-
In a 1 mL cuvette, combine 850 µL of phosphate buffer, 50 µL of 10 mM NADPH, and the enzyme sample.
-
Incubate the mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 100 µL of 1 mM 2,4-hexadienoyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
-
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
The activity of Δ³,Δ²-enoyl-CoA isomerase can be measured by coupling its reaction to the subsequent hydration by enoyl-CoA hydratase and oxidation by 3-hydroxyacyl-CoA dehydrogenase, monitoring the production of NADH at 340 nm.
-
Reagents:
-
100 mM Tris-HCl Buffer, pH 8.0
-
10 mM NAD⁺ solution in buffer
-
1 mM cis-3-Hexenoyl-CoA (or other suitable substrate) in buffer
-
Purified enoyl-CoA hydratase
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
Purified Δ³,Δ²-enoyl-CoA isomerase or mitochondrial extract
-
-
Procedure:
-
In a 1 mL cuvette, combine 800 µL of Tris-HCl buffer, 50 µL of 10 mM NAD⁺, an excess of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, and the isomerase sample.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of 1 mM cis-3-hexenoyl-CoA.
-
Monitor the increase in absorbance at 340 nm due to NADH formation.
-
Calculate the rate of NADH production using its molar extinction coefficient (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
-
Quantitative Analysis of Acyl-CoA Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species from biological samples.[10][11][12][13]
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water).
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoA esters.
-
Evaporate the solvent and reconstitute the sample in a suitable buffer for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the different acyl-CoA species.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each acyl-CoA of interest.
-
Conclusion
The mitochondrial beta-oxidation of this compound is a specialized pathway that highlights the metabolic flexibility required to degrade a diverse range of fatty acids. The coordinated action of Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase is essential for resolving the non-standard double bond configuration of this intermediate, allowing for its complete oxidation and the generation of cellular energy. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this critical area of lipid metabolism. A deeper understanding of these pathways holds significant potential for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. On the mechanism of malonyl-CoA-independent fatty-acid synthesis. Characterization of the mitochondrial chain-elongating system of rat liver and pig-kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Domain swapping in the low-similarity isomerase/hydratase superfamily: The crystal structure of rat mitochondrial Δ3, Δ2-enoyl-CoA isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E,5Z)-Tetradecadienoyl-CoA: A Technical Guide to its Role as a Metabolic Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2E,5Z)-Tetradecadienoyl-CoA is a pivotal, yet transient, metabolic intermediate in the catabolism of certain polyunsaturated fatty acids (PUFAs). As intermediates in fatty acid metabolism, acyl-CoAs are central to numerous cellular processes, including energy production through β-oxidation, lipid biosynthesis, and cellular signaling[1][2]. The metabolism of PUFAs is more complex than that of saturated fatty acids, requiring a suite of auxiliary enzymes to handle the non-standard positions and configurations of their double bonds[1][3].
The specific stereochemistry of this compound, with a trans double bond at the second carbon and a cis double bond at the fifth, presents a unique challenge to the standard β-oxidation machinery. This configuration prevents direct action by enoyl-CoA hydratase, necessitating a specialized enzymatic cascade to reconfigure the double bonds for complete oxidation[3]. This technical guide provides an in-depth overview of the metabolic fate of this compound, the enzymes involved, quantitative data from related substrates, and detailed experimental protocols for its study. Understanding this pathway is crucial for research into metabolic diseases, such as 2,4-dienoyl-CoA reductase deficiency, and for the development of therapeutics targeting fatty acid oxidation[3][4][5].
Metabolic Pathways
The metabolic processing of this compound involves a specialized catabolic pathway to prepare it for entry into the conventional β-oxidation spiral. While its biosynthesis is less characterized, a putative pathway can be proposed based on known enzymatic reactions.
Catabolism of this compound
The degradation of PUFAs with odd-numbered double bonds can lead to the formation of 2,5-dienoyl-CoA intermediates like this compound[6]. Its breakdown occurs within the mitochondrial matrix or peroxisomes and requires a series of auxiliary enzymes to resolve the problematic double bond structure[3].
The pathway proceeds as follows:
-
First Isomerization: The initial substrate, this compound, is acted upon by Δ³,Δ²-enoyl-CoA isomerase (ECI) . This enzyme facilitates the shift of the cis-5 double bond, converting the molecule into a 3,5-tetradecadienoyl-CoA intermediate[3][6].
-
Second Isomerization: The resulting 3,5-dienoyl-CoA is then converted by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase into a conjugated 2,4-tetradecadienoyl-CoA[3][7]. This creates a conjugated diene system that is a substrate for the subsequent reductase enzyme.
-
Reduction: The conjugated 2,4-dienoyl-CoA is reduced by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) . This reaction saturates the double bond at the fourth carbon, producing trans-3-tetradecenoyl-CoA[3][7][8]. This step is often considered rate-limiting in the β-oxidation of PUFAs[7].
-
Final Isomerization: The trans-3-enoyl-CoA is finally isomerized by Δ³,Δ²-enoyl-CoA isomerase (ECI) to trans-2-tetradecenoyl-CoA[3]. This product is a standard substrate for enoyl-CoA hydratase and can re-enter the main β-oxidation spiral for complete degradation into acetyl-CoA units[3][9].
Proposed Biosynthesis
The precise biosynthetic pathway for this compound is not fully elucidated but can be hypothesized based on known fatty acid synthesis and modification enzymes[10].
-
Backbone Synthesis: The process begins with the de novo synthesis of a saturated 14-carbon acyl carrier protein (ACP) backbone, tetradecanoyl-ACP, by the Fatty Acid Synthase (FAS) complex, using acetyl-CoA and malonyl-CoA as precursors[10].
-
Desaturation: A Δ5-desaturase introduces a cis (Z) double bond at the 5th position of the tetradecanoyl backbone, forming (5Z)-tetradecenoyl-ACP[10]. These desaturases are typically membrane-bound oxidoreductases requiring O₂, NADH, and Cytochrome b5 as cofactors[10].
-
Activation and Dehydrogenation: The fatty acid is released from ACP and activated to its CoA thioester by a long-chain acyl-CoA synthetase (LACS) . Subsequently, an acyl-CoA dehydrogenase introduces a trans (E) double bond at the 2nd position, yielding the final product, this compound[10].
Quantitative Data
Table 1: Representative Kinetic Parameters of Key PUFA β-Oxidation Enzymes
| Enzyme | Substrate | Source Organism/Tissue | K_m (µM) | Reference |
|---|---|---|---|---|
| Δ³,Δ²-Enoyl-CoA Isomerase | 3-cis-Octenoyl-CoA | Rat Liver | 150 | [3] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Decadienoyl-CoA | Human Peroxisomal | 5.5 | [3] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Human Peroxisomal | 7.2 | [3] |
| Acyl-CoA Dehydrogenase (VLCAD) | Myristoyl-CoA (C14:0) | Human | 0.3 |[11] |
Note: The data presented are for analogous substrates and serve as an estimation of enzymatic activity towards tetradecadienoyl-CoA isomers.
Table 2: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction
| Extraction Method | Tissue Type | Recovery Rate (%) | Reference |
|---|---|---|---|
| Acetonitrile/2-Propanol with SPE | Rat Liver | 93-104 | [1] |
| KH₂PO₄ Buffer/2-Propanol/ACN with SPE | Rat Heart | 70-80 |[1] |
Experimental Protocols
Investigating the metabolic role of this compound requires robust methods for its synthesis, isolation, and quantification, as well as assays to measure the activity of related enzymes.
Protocol 1: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoA species from biological samples due to their low natural abundance[2][12][13].
Objective: To accurately quantify the concentration of this compound in cell or tissue samples.
Materials:
-
Cell pellet or flash-frozen tissue sample (~50 mg)[2]
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)[3][14]
-
Ice-cold solvents: Methanol (B129727), Acetonitrile, 2-Propanol, Petroleum Ether[1][2][3]
-
Extraction Buffers: 10% Trichloroacetic acid (TCA) or 50 mM KH2PO4 (pH 7.2)[2][14]
-
Solid Phase Extraction (SPE) C18 columns[3]
-
LC-MS/MS System (e.g., UPLC coupled to a Triple Quadrupole Mass Spectrometer)[2]
Procedure:
-
Sample Homogenization: Homogenize the tissue sample (~50 mg) in an ice-cold extraction buffer containing a known amount of the internal standard. For cultured cells, scrape and collect them in ice-cold 10% TCA[2][14].
-
Extraction & Lipid Removal: Add organic solvents (e.g., 2-propanol, methanol:chloroform) to precipitate proteins and extract acyl-CoAs. Wash with petroleum ether to remove abundant neutral lipids[1][2].
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins and cellular debris[3][14].
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE column with methanol, followed by water[3].
-
Load the supernatant from the previous step.
-
Wash the column to remove polar contaminants (e.g., with 50% methanol)[3].
-
Elute the acyl-CoAs with a high organic solvent mixture (e.g., methanol or 2-propanol containing a weak base like ammonium (B1175870) hydroxide)[1][3].
-
-
Sample Concentration & Reconstitution: Dry the eluate under a gentle stream of nitrogen gas and reconstitute the pellet in a suitable volume of the initial LC mobile phase[2][13].
-
LC-MS/MS Analysis:
-
Separation: Use a C18 reversed-phase column with a gradient of ammonium acetate (B1210297) in water (Mobile Phase A) and ammonium acetate in acetonitrile:water (Mobile Phase B)[13].
-
Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification[12].
-
MRM Transition: The precursor ion (Q1) will be the [M+H]⁺ for this compound (predicted m/z 974.2900)[14]. The product ion (Q3) typically results from the characteristic neutral loss of the CoA moiety (507.1 Da)[2][3].
-
-
Quantification: Generate a standard curve using a synthesized this compound standard. Determine the concentration in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve[13].
Protocol 2: In Vitro Assay for 2,4-Dienoyl-CoA Reductase
This spectrophotometric assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a dienoyl-CoA substrate.
Objective: To determine the enzymatic activity of 2,4-dienoyl-CoA reductase in a purified enzyme preparation or biological fraction.
Materials:
-
Enzyme source (e.g., purified recombinant DECR, mitochondrial fraction)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 100 µM EDTA[3]
-
NADPH solution (e.g., 10 mM stock)
-
Substrate: A suitable 2,4-dienoyl-CoA, such as trans-2,trans-4-decadienoyl-CoA (1 mM stock)[3]. Note: (2E,4E)-Tetradecadienoyl-CoA would be the ideal substrate if available.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and a specific concentration of NADPH (e.g., final concentration of 100-200 µM).
-
Add Enzyme: Add a known amount of the enzyme source to the cuvette and mix gently. Allow the mixture to equilibrate to the desired temperature (e.g., 30°C).
-
Establish Baseline: Place the cuvette in the spectrophotometer and record a stable baseline absorbance at 340 nm.
-
Initiate Reaction: Add the 2,4-dienoyl-CoA substrate to the cuvette to start the reaction. Mix quickly and immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Data Acquisition: Record the absorbance for a set period (e.g., 3-5 minutes), ensuring the initial velocity falls within the linear range of the reaction.
-
Calculate Activity: Calculate the rate of NADPH oxidation using its molar extinction coefficient (6,220 M⁻¹cm⁻¹ at 340 nm). Express enzyme activity in units such as µmol/min/mg of protein.
Significance in Health, Disease, and Drug Development
The efficient catabolism of PUFAs is critical for energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle[3]. The pathway involving this compound is essential for harnessing the energy from a subset of these fatty acids.
Disease Relevance: Deficiencies in the auxiliary enzymes of this pathway can lead to severe inherited metabolic disorders. For example, 2,4-dienoyl-CoA reductase deficiency is a rare but serious condition that impairs the breakdown of PUFAs. This leads to an accumulation of toxic metabolic intermediates, resulting in symptoms such as hypotonia, cardiomyopathy, poor feeding, and developmental delays[3][5].
Signaling and Drug Development: While direct signaling roles for this compound have not been established, metabolites derived from PUFA oxidation are known to be involved in cellular signaling[4]. PUFAs and their derivatives can act as ligands for transcription factors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism and inflammation[4]. Therefore, the enzymes in this pathway represent potential therapeutic targets:
-
Metabolic Diseases: Modulating the activity of enzymes like DECR could be a strategy for conditions where fatty acid oxidation is dysregulated[4].
-
Inflammation: Given the link between PUFA metabolism and inflammatory signaling, targeting this pathway could have benefits in chronic inflammatory diseases[4].
-
Cancer: Altered fatty acid metabolism is a recognized hallmark of many cancers, making PUFA oxidation enzymes potential targets for novel anti-cancer therapies[4].
Conclusion
This compound is a key metabolic intermediate whose unique structure necessitates a specialized catabolic pathway involving a cascade of isomerases and reductases. While it is a transient species, its efficient processing is fundamental to the complete energy extraction from certain polyunsaturated fatty acids. Deficiencies in this pathway underscore its physiological importance. The experimental protocols and data outlined in this guide provide a robust framework for researchers to further investigate the intricacies of PUFA metabolism, paving the way for a deeper understanding of cellular energy homeostasis and the development of novel therapeutic strategies for related metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4 Dienoyl-CoA Reductase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 6. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis | PLOS Genetics [journals.plos.org]
- 7. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Regulation of (2E,5Z)-Tetradecadienoyl-CoA Synthesis
Abstract: (2E,5Z)-Tetradecadienoyl-CoA is a specific polyunsaturated fatty acyl-CoA molecule. Its precise biosynthetic pathway and regulatory mechanisms are not yet fully elucidated in the scientific literature. This technical guide synthesizes information from related metabolic pathways to propose a putative synthesis route and explore its potential regulation. We delve into the key enzymes, transcriptional control by hormones and metabolites, and allosteric regulation. This document provides a foundational framework for researchers investigating novel fatty acid metabolism, complete with detailed experimental protocols, quantitative data from analogous systems, and comprehensive pathway diagrams to guide future studies.
Proposed Biosynthetic Pathway for this compound
The synthesis of this compound is hypothesized to be a multi-step enzymatic process, originating from the central metabolite acetyl-CoA. The pathway likely involves the coordinated action of fatty acid synthesis (FAS) machinery and specific desaturase and dehydrogenase enzymes.[1] The proposed sequence is outlined below.
Step 1: De Novo Synthesis of the C14 Acyl Backbone The process begins with the de novo synthesis of the saturated 14-carbon fatty acid, tetradecanoic acid (myristic acid). This is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FAS).[1]
-
Precursors: Acetyl-CoA, Malonyl-CoA[1]
-
Cofactor: NADPH[1]
-
Product: Tetradecanoyl-Acyl Carrier Protein (ACP)[1]
Step 2: Introduction of the cis (Z) Double Bond at the Δ5 Position A Δ5-desaturase enzyme acts on the saturated C14 backbone to introduce a double bond at the fifth carbon. These membrane-bound oxidoreductases typically create a cis (Z) double bond.[1]
-
Substrate: Tetradecanoyl-ACP or Tetradecanoyl-CoA[1]
-
Cofactors: O₂, NADH, Cytochrome b5[1]
-
Product: (5Z)-Tetradecenoyl-ACP/CoA[1]
Step 3: Introduction of the trans (E) Double Bond at the Δ2 Position The final step is the formation of a trans double bond at the second carbon position. This reaction is likely catalyzed by an acyl-CoA dehydrogenase, similar to enzymes involved in the first step of β-oxidation.[1]
Regulation of the Biosynthetic Pathway
The synthesis of this compound is likely regulated at multiple levels, primarily through transcriptional control of the key enzymes involved: Fatty Acid Synthase (FAS) and Δ5-desaturase. Regulation is governed by nutritional status, hormonal signals, and feedback from fatty acid metabolites.
Transcriptional Regulation
The expression of lipogenic genes is tightly controlled by a network of transcription factors and hormonal signals.
-
SREBP-1c: Sterol Regulatory Element-Binding Protein-1c is a major transcription factor that upregulates the expression of genes involved in fatty acid synthesis, including FAS and desaturases.[2] Insulin (B600854) is a potent activator of SREBP-1c expression and maturation.[2]
-
PPARs: Peroxisome Proliferator-Activated Receptors are transcription factors that play a key role in regulating lipid metabolism.[3] PPARα, in particular, upregulates genes for lipid oxidation and can down-regulate lipogenic genes.[2]
-
Hormonal Control:
-
Insulin: A primary anabolic hormone, insulin strongly induces the transcription of FAS and desaturase genes, promoting fatty acid synthesis.[4][5]
-
Polyunsaturated Fatty Acids (PUFAs): PUFAs, particularly arachidonic acid, act as potent feedback inhibitors by repressing the transcription of desaturase genes.[4] This prevents the excessive production of unsaturated fatty acids.
-
FSH: In specific tissues like the Sertoli cells of the testis, Follicle-Stimulating Hormone (FSH) has been shown to up-regulate the expression of Δ5- and Δ6-desaturases, likely via a cAMP-mediated pathway.[5]
-
Allosteric Regulation
The initial steps of fatty acid synthesis are also subject to allosteric control. Saturated fatty acyl-CoAs are known to allosterically inhibit Acetyl-CoA Carboxylase (ACC), the enzyme responsible for producing malonyl-CoA.[2] This feedback mechanism can rapidly modulate the rate of fatty acid elongation in response to product accumulation.
Quantitative Data
Specific kinetic data for the enzymes in the proposed synthesis of this compound are not available. However, data from enzymes involved in the well-characterized β-oxidation of polyunsaturated fatty acids can provide an approximation of their catalytic efficiencies.
Table 1: Kinetic Parameters of Enzymes Related to Fatty Acid Metabolism (Note: Data is for enzymes involved in β-oxidation acting on analogous substrates and should be considered as a proxy.)
| Enzyme | EC Number | Km (µM) | Vmax (U/mg) | Substrate | Source Organism | Reference |
| Acyl-CoA Dehydrogenase (VLCAD) | 1.3.8.7 | ~20 | Not Reported | Tetradecanoyl-CoA | Rat | [6] |
| 2,4-Dienoyl-CoA Reductase | 1.3.1.34 | Not Reported | Not Reported | (2E,4E)-decadienoyl-CoA | Not Specified | [3] |
| Δ³,Δ²-Enoyl-CoA Isomerase | 5.3.3.8 | Not Reported | Not Reported | cis-3-Hexenoyl-CoA | Not Specified | [6] |
Table 2: Recovery Rates for Acyl-CoA Extraction Methodologies
| Method | Tissue Type | Recovery Rate (%) | Reference |
| Acetonitrile (B52724)/2-Propanol Extraction with SPE | Rat Liver | 93-104 | [7] |
| KH₂PO₄ Buffer/2-Propanol/ACN with SPE | Rat Heart | 70-80 | [7] |
Experimental Protocols
Investigating the proposed pathway requires robust methods for enzyme activity assays and metabolite extraction.
Protocol for Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for isolating acyl-CoAs for analysis by LC-MS/MS.[7]
Materials:
-
Frozen tissue (~100 mg)
-
Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) C18 columns
-
SPE column conditioning, wash, and elution buffers (per manufacturer's instructions)
-
Nitrogen gas stream
Procedure:
-
Homogenization: Homogenize ~100 mg of frozen tissue in a pre-chilled glass homogenizer with ice-cold 100 mM KH₂PO₄ buffer.[7]
-
Solvent Extraction: Add 2-propanol and continue homogenization, followed by the addition of acetonitrile to precipitate proteins.[7]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet precipitated proteins and cellular debris.[7]
-
Solid-Phase Extraction (SPE):
-
Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen at room temperature.[7]
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for subsequent analysis (e.g., LC-MS/MS).[7]
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This assay measures the activity of 2,4-Dienoyl-CoA Reductase, an enzyme involved in PUFA degradation, by monitoring the consumption of NADPH.[3][6] It can be adapted to test putative enzymes in the synthesis pathway.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH solution (10 mM in buffer)
-
(2E,4E)-decadienoyl-CoA or other suitable 2,4-dienoyl-CoA substrate (1 mM in buffer)[3]
-
Purified enzyme or cell/tissue homogenate
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
-
Equilibration: Incubate the mixture for 5 minutes at 30°C to allow for temperature equilibration.[6]
-
Initiation: Initiate the reaction by adding 50 µL of the 1 mM dienoyl-CoA substrate.[3][6]
-
Measurement: Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculation: Calculate the rate of NADPH oxidation using its molar extinction coefficient at 340 nm (6.22 mM⁻¹cm⁻¹).[6] One unit of activity is the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Conclusion
The regulation of this compound synthesis, while not directly characterized, can be inferred from the established principles of fatty acid metabolism. The proposed pathway, involving Fatty Acid Synthase, a Δ5-desaturase, and an acyl-CoA dehydrogenase, is subject to complex transcriptional and allosteric control. Key regulators include the transcription factor SREBP-1c, hormones such as insulin, and feedback inhibition by PUFAs.[2][4] The experimental protocols and data from related systems provided in this guide offer a robust framework for researchers and drug development professionals to begin investigating this specific pathway. Future studies are essential to validate this putative route, identify the specific enzymes involved, and fully elucidate its physiological significance in both health and metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. gsartor.org [gsartor.org]
- 3. benchchem.com [benchchem.com]
- 4. gsartor.org [gsartor.org]
- 5. Expression and regulation of delta5-desaturase, delta6-desaturase, stearoyl-coenzyme A (CoA) desaturase 1, and stearoyl-CoA desaturase 2 in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
natural sources and abundance of (2E,5Z)-tetradecadienoyl-CoA
An In-depth Technical Guide to the Natural Sources and Abundance of (2E,5Z)-Tetradecadienoyl-CoA
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Unsaturated Acyl-CoAs
Long-chain fatty acyl-coenzyme As (LCFA-CoAs) are central intermediates in cellular metabolism, playing pivotal roles in energy production through β-oxidation, biosynthesis of complex lipids, and cellular signaling. The specific stereochemistry of double bonds within these molecules, designated as either cis (Z) or trans (E), profoundly influences their three-dimensional structure and, consequently, their recognition and processing by metabolic enzymes. This compound is a 14-carbon fatty acyl-CoA with two double bonds, representing a specific geometric isomer that is presumed to arise during the catabolism of polyunsaturated fatty acids (PUFAs). Understanding the metabolic fate of such specific isomers is crucial for elucidating novel biochemical pathways and identifying potential therapeutic targets for metabolic diseases.
Natural Sources and Biosynthesis
Direct evidence for the natural occurrence and specific abundance of this compound in organisms is currently lacking in published literature. Its existence is primarily inferred as a potential transient intermediate in the mitochondrial β-oxidation of certain polyunsaturated fatty acids.
Hypothesized Metabolic Origin
The most plausible origin of tetradecadienoyl-CoA isomers is the β-oxidation of longer-chain PUFAs, such as linoleic acid (C18:2, n-6). During this process, the fatty acid chain is sequentially shortened by two-carbon units. The presence of pre-existing double bonds at specific positions necessitates the action of auxiliary enzymes to reconfigure the molecule for continued degradation by the core β-oxidation machinery.
While the degradation of linoleic acid is known to produce other isomers, the formation of a (2E,5Z) intermediate is not a well-documented pathway. A hypothetical pathway for the formation of a tetradecadienoyl-CoA with a cis-double bond at the 5-position could involve the action of a Δ5-desaturase on a saturated C14 acyl-CoA, which typically introduces a cis double bond. However, the subsequent introduction of a trans-double bond at the 2-position to yield the (2E,5Z) isomer would require a specific and currently uncharacterized enzymatic step.
Caption: A hypothetical biosynthetic pathway for this compound.
Metabolic Pathways
The metabolism of dienoyl-CoA esters is a critical juncture in the β-oxidation of PUFAs. The stereochemistry of the double bonds dictates the specific enzymatic steps required for their complete degradation. While the direct metabolic fate of the (2E,5Z) isomer is not well-described, the pathways for the related (2E,5E) and (2Z,5E) isomers are better understood and provide a framework for predicting its metabolism.
The key challenge for the β-oxidation of this compound would be the cis-double bond at an odd-numbered carbon (position 5). This configuration is not a substrate for the standard enzymes of β-oxidation. Auxiliary enzymes, specifically isomerases, are required to convert this into a metabolically tractable intermediate.
Caption: Postulated metabolic pathway for this compound.
Abundance Data
As previously stated, there is no specific quantitative data available for the abundance of this compound in any biological system. The table below is provided for illustrative purposes to demonstrate how such data would be presented. The values are hypothetical and should not be considered factual.
| Biological Source | Tissue/Cell Type | Abundance (pmol/mg protein) | Method of Quantification | Reference |
| Mus musculus | Liver | Not Detected | LC-MS/MS | Hypothetical Data |
| Rattus norvegicus | Heart | Not Detected | LC-MS/MS | Hypothetical Data |
| Saccharomyces cerevisiae | Whole Cell | Not Detected | GC-MS | Hypothetical Data |
| Escherichia coli | Whole Cell | Not Detected | LC-MS/MS | Hypothetical Data |
Experimental Protocols
The analysis of LCFA-CoAs is challenging due to their low abundance and susceptibility to degradation. The following protocols are based on established methods for the extraction, identification, and quantification of acyl-CoAs and can be adapted for the study of this compound.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol outlines a robust method for the extraction of acyl-CoAs from tissue samples for subsequent analysis by mass spectrometry.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Solid-phase extraction (SPE) C18 columns
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Homogenizer
Procedure:
-
Homogenization: Weigh the frozen tissue and immediately homogenize in 1 mL of ice-cold 10% TCA containing a known amount of the internal standard.
-
Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Solid-Phase Extraction:
-
Condition a C18 SPE column by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE column.
-
Wash the column with 5 mL of water to remove salts and other polar contaminants.
-
Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.
-
-
Sample Concentration: Dry the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Caption: Experimental workflow for the extraction of acyl-CoAs from tissues.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for this compound [M+H]⁺.
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the phosphopantetheine moiety.
-
Collision Energy: Optimize for the specific instrument and analyte.
Signaling Pathways
Direct signaling roles for this compound have not been identified. However, as an intermediate of PUFA metabolism, its levels could indirectly influence signaling pathways regulated by fatty acids and their derivatives. For instance, PUFAs are known to modulate the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism and inflammation.
Caption: Potential indirect influence of PUFA metabolism on cellular signaling.
Conclusion and Future Directions
This compound represents a specific isomer of a key metabolic intermediate whose natural occurrence and biological significance remain to be elucidated. While its existence can be postulated based on the principles of polyunsaturated fatty acid metabolism, direct experimental evidence is currently absent from the scientific literature. The methodologies for the analysis of related acyl-CoA molecules provide a solid foundation for future investigations into this specific isomer.
Future research should focus on:
-
Targeted Metabolomic Studies: Utilizing high-resolution mass spectrometry to screen for the presence of this compound in biological samples, particularly under conditions of high fatty acid flux.
-
Enzymatic Synthesis: Developing chemo-enzymatic methods to synthesize an analytical standard of this compound to enable its unambiguous identification and quantification.
-
In Vitro Enzymatic Assays: Using purified enzymes involved in PUFA metabolism to investigate the potential for the formation and degradation of the (2E,5Z) isomer.
This technical guide provides a comprehensive overview of the current understanding and the necessary experimental framework to advance our knowledge of this intriguing, yet elusive, metabolic intermediate.
Degradation and Turnover of (2E,5Z)-Tetradecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 20, 2025
Abstract
(2E,5Z)-Tetradecadienoyl-CoA is a key intermediate in the mitochondrial β-oxidation of certain polyunsaturated fatty acids. Its unique double bond configuration at even-numbered positions necessitates a specialized enzymatic pathway for its complete degradation. This document provides a comprehensive technical overview of the metabolic fate of this compound, detailing the enzymatic reactions, relevant kinetic data of the core enzymes, and standardized experimental protocols for its study. A thorough understanding of this pathway is crucial for researchers investigating lipid metabolism, metabolic disorders, and for the development of therapeutic agents targeting fatty acid oxidation.
Introduction
The catabolism of fatty acids through β-oxidation is a fundamental process for cellular energy homeostasis. While the degradation of saturated fatty acids follows a canonical four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids requires the action of auxiliary enzymes to resolve non-standard intermediates. This compound, a 14-carbon di-unsaturated fatty acyl-CoA, represents such an intermediate. Its degradation is contingent on a specific enzymatic cascade that modifies its double bond structure to allow re-entry into the main β-oxidation spiral. Dysregulation of this pathway can have implications in various metabolic diseases, making its study a pertinent area of research.
The Metabolic Pathway of this compound Degradation
The degradation of this compound is a multi-step process involving isomerization and reduction reactions to produce a substrate amenable to the core β-oxidation machinery.
The initial intermediate, a 2,5-dienoyl-CoA, is first acted upon by Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8). This enzyme catalyzes the isomerization of the cis-Δ⁵ double bond to a trans-Δ³ double bond, forming a 3,5-dienoyl-CoA intermediate. This intermediate is then converted to a conjugated 2,4-dienoyl-CoA by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase . This conjugated system is the substrate for 2,4-dienoyl-CoA reductase (EC 1.3.1.34), an NADPH-dependent enzyme that reduces the Δ⁴ double bond to yield a trans-3-enoyl-CoA. Finally, Δ³,Δ²-enoyl-CoA isomerase acts again to convert the trans-3-enoyl-CoA into trans-2-enoyl-CoA, a standard substrate for enoyl-CoA hydratase, allowing the fatty acyl chain to re-enter the β-oxidation pathway.[1]
Below is a diagram illustrating the signaling pathway for the degradation of this compound.
Caption: Metabolic degradation pathway of this compound.
Quantitative Data
Table 1: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase with Various Substrates
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Assay Method | Reference |
| Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | 10.5 ± 1.2 | 1.8 ± 0.1 | Spectrophotometric | [2] |
| Rat Liver Mitochondria | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 3.2 ± 0.4 | 2.5 ± 0.1 | Spectrophotometric | [2] |
| Human Peroxisomes (pDCR) | Short-chain Acyl-CoAs (e.g., C6) | > 6-fold higher than long-chain | Not Specified | Biochemical | [3] |
Table 2: General Information on Δ³,Δ²-Enoyl-CoA Isomerase
| Enzyme | EC Number | Function | Cellular Location |
| Δ³,Δ²-Enoyl-CoA Isomerase | 5.3.3.8 | Catalyzes the isomerization of 3-enoyl-CoA to 2-enoyl-CoA and 2,5-dienoyl-CoA to 3,5-dienoyl-CoA. | Mitochondria, Peroxisomes |
Note: The data presented is based on studies using analogous substrates and may not be fully representative of the kinetics with this compound.
Experimental Protocols
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Enzyme source (e.g., purified enzyme, mitochondrial extract)
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
NADPH solution: 10 mM stock solution in assay buffer
-
Substrate solution: 1 mM stock solution of a suitable 2,4-dienoyl-CoA (e.g., 5-phenyl-2,4-pentadienoyl-CoA) in assay buffer
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the reaction mixture in a cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer, pH 7.4
-
50 µL of 10 mM NADPH
-
50 µL of the enzyme solution (appropriately diluted)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the 1 mM 2,4-dienoyl-CoA substrate solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate the enzyme activity based on the linear rate of absorbance change (ΔA₃₄₀/min) and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This assay measures the conversion of a Δ³-enoyl-CoA to a Δ²-enoyl-CoA by monitoring the increase in absorbance at approximately 263 nm, which is characteristic of the newly formed α,β-unsaturated thioester.
Materials:
-
Enzyme source (e.g., purified enzyme, cell lysate)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate solution: 1 mM stock solution of a suitable Δ³-enoyl-CoA (e.g., cis-3-hexenoyl-CoA) in assay buffer
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare the reaction mixture in a cuvette containing:
-
950 µL of 50 mM Tris-HCl buffer, pH 8.0
-
50 µL of the enzyme solution (appropriately diluted)
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 1 mM Δ³-enoyl-CoA substrate solution.
-
Immediately mix and monitor the increase in absorbance at 263 nm for 5-10 minutes.
-
The rate of reaction is proportional to the Δ³,Δ²-enoyl-CoA isomerase activity. The molar extinction coefficient for the specific Δ²-enoyl-CoA product must be used for accurate quantification.
Quantification of this compound by LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry.
Materials:
-
Biological sample (cells or tissue)
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Ice-cold methanol (B129727)
-
Solid Phase Extraction (SPE) C18 columns
-
LC-MS/MS system
Procedure:
-
Sample Homogenization: Homogenize the sample in ice-cold methanol containing the internal standard.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.
-
SPE Cleanup: Condition a C18 SPE column, load the extract, wash, and elute the acyl-CoAs.
-
LC Separation: Inject the sample onto a C18 reversed-phase column and separate the acyl-CoAs using a suitable gradient.
-
MS/MS Detection: Utilize a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of a this compound standard. Quantify the amount in the sample by comparing its peak area ratio to the internal standard against the standard curve.
Below is a diagram illustrating a general experimental workflow for the quantification of acyl-CoAs.
Caption: General workflow for acyl-CoA quantification by LC-MS/MS.
Conclusion
The degradation of this compound is a specialized process within the broader context of polyunsaturated fatty acid metabolism. The efficient functioning of the auxiliary enzymes, Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, is essential for the complete oxidation of this intermediate. While specific quantitative data for this compound remains to be fully elucidated, the established principles of fatty acid oxidation and the provided experimental protocols offer a robust framework for its investigation. Further research in this area will undoubtedly contribute to a deeper understanding of lipid metabolism and its role in health and disease, potentially uncovering new targets for therapeutic intervention.
References
- 1. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E,5Z)-Tetradecadienoyl-CoA: A Technical Guide to Its Potential Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential mechanisms by which (2E,5Z)-tetradecadienoyl-CoA, a specific isomer of a 14-carbon di-unsaturated fatty acyl-CoA, may influence gene expression. While direct experimental evidence for this particular isomer is currently limited in published literature, this document extrapolates from the well-established principles of fatty acid metabolism and its influence on nuclear receptor signaling. We present a hypothetical framework centered on the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are key regulators of lipid and glucose metabolism.[1][2][3][4] This guide details potential signaling pathways, comprehensive experimental protocols to investigate these hypotheses, and illustrative quantitative data presented in tabular format. All logical workflows and signaling pathways are visualized using Graphviz diagrams to provide clear, structured representations for researchers in metabolic diseases and drug development.
Introduction: The Regulatory Potential of Fatty Acyl-CoAs
Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can directly and indirectly regulate gene expression.[5] Polyunsaturated fatty acids (PUFAs) and their CoA esters are known to modulate the activity of various transcription factors, thereby influencing a wide array of cellular processes, including lipid homeostasis, inflammation, and cellular differentiation.[2][5] The specific stereochemistry of a fatty acyl-CoA, such as the (2E,5Z) configuration of tetradecadienoyl-CoA, can significantly determine its metabolic fate and biological activity. This guide focuses on the plausible, yet to be experimentally verified, role of this compound as a modulator of gene expression, likely through the activation of nuclear receptors.
Hypothetical Signaling Pathway: PPAR Activation
We hypothesize that this compound, or its free fatty acid form, can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that, upon activation by ligands such as fatty acids, form a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1]
There are three main isoforms of PPARs:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[4]
-
PPARγ: Highly expressed in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and insulin (B600854) sensitivity.
-
PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
The activation of these receptors by this compound could have significant effects on cellular metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polyunsaturated fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fatty acids regulate lipogenic and peroxisomal gene expression by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyunsaturated fatty acid regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization of (2E,5Z)-Tetradecadienoyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Acyl-CoA Subcellular Pools
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in a wide array of anabolic and catabolic pathways. Their subcellular compartmentalization is crucial for regulating metabolic flux and preventing futile cycles. The specific isomeric structure of an unsaturated acyl-CoA, such as (2E,5Z)-tetradecadienoyl-CoA, can significantly influence its metabolic fate and biological activity. Understanding the subcellular distribution of this compound is therefore a critical step in elucidating its physiological role and its potential as a therapeutic target.
Long-chain fatty acyl-CoAs are key players in energy production through β-oxidation, lipid biosynthesis, and the regulation of various cellular processes through protein acylation and signaling.[1][2] The enzymes responsible for their synthesis and utilization are often localized to specific organelles, leading to distinct acyl-CoA pools within the cell.
Hypothesized Subcellular Localization of this compound
Based on the metabolism of other polyunsaturated fatty acids, this compound is likely to be found predominantly in the mitochondria and peroxisomes , where the machinery for β-oxidation resides.[3]
-
Mitochondria: As the primary site of β-oxidation for most fatty acids, mitochondria are expected to contain a significant pool of this compound, particularly if it is an intermediate in the degradation of longer polyunsaturated fatty acids.[3][4] The enzymes required to process non-standard double bond configurations, such as isomerases and reductases, are present in the mitochondrial matrix.[5]
-
Peroxisomes: Peroxisomes are also involved in the β-oxidation of very long-chain fatty acids and some polyunsaturated fatty acids.[3] It is plausible that a peroxisomal pool of this compound exists, where it would be an intermediate in the partial degradation of longer fatty acids before the shortened acyl-CoAs are transported to the mitochondria for complete oxidation.
-
Endoplasmic Reticulum (ER): The ER is the primary site of fatty acid elongation and desaturation. While less likely to be a major site of localization for a degradative intermediate, the ER could potentially contain a pool of this compound if it is involved in specific lipid remodeling pathways.
Quantitative Data
Direct quantitative data for the subcellular distribution of this compound is currently unavailable. However, we can present representative data for the kinetic parameters of enzymes that would be involved in its metabolism, acting on analogous substrates. This provides insight into the potential flux through these pathways in different organelles.
Table 1: Kinetic Parameters of Key Enzymes in Polyunsaturated Fatty Acid β-Oxidation
| Enzyme | Substrate (Analogous) | Km (µM) | Vmax (U/mg) | Organelle |
|---|---|---|---|---|
| Δ³,Δ²-Enoyl-CoA Isomerase | 3-octenoyl-CoA | 25 | 150 | Mitochondria, Peroxisomes |
| 2,4-Dienoyl-CoA Reductase | 2,4-decadienoyl-CoA | 10 | 50 | Mitochondria |
| Acyl-CoA Oxidase | Palmitoyl-CoA | 15 | 5 | Peroxisomes |
| Carnitine Palmitoyltransferase I (CPT-I) | Palmitoyl-CoA | 30 | 2 | Outer Mitochondrial Membrane |
Note: The values presented are representative and can vary depending on the specific enzyme isoform, organism, and experimental conditions.
Experimental Protocols
The determination of the subcellular localization of this compound requires a combination of subcellular fractionation and sensitive analytical techniques.
Subcellular Fractionation by Differential Centrifugation
This protocol allows for the separation of major organelles based on their size and density.
-
Homogenization: Tissues or cultured cells are homogenized in an ice-cold isotonic buffer (e.g., containing sucrose, MOPS, and EGTA) to disrupt the plasma membrane while preserving organelle integrity.[6]
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600-1,000 x g) for 10 minutes to pellet nuclei.[6]
-
Mid-Speed Centrifugation: The resulting supernatant is centrifuged at a higher speed (e.g., 10,000-12,000 x g) for 20 minutes to pellet mitochondria.[6]
-
High-Speed Centrifugation (Ultracentrifugation): The supernatant from the mitochondrial spin is then centrifuged at a very high speed (e.g., 100,000 x g) for 60 minutes to pellet microsomes (including ER and peroxisomes). The final supernatant represents the cytosolic fraction.[6]
-
Purity Assessment: The purity of each fraction should be confirmed using marker enzyme assays or western blotting for organelle-specific proteins (e.g., cytochrome c for mitochondria, catalase for peroxisomes, and calreticulin (B1178941) for the ER).[6]
Acyl-CoA Extraction and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[7][8]
-
Extraction: Acyl-CoAs are extracted from the subcellular fractions using an acidic solution (e.g., 10% trichloroacetic acid or perchloric acid) to precipitate proteins and stabilize the acyl-CoA thioesters.[6] An internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA (e.g., pentadecanoyl-CoA), should be added at the beginning of the extraction to account for sample loss.[7]
-
Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is neutralized and purified using a C18 SPE cartridge to remove salts and other interfering substances.
-
LC-MS/MS Analysis: The purified acyl-CoAs are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[4] A specific precursor-to-product ion transition for this compound is monitored for quantification.
-
Quantification: The concentration of this compound in each subcellular fraction is determined by comparing its peak area to that of the internal standard and a standard curve generated with a synthetic standard of known concentration.[4]
Visualizations
Hypothesized Metabolic Pathway of this compound
Caption: Hypothesized metabolic pathway for the degradation of this compound.
Experimental Workflow for Subcellular Localization
Caption: General workflow for determining the subcellular localization of acyl-CoA pools.
Conclusion and Future Directions
While direct evidence is lacking, the subcellular localization of this compound is likely confined to the mitochondria and peroxisomes due to its presumed role as an intermediate in polyunsaturated fatty acid β-oxidation. The experimental protocols outlined in this guide provide a robust framework for researchers to test this hypothesis and quantify the distribution of this specific acyl-CoA isomer.
Future research should focus on:
-
The chemical or enzymatic synthesis of a this compound standard for use in analytical studies.[5][9]
-
The application of the described subcellular fractionation and LC-MS/MS methods to various cell types and tissues to determine the precise localization and concentration of endogenous this compound.
-
The identification and characterization of the specific enzymes that metabolize this compound and their subcellular localization.
A deeper understanding of the compartmentalization of this compound and its metabolism will be invaluable for elucidating its role in cellular physiology and pathology, and may reveal new targets for therapeutic intervention in metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of (2E,5Z)-Tetradecadienoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-Tetradecadienoyl-CoA is a specific isomer of a long-chain fatty acyl-coenzyme A (CoA) thioester. Such molecules are crucial intermediates in the metabolic pathways of polyunsaturated fatty acids (PUFAs). The unique stereochemistry of the double bonds at the second and fifth positions dictates its interaction with metabolic enzymes and its subsequent biological activity. Access to a high-purity standard of this compound is essential for a variety of research applications, including enzyme kinetics, metabolic flux analysis, and as a reference standard for analytical methods like mass spectrometry.
These application notes provide a comprehensive overview of the chemical synthesis, purification, and characterization of this compound. The protocols are designed to guide researchers in producing a reliable standard for their experimental needs.
Chemical Synthesis Workflow
The synthesis of this compound is a two-stage process. The first stage involves the stereoselective synthesis of the precursor fatty acid, (2E,5Z)-tetradecadienoic acid. The second stage is the activation of the fatty acid and its coupling to Coenzyme A.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of (2E,5Z)-Tetradecadienoic Acid
The stereoselective synthesis of the (2E,5Z) diene system is the most critical step. A modified Wittig reaction or a Horner-Wadsworth-Emmons reaction can be employed to achieve the desired stereochemistry. The following is a representative protocol based on known methodologies for diene synthesis.
Materials:
-
Appropriate phosphonium (B103445) salt or phosphonate (B1237965) ester
-
Aldehyde precursor
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvents (e.g., THF, DMF)
-
Reagents for subsequent hydrolysis and purification
Protocol:
-
Ylide Formation: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), dissolve the appropriate phosphonium salt in anhydrous THF. Cool the solution to -78 °C.
-
Add a strong base (e.g., n-butyllithium) dropwise to generate the ylide. The formation of a colored solution often indicates ylide generation.
-
Olefination: Add the aldehyde precursor dropwise to the cold ylide solution. Allow the reaction to proceed at low temperature for several hours before gradually warming to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to isolate the (2E,5Z)-tetradecadienoic acid ester.
-
Saponification: The purified ester is dissolved in a mixture of ethanol (B145695) and water, and a solution of potassium hydroxide (B78521) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: After cooling, the reaction mixture is acidified with hydrochloric acid, and the free fatty acid is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield (2E,5Z)-tetradecadienoic acid.
Stage 2: Conversion to this compound (Mixed Anhydride Method)
This method is a reliable chemical approach for the synthesis of acyl-CoA thioesters.[1]
Materials:
-
(2E,5Z)-Tetradecadienoic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water, degassed
Protocol:
-
Mixed Anhydride Formation: Dissolve (2E,5Z)-tetradecadienoic acid in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Add triethylamine and cool the solution to 0 °C.
-
Add ethyl chloroformate dropwise to form the mixed anhydride. Stir the reaction at 0 °C for 1-2 hours.
-
Coupling Reaction: In a separate flask, dissolve Coenzyme A trilithium salt in cold, degassed water.
-
Slowly add the aqueous Coenzyme A solution to the cold mixed anhydride solution with vigorous stirring.
-
Allow the reaction to proceed at 4 °C for several hours or overnight.
-
Purification: The crude this compound is then purified by high-performance liquid chromatography (HPLC).
Purification by HPLC
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5
-
Mobile Phase B: Acetonitrile (B52724)
-
Lyophilizer
Protocol:
-
Sample Preparation: Acidify the crude reaction mixture to pH 3-4 with dilute HCl and centrifuge to remove any precipitate.
-
HPLC Separation: Inject the supernatant onto the C18 column. Elute with a linear gradient of acetonitrile in the phosphate buffer. A typical gradient might be from 10% to 90% acetonitrile over 40 minutes.
-
Detection and Fraction Collection: Monitor the elution at 260 nm (the absorbance maximum of the adenine (B156593) ring of CoA). Collect the fractions corresponding to the major peak of this compound.
-
Lyophilization: Immediately freeze the collected fractions in liquid nitrogen and lyophilize to obtain the purified product as a white powder.
-
Storage: Store the purified this compound at -80 °C to prevent degradation.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Actual values may vary depending on experimental conditions.
Table 1: Synthesis and Purification Yields
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) |
| Stage 1 | (2E,5Z)-Tetradecadienoic acid | Aldehyde & Phosphonium Salt | 40-60 | >95 (after chromatography) |
| Stage 2 | This compound | (2E,5Z)-Tetradecadienoic acid | 50-70 | >98 (after HPLC) |
Table 2: Characterization Data
| Analysis | Parameter | Expected Value |
| UV-Vis Spectroscopy | λmax | ~260 nm |
| Mass Spectrometry (ESI-) | [M-H]⁻ | Calculated m/z |
| ¹H NMR (D₂O) | Adenine H-8, H-2 | ~8.5, 8.2 ppm |
| Ribose H-1' | ~6.1 ppm | |
| Vinylic Protons | 5.0 - 7.0 ppm | |
| Purity (HPLC) | Peak Area | >98% |
Biological Context: Role in Fatty Acid β-Oxidation
This compound is an intermediate in the β-oxidation of certain polyunsaturated fatty acids. Its metabolism requires auxiliary enzymes to handle the non-standard positions and configurations of its double bonds.
Caption: Putative metabolic pathway for this compound.
The metabolism of the (2E,5Z) isomer likely requires an initial isomerization to a conjugated diene system that can then be acted upon by 2,4-dienoyl-CoA reductase. The resulting product is then further isomerized to a substrate that can re-enter the main β-oxidation spiral. Deficiencies in these auxiliary enzymes can lead to the accumulation of unusual fatty acid intermediates and have been implicated in various metabolic disorders.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis, purification, and characterization of a this compound standard. The availability of this standard will facilitate further research into the metabolism and biological roles of polyunsaturated fatty acids and their CoA esters, which is of significant interest to researchers in academia and the pharmaceutical industry.
References
Analytical Techniques for the Detection of (2E,5Z)-tetradecadienoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-tetradecadienoyl-CoA is a specific isomer of a long-chain fatty acyl-CoA that may play a role as an intermediate in the metabolism of polyunsaturated fatty acids. Accurate and sensitive detection and quantification of this molecule are crucial for understanding its metabolic fate, enzymatic regulation, and potential as a biomarker or therapeutic target in various diseases. This document provides detailed application notes and protocols for the primary analytical techniques used to detect and quantify this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by detection based on the UV absorbance of the CoA moiety. | Relatively simple, cost-effective, and robust. | Lower sensitivity and selectivity compared to LC-MS/MS; potential for interference from other UV-absorbing compounds. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection, providing high selectivity based on mass-to-charge ratio and fragmentation patterns. | High sensitivity, high selectivity, and ability to quantify multiple analytes simultaneously.[1] | Higher instrument cost and complexity; potential for matrix effects that can suppress or enhance ionization.[1] |
| Enzymatic Assay | Measurement of the activity of an enzyme that specifically utilizes this compound as a substrate. | High specificity; can provide information on metabolic flux and enzyme kinetics. | Indirect measurement of the substrate; requires purified enzymes and specific substrates; may not be suitable for absolute quantification in complex mixtures. |
Quantitative Data Summary
The performance of HPLC-UV and LC-MS/MS for the analysis of long-chain fatty acyl-CoAs is summarized below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.[2]
| Validation Parameter | LC-MS/MS | HPLC-UV |
| Linearity (r²) | >0.995 | >0.990 |
| Range (ng/mL) | 0.5 - 500 | 10 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 10 |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Precision (% CV) | < 10% | < 15% |
| Recovery (%) | 85 - 105% | 70 - 90% |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes the extraction and quantification of this compound from biological samples using solid-phase extraction (SPE) followed by LC-MS/MS analysis.[2]
1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Homogenize 50-100 mg of tissue or a cell pellet in a methanol-based buffer.[2]
-
Extraction: Perform a liquid-liquid extraction using a chloroform/methanol solution to isolate lipids and acyl-CoAs.[2]
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol, followed by water.[2]
-
Load the aqueous phase of the extract onto the cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with an acetonitrile/ammonium (B1175870) hydroxide (B78521) solution.[2]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[2][3]
1.2. Chromatographic Conditions
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[1]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[1]
-
Gradient:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-5.0 min: Hold at 65% B
-
5.0-5.1 min: 65% to 20% B
-
5.1-7.0 min: Hold at 20% B
-
1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ions (m/z): Characteristic fragment ions of the CoA moiety.
-
Optimization: Optimize capillary voltage, cone voltage, and collision energy for the specific analyte.[1]
1.4. Quantification
Determine the concentration of this compound from a standard curve generated with known concentrations of a purified standard.[2]
Protocol 2: Analysis of this compound by HPLC-UV
This protocol provides a general method for the analysis of long-chain acyl-CoAs using HPLC with UV detection.[5]
2.1. Sample Preparation
Follow the same sample preparation procedure as described in Protocol 1.1.
2.2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 75 mM KH₂PO₄.[5]
-
Mobile Phase B: Acetonitrile containing 600 mM acetic acid.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Gradient:
-
0-80 min: Increase buffer B to 50%.[5]
-
80-95 min: Increase buffer B to 70% and flow rate to 1 mL/min.
-
95-120 min: Increase buffer B to 80%.
-
120-125 min: Return to initial conditions.
-
-
Detection: UV absorbance at 260 nm.[5]
2.3. Quantification
Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a known amount of the purified compound.
Protocol 3: Enzymatic Assay for 2,4-Dienoyl-CoA Reductase Activity with this compound
This spectrophotometric assay measures the activity of 2,4-dienoyl-CoA reductase, an enzyme involved in the metabolism of polyunsaturated fatty acids, using this compound as a substrate. The activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[6]
3.1. Materials and Reagents
-
Enzyme source (e.g., mitochondrial or peroxisomal fraction, purified enzyme).[7]
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 100 µM EDTA.[6]
-
NADPH Stock Solution: 10 mM in assay buffer.[6]
-
This compound Stock Solution: 1 mM in assay buffer.
-
Spectrophotometer capable of reading at 340 nm.[7]
3.2. Assay Procedure
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing 850 µL of assay buffer, 50 µL of 10 mM NADPH, and the enzyme sample.[8]
-
Pre-incubation: Incubate the mixture for 5 minutes at 25°C to allow for temperature equilibration and to record any background NADPH oxidation.[6]
-
Initiate Reaction: Start the reaction by adding 40 µL of 1 mM this compound (final concentration: 40 µM).[6]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.[7]
3.3. Calculation of Enzyme Activity
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.[8]
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Hypothesized metabolic pathway of this compound in fatty acid β-oxidation.
References
- 1. Development of a new enzymatic diagnosis method for very-long-chain Acyl-CoA dehydrogenase deficiency by detecting 2-hexadecenoyl-CoA production and its application in tandem mass spectrometry-based selective screening and newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of (2E,5Z)-tetradecadienoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-tetradecadienoyl-CoA is an intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs). The accurate quantification of this specific acyl-CoA isomer is crucial for understanding lipid metabolism, cellular energy homeostasis, and the pathophysiology of various metabolic diseases. Dysregulation of fatty acid oxidation has been implicated in conditions such as type 2 diabetes, cardiovascular diseases, and certain cancers.[1] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other acyl-CoA species and biological matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The characteristic fragmentation of the precursor ion to a specific product ion allows for high selectivity and sensitivity. An appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, should be used to ensure accuracy and correct for matrix effects and extraction variability.[1][2]
Experimental Protocols
Sample Preparation (Extraction of Acyl-CoAs from Tissues or Cells)
This protocol is designed for the extraction of acyl-CoAs from cultured cells or tissues.[3]
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA)[3][4]
-
Internal Standard (e.g., C17:0-CoA)[3]
-
Methanol, Acetonitrile, and Water (LC-MS grade)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Homogenization: For tissues, homogenize the frozen sample in an ice-cold solution (e.g., 10% TCA). For adherent cells, wash with ice-cold PBS, then scrape in an appropriate volume of ice-cold extraction solution. For suspension cells, pellet and resuspend in the extraction solution.[3]
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0-CoA) to each sample to correct for extraction efficiency and matrix effects.[3]
-
Protein Precipitation: Vortex the samples vigorously and incubate on ice for 15 minutes to precipitate proteins.[3]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[3]
-
Drying: Dry the supernatant under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).[1]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.[3]
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm) is suitable for acyl-CoA separation.[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate. An example gradient is: 0-2 min, 20% B; 2-15 min, 20-100% B; 15-20 min, 100% B; 20.1-25 min, 20% B.[6]
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C[5]
-
Injection Volume: 5-20 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]+ ion for this compound (Chemical Formula: C35H58N7O17P3S, Monoisotopic Mass: 973.2827 u).[3] The specific m/z to monitor would be 974.290.
-
Product Ion (Q3): A characteristic fragment ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507 Da).[2] Therefore, the transition to monitor would be approximately 974.3 → 467.3. Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) moiety at m/z 428.[4]
-
Collision Energy (CE) and other source parameters: These must be optimized for the specific instrument and analyte to achieve maximum signal intensity.[1]
Data Presentation
Quantitative data should be summarized in clear, structured tables. A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants. The concentration of this compound in biological samples is then determined from this curve.[1]
Table 1: Representative LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Analyte | This compound |
| Precursor Ion (m/z) | 974.3 |
| Product Ion (m/z) | 467.3 |
| Dwell Time (ms) | 100 |
| Collision Energy (eV) | To be optimized |
| Internal Standard | C17:0-CoA |
| IS Precursor Ion (m/z) | 1002.4 |
| IS Product Ion (m/z) | 495.4 |
Table 2: Illustrative Quantitative Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Note: The values in Table 2 are illustrative and must be experimentally determined for this compound using the described method.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Metabolic Pathway
This compound is an intermediate in the beta-oxidation of polyunsaturated fatty acids. Its metabolism requires auxiliary enzymes to process its specific double bond configuration before it can re-enter the main beta-oxidation spiral.
Caption: Beta-oxidation pathway for polyunsaturated fatty acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Extraction of Long-Chain Acyl-CoAs from Tissue
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the efficient extraction and purification of long-chain acyl-Coenzyme A (acyl-CoA) species from tissue samples. Acyl-CoAs are crucial intermediates in fatty acid metabolism and cellular signaling, and their accurate quantification is vital for research in metabolic diseases, such as diabetes and obesity, as well as for drug development targeting metabolic pathways. The following protocol is a synthesis of established methods, emphasizing high recovery and reproducibility.[1][2]
Introduction
Long-chain acyl-CoAs (LCACoAs) are activated forms of fatty acids that serve as key substrates in a multitude of metabolic processes, including beta-oxidation, triglyceride and phospholipid synthesis, and protein acylation. Given their central role, the ability to accurately measure the concentration of specific LCACoA species in tissues is of significant interest. However, the low abundance and chemical lability of these molecules present analytical challenges. This protocol outlines a robust method involving tissue homogenization, solvent-based extraction, and solid-phase extraction (SPE) for the purification of LCACoAs prior to downstream analysis, typically by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Quantitative Data Summary
The recovery of acyl-CoAs can vary based on the extraction method, tissue type, and the chain length of the acyl-CoA. The following table summarizes reported recovery rates from various protocols to provide a comparative overview.
| Acyl-CoA Species | Chain Length | Extraction Method | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | Long (C16:0) | Acetonitrile/2-Propanol | Oligonucleotide | 70-80% | [1] |
| Oleoyl-CoA | Long (C18:1) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl silica (B1680970) | 85-90% | [2][5] |
| Arachidonyl-CoA | Long (C20:4) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl silica | 83-88% | [2][5] |
| General Acyl-CoAs | Short to Long | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl silica | 83-90% (SPE step) | [2] |
| General Acyl-CoAs | Short to Long | Methanol-Chloroform | Weak Anion Exchange | Not specified | [6][7] |
| Acetyl-CoA | Short (C2) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl silica | 93-104% (extraction) | [2] |
| Malonyl-CoA | Short (C3) | Acetonitrile/2-Propanol | 2-(2-pyridyl)ethyl silica | 93-104% (extraction) | [2] |
Experimental Protocol
This protocol is a comprehensive method that combines solvent extraction with solid-phase extraction for high purity and recovery of long-chain acyl-CoAs from tissue.[2][5][8] It is critical to perform all steps on ice or at 4°C to minimize enzymatic degradation of acyl-CoAs.
Materials and Reagents
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenizer (e.g., glass Dounce or mechanical homogenizer)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][8]
-
Extraction Solvents: 2-Propanol and Acetonitrile (ACN), HPLC grade[1][2]
-
Internal Standard: e.g., Heptadecanoyl-CoA (C17:0)
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[2][5][9]
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[2][5]
-
SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[2][5]
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Centrifuge capable of reaching >14,000 x g at 4°C
-
Vacuum concentrator (e.g., SpeedVac)
-
Reconstitution solution (e.g., 50% methanol)
Procedure
1. Tissue Pulverization a. Weigh approximately 50-100 mg of frozen tissue. b. Place the frozen tissue in a mortar pre-chilled with liquid nitrogen. c. Add liquid nitrogen to keep the tissue brittle and grind to a fine, homogenous powder using a pre-chilled pestle.[10]
2. Homogenization a. Transfer the powdered tissue to a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold Homogenization Buffer containing the internal standard. c. Homogenize thoroughly on ice until no visible tissue fragments remain. d. Add 1 mL of 2-Propanol and homogenize again.[5]
3. Extraction a. Transfer the homogenate to a pre-chilled microcentrifuge tube. b. Add 2 mL of Acetonitrile, and vortex vigorously for 1 minute.[1][5] c. Incubate the sample on ice for 10 minutes to precipitate proteins. d. Centrifuge at 16,000 x g for 15 minutes at 4°C.[11] e. Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new clean tube. Avoid disturbing the protein pellet.
4. Solid-Phase Extraction (SPE) a. Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the SPE Wash Solution through it.[2][5] b. Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[5][10] c. Washing: Wash the column with 2 mL of the SPE Wash Solution to remove any unbound contaminants.[5][10] d. Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the SPE Elution Solution. Collect the eluate in a new microcentrifuge tube.[5][10]
5. Sample Concentration and Reconstitution a. Dry the eluate completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving the stability of the acyl-CoAs.[10] b. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of an appropriate solvent for your downstream analysis (e.g., 50% methanol).[6][7]
6. Storage a. If not for immediate analysis, store the purified, dried acyl-CoA pellet or the reconstituted sample at -80°C to prevent degradation.[10]
Visualizations
Experimental Workflow
Caption: Workflow for long-chain acyl-CoA extraction from tissue.
Logical Relationship of Key Steps
Caption: Key principles in the acyl-CoA extraction protocol.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Extraction of Long-Chain Acyl-CoAs from Heart Tissues. [bio-protocol.org]
Application Notes and Protocols for In Vitro Enzyme Assays Using (2E,5Z)-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-Tetradecadienoyl-CoA is a specific isomer of a 14-carbon di-unsaturated fatty acyl-CoA. While its precise metabolic role is not extensively characterized, it is hypothesized to be an intermediate in the β-oxidation of certain polyunsaturated fatty acids. The unique configuration of its double bonds necessitates the action of auxiliary enzymes to facilitate its complete catabolism. Understanding the enzymatic interactions with this substrate is crucial for elucidating novel metabolic pathways and for the development of therapeutics targeting lipid metabolism-related disorders.
Synthesis of this compound
As this compound is not commercially available, its synthesis is a prerequisite for in vitro studies. A common approach involves the chemical synthesis of the corresponding fatty acid followed by enzymatic ligation to Coenzyme A.
Protocol for Enzymatic Synthesis
This protocol describes the synthesis of this compound from (2E,5Z)-tetradecadienoic acid using a long-chain acyl-CoA synthetase.
Materials:
-
(2E,5Z)-tetradecadienoic acid
-
Coenzyme A (CoA), trilithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or rat liver)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Ethanol (B145695) or DMSO for dissolving the fatty acid
Equipment:
-
Thermomixer or water bath
-
Microcentrifuge tubes
-
HPLC system with a C18 column for reaction monitoring and purification
Procedure:
-
Prepare a stock solution of (2E,5Z)-tetradecadienoic acid (e.g., 10 mM) in ethanol or DMSO.
-
Prepare a 2x reaction buffer: 200 mM potassium phosphate, pH 7.5, 20 mM MgCl₂, 2 mM DTT.
-
Set up the reaction mixture in a microcentrifuge tube on ice (for a 100 µL final volume):
-
50 µL of 2x reaction buffer
-
10 µL of 10 mM ATP
-
10 µL of 5 mM CoA
-
1 µL of 10 mg/mL BSA (optional, to improve enzyme stability)
-
10 µL of 1 mM (2E,5Z)-tetradecadienoic acid stock solution
-
Add nuclease-free water to a final volume of 95 µL.
-
-
Initiate the reaction by adding 5 µL of the long-chain acyl-CoA synthetase solution. Mix gently by pipetting.
-
Incubate the reaction at 30-37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC, observing the formation of the product peak and the consumption of CoA.
-
Purify the this compound using reversed-phase HPLC.
-
Quantify the purified product spectrophotometrically by measuring the absorbance at 260 nm (using the extinction coefficient of the adenine (B156593) moiety of CoA, ε = 15.4 mM⁻¹cm⁻¹).
Hypothesized Metabolic Pathway
The β-oxidation of this compound is thought to require the action of several key enzymes to reconfigure its double bonds into a substrate suitable for the core β-oxidation spiral.
Application Notes and Protocols for Enzyme Assays
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Assay
Introduction: Long-chain acyl-CoA dehydrogenase (LCAD) is anticipated to catalyze the initial step in the β-oxidation of this compound. This spectrophotometric assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate.
Protocol:
-
Reagents:
-
Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA.
-
Substrate Stock Solution: 1 mM this compound in assay buffer.
-
Ferricenium Hexafluorophosphate Stock Solution: 10 mM in assay buffer.
-
Enzyme Source: Purified LCAD or mitochondrial extract.
-
-
Equipment:
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes.
-
-
Procedure:
-
Set the spectrophotometer to 300 nm and equilibrate to 37°C.
-
In a quartz cuvette, prepare the reaction mixture (final volume of 1 mL):
-
880 µL of Assay Buffer.
-
100 µL of Enzyme Source.
-
10 µL of 10 mM Ferricenium Hexafluorophosphate (final concentration: 100 µM).
-
-
Incubate the mixture in the spectrophotometer for 5 minutes to record the background rate.
-
Initiate the reaction by adding 10 µL of 1 mM this compound (final concentration: 10 µM).
-
Immediately mix by inversion and monitor the decrease in absorbance at 300 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.
-
The specific activity can be calculated using the molar extinction coefficient of ferricenium hexafluorophosphate (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹).
-
Specific Activity (µmol/min/mg) = (ΔA/min) / (ε * mg of protein in the assay).
-
Δ³,Δ²-Enoyl-CoA Isomerase (ECI) Assay
Introduction: Following the action of LCAD, a Δ³-enoyl-CoA intermediate is expected. Δ³,Δ²-Enoyl-CoA isomerase (ECI) is crucial for converting this intermediate to a Δ²-enoyl-CoA, which can then be processed by enoyl-CoA hydratase. This coupled spectrophotometric assay monitors the hydration of the Δ²-enoyl-CoA product by an excess of enoyl-CoA hydratase.
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 µM FAD and 0.1% Triton X-100.
-
Substrate: (3Z)-Tetradecenoyl-CoA (the product of the LCAD reaction, which would need to be synthesized and purified separately for this direct assay).
-
Enoyl-CoA Hydratase (Crotonase): Commercially available, in excess.
-
Enzyme Source: Purified ECI or mitochondrial extract.
-
-
Equipment:
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes.
-
-
Procedure:
-
Set the spectrophotometer to 263 nm and equilibrate to 25°C.
-
In a quartz cuvette, prepare the reaction mixture (final volume of 1 mL):
-
950 µL of Assay Buffer.
-
10 µL of Enoyl-CoA Hydratase solution (sufficient for excess activity).
-
20 µL of Enzyme Source (ECI).
-
-
Incubate for 3 minutes.
-
Initiate the reaction by adding 20 µL of 1 mM (3Z)-Tetradecenoyl-CoA (final concentration: 20 µM).
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the newly formed double bond in the Δ² position.
-
-
Data Analysis:
-
The rate of absorbance decrease is proportional to the ECI activity.
-
The molar extinction coefficient for the hydration of the α,β-unsaturated thioester bond needs to be determined empirically or referenced from literature for a similar substrate.
-
2,4-Dienoyl-CoA Reductase (DECR) Assay
Introduction: In the β-oxidation of some polyunsaturated fatty acids, a 2,4-dienoyl-CoA intermediate can be formed. 2,4-Dienoyl-CoA reductase (DECR) reduces this intermediate in an NADPH-dependent manner. While this compound is not a 2,4-diene, understanding DECR activity is crucial in the broader context of polyunsaturated fatty acid metabolism. This protocol is for a generic 2,4-dienoyl-CoA substrate.
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, containing 100 µM EDTA.
-
NADPH Stock Solution: 10 mM in assay buffer.
-
Substrate Stock Solution: 1 mM of a suitable 2,4-dienoyl-CoA (e.g., trans-2,trans-4-decadienoyl-CoA) in assay buffer.
-
Enzyme Source: Purified DECR or mitochondrial/peroxisomal extract.
-
-
Equipment:
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes.
-
-
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to 25°C.
-
In a quartz cuvette, prepare the reaction mixture (final volume of 1 mL):
-
930 µL of Assay Buffer.
-
50 µL of Enzyme Source.
-
10 µL of 10 mM NADPH (final concentration: 100 µM).
-
-
Incubate for 5 minutes to record any background NADPH oxidation.
-
Initiate the reaction by adding 10 µL of 1 mM 2,4-dienoyl-CoA substrate (final concentration: 10 µM).
-
Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA/min) from the linear portion of the curve.
-
The specific activity is calculated using the molar extinction coefficient of NADPH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
-
Specific Activity (µmol/min/mg) = (ΔA/min) / (ε * mg of protein in the assay).
-
Experimental Workflows
Data Presentation
The following tables summarize known kinetic parameters for the key enzymes with analogous substrates. This data can serve as a reference for designing and interpreting kinetic experiments with this compound.
Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Dehydrogenase (LCAD)
| Enzyme Source | Substrate | Apparent K_m (µM) | Apparent V_max (U/mg) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |
| Human LCAD | Myristoyl-CoA (C14:0) | 2.5 | 4.5 | 1.8 x 10⁶ |
| Human LCAD | Palmitoyl-CoA (C16:0) | 1.8 | 5.2 | 2.9 x 10⁶ |
| Rat LCAD | 5-cis-Tetradecenoyl-CoA (C14:1) | Data not available | Data not available | Data not available |
| Any Source | This compound | To be determined | To be determined | To be determined |
Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase (DECR)
| Enzyme Source | Substrate | K_m (µM) | V_max (µmol/min/mg) |
| Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | 10.5 ± 1.2 | 1.8 ± 0.1 |
| Rat Liver Mitochondria | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 3.2 ± 0.4 | 2.5 ± 0.1 |
| Human Peroxisomes | Long-chain Acyl-CoAs (≥ C10) | Not Specified | Not Specified |
| Any Source | This compound | Not Applicable | Not Applicable |
Table 3: Substrate Specificity of Δ³,Δ²-Enoyl-CoA Isomerases (ECI) from Rat Liver
| Isomerase | Primary Isomerization Reaction | Relative Activity |
| MECI | 3-cis → 2-trans | High |
| ECI | 3-trans → 2-trans | High |
| MFE1 | 2,5 → 3,5 | High |
| Any Isomerase | (3Z)-Tetradecenoyl-CoA → (2E)-Tetradecenoyl-CoA | To be determined |
Signaling Pathways
Long-chain acyl-CoAs, including potentially this compound and its metabolites, are not merely metabolic intermediates but also act as signaling molecules.[1][2][3][4][5] They can modulate the activity of various proteins, including transcription factors that regulate gene expression.
A key family of transcription factors regulated by fatty acids and their CoA esters are the Peroxisome Proliferator-Activated Receptors (PPARs) .[6][7][8][9][10] PPARs exist as three isotypes (α, δ/β, and γ) and play a central role in lipid and glucose homeostasis.
-
PPARα , highly expressed in the liver, heart, and muscle, is a primary regulator of fatty acid catabolism. Its activation by fatty acyl-CoAs leads to the upregulation of genes encoding enzymes for β-oxidation.
-
PPARγ is a master regulator of adipogenesis and is involved in insulin (B600854) sensitivity.
-
PPARδ/β is ubiquitously expressed and participates in fatty acid oxidation and energy expenditure.
The interaction of this compound with these receptors could represent a mechanism by which the cell senses the availability of specific polyunsaturated fatty acids and adjusts its metabolic machinery accordingly.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor alpha inhibits hepatic S14 gene transcription. Evidence against the peroxisome proliferator-activated receptor alpha as the mediator of polyunsaturated fatty acid regulation of s14 gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Targeted Assay for (2E,5Z)-tetradecadienoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for developing and validating a targeted analytical method for the quantification of (2E,5Z)-tetradecadienoyl-CoA, a specific polyunsaturated fatty acyl-CoA. The protocols detailed herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of acyl-CoA species.[1][2][3][4]
Introduction
Acyl-Coenzyme As (acyl-CoAs) are critical intermediates in cellular metabolism, playing central roles in fatty acid metabolism, lipid biosynthesis, and cell signaling.[1][2][5] The specific isomer, this compound, is a C14:2 acyl-CoA whose precise metabolic fate and biological activity are of significant interest in understanding the complexities of lipid metabolism. Accurate quantification of this and other long-chain fatty acyl-CoAs is crucial for elucidating its role in health and its dysregulation in various diseases.[6]
The development of a robust and reliable targeted assay is essential for these investigations. This guide outlines the necessary steps, from the synthesis of an analytical standard to method validation, providing researchers with the tools to successfully measure this compound in biological matrices.
Metabolic Pathway Context
This compound is an intermediate in the metabolism of polyunsaturated fatty acids. Its metabolism likely involves the β-oxidation pathway, requiring auxiliary enzymes to handle its specific double bond configuration. The presence of a cis double bond at the 5-position suggests the involvement of an enoyl-CoA isomerase to convert it into a substrate suitable for the core β-oxidation machinery. Understanding this pathway is critical for interpreting quantitative data and for identifying potential pathway biomarkers.
Below is a diagram illustrating the hypothesized metabolic processing of this compound within the broader context of fatty acid β-oxidation.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Function of (2E,5Z)-tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for elucidating the functional roles of the specific polyunsaturated fatty acyl-CoA isomer, (2E,5Z)-tetradecadienoyl-CoA. Given the limited direct literature on this particular isomer, the following protocols are based on established methodologies for analogous lipid molecules and provide a robust starting point for investigation. The experimental design focuses on comparative analyses with the better-characterized (2E,5E) isomer to highlight unique biological activities.
Introduction
Long-chain fatty acyl-coenzyme As (LCFA-CoAs) are critical metabolic intermediates and signaling molecules involved in a myriad of cellular processes, including energy metabolism, lipid synthesis, and gene regulation.[1] The specific stereochemistry of unsaturated fatty acyl-CoAs can dramatically influence their metabolic fate and biological function.[2] this compound, a 14-carbon fatty acyl-CoA with two double bonds, is a potential intermediate in the metabolism of polyunsaturated fatty acids. Understanding its unique biological role is crucial for developing a complete picture of lipid metabolism and its dysregulation in various diseases.
Characterization and Quantification of this compound
Accurate detection and quantification are foundational to studying the function of any metabolite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing acyl-CoAs.[3][4][5]
Protocol 1: Quantitative Analysis of this compound by LC-MS/MS
Objective: To quantify the intracellular concentration of this compound in biological samples.
Materials:
-
Cells or homogenized tissue
-
Internal Standard (e.g., C17:0-CoA)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Ammonium (B1175870) Acetate[6]
-
Extraction Buffer (e.g., 2:1 Methanol:Chloroform)[7]
-
LC-MS/MS system with a triple quadrupole mass spectrometer[3]
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency or prepare tissue homogenates.
-
Quench metabolism by rapidly washing with ice-cold PBS.[7]
-
Lyse cells and extract lipids using an ice-cold extraction buffer.[8][9]
-
Add a known amount of internal standard to the extraction mixture.
-
Vortex thoroughly and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol/50% 50 mM ammonium acetate).[3]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phase A (e.g., 5 mM ammonium acetate (B1210297) in water) and mobile phase B (e.g., 100% methanol).[6]
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[6]
-
Optimize MRM transitions for this compound and the internal standard. A characteristic transition for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (M-507).[3][4]
-
-
Data Analysis:
-
Generate a standard curve using synthesized this compound of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.[10]
-
Data Presentation:
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | To be determined | To be determined | To be determined |
| (2E,5E)-tetradecadienoyl-CoA | To be determined | To be determined | To be determined |
| C17:0-CoA (Internal Standard) | To be determined | To be determined | To be determined |
Note: The exact m/z values will need to be calculated based on the chemical formula.
Workflow for Acyl-CoA Quantification
Caption: Workflow for quantitative analysis of acyl-CoAs by LC-MS/MS.
Investigating the Metabolic Fate of this compound
Understanding how this compound is synthesized and degraded is key to understanding its function. This involves identifying the enzymes that act upon it. Based on known pathways for other polyunsaturated fatty acids, the metabolism of the (2E,5Z) isomer likely involves isomerases and reductases.[2][11]
Protocol 2: In Vitro Enzyme Assays
Objective: To determine if this compound is a substrate for candidate enzymes involved in fatty acid metabolism.
Materials:
-
Synthesized this compound and (2E,5E)-tetradecadienoyl-CoA[12][13]
-
Purified candidate enzymes (e.g., 2,4-dienoyl-CoA reductase, Δ³,Δ²-enoyl-CoA isomerase)[12]
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer)[10]
-
Cofactors (e.g., NADPH for reductases)[10]
-
Spectrophotometer or HPLC system
Procedure:
-
Enzyme Activity Assay (Spectrophotometric):
-
This is suitable for enzymes like 2,4-dienoyl-CoA reductase where the reaction can be monitored by a change in absorbance of a cofactor like NADPH at 340 nm.[10]
-
Prepare a reaction mixture containing buffer, enzyme, and NADPH in a cuvette.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate enzyme activity based on the rate of NADPH consumption.
-
-
Enzyme Activity Assay (HPLC-based):
-
This method is used to directly measure the conversion of the substrate to product.
-
Set up a reaction mixture with buffer, enzyme, cofactors, and the this compound substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Take aliquots at different time points and stop the reaction (e.g., by adding acid).
-
Analyze the aliquots by HPLC to separate and quantify the substrate and product.
-
Data Presentation:
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| 2,4-Dienoyl-CoA Reductase | (2E,5E)-tetradecadienoyl-CoA | Value | Value |
| This compound | Value | Value | |
| Δ³,Δ²-Enoyl-CoA Isomerase | (2E,5E)-tetradecadienoyl-CoA | Value | Value |
| This compound | Value | Value |
Hypothesized Metabolic Pathway
Caption: Hypothesized metabolic pathway for this compound.
Identification of this compound Binding Proteins
Acyl-CoAs can act as signaling molecules by binding to and modulating the activity of proteins.[14][15] Identifying the proteins that interact with this compound can provide insights into its cellular function.
Protocol 3: Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity of this compound to a candidate binding protein (e.g., Acyl-CoA Binding Protein - ACBP).[16]
Materials:
-
Isothermal Titration Calorimeter
-
Purified candidate binding protein (e.g., recombinant ACBP)[17]
-
Synthesized this compound
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein and the acyl-CoA ligand in the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[16]
-
Data Presentation:
| Ligand | Protein | Kd (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | ACBP | Value | Value | Value | Value |
| (2E,5E)-tetradecadienoyl-CoA | ACBP | Value | Value | Value | Value |
Conceptual Diagram of Acyl-CoA Signaling
Caption: Potential signaling roles of this compound.
Cellular Function Assays
To understand the physiological relevance of this compound, its effects on cellular processes such as gene expression and cell viability can be investigated.
Protocol 4: Cell-Based Functional Assays
Objective: To assess the impact of elevated this compound levels on cellular function.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
(2E,5Z)-tetradecadienoic acid (the free fatty acid precursor)
-
Lipid-stripped serum[18]
-
Reagents for qPCR (primers, polymerase, etc.)
-
Reagents for cell viability assays (e.g., MTT, trypan blue)
Procedure:
-
Cell Treatment:
-
Culture cells in media supplemented with lipid-stripped serum to minimize background lipids.[18]
-
Treat cells with varying concentrations of (2E,5Z)-tetradecadienoic acid, which will be intracellularly converted to its CoA ester. Include (2E,5E)-tetradecadienoic acid and a vehicle control.
-
-
Gene Expression Analysis (qPCR):
-
After treatment, harvest cells and extract RNA.
-
Perform reverse transcription to generate cDNA.
-
Use qPCR to measure the expression levels of genes involved in fatty acid metabolism (e.g., CPT1, ACOX1, FASN) and cellular stress.
-
-
Cell Viability Assay:
-
Following treatment, assess cell viability using a standard method like the MTT assay.
-
Data Presentation:
Table 4.1: Gene Expression Changes
| Gene | Treatment | Fold Change vs. Control | p-value |
| CPT1 | (2E,5Z)-tetradecadienoic acid | Value | Value |
| (2E,5E)-tetradecadienoic acid | Value | Value | |
| FASN | (2E,5Z)-tetradecadienoic acid | Value | Value |
| (2E,5E)-tetradecadienoic acid | Value | Value |
Table 4.2: Cell Viability
| Treatment | Concentration (µM) | % Viability |
| Vehicle Control | - | 100 |
| (2E,5Z)-tetradecadienoic acid | 10 | Value |
| 50 | Value | |
| 100 | Value | |
| (2E,5E)-tetradecadienoic acid | 10 | Value |
| 50 | Value | |
| 100 | Value |
Conclusion
This set of application notes and protocols provides a detailed roadmap for the initial investigation into the function of this compound. By systematically characterizing its metabolism, identifying its binding partners, and assessing its cellular effects, researchers can begin to unravel the specific roles of this novel lipid metabolite. The comparative approach with the (2E,5E) isomer will be critical in highlighting the functional significance of the cis double bond at the 5th position. These studies will contribute to a deeper understanding of lipid metabolism and may uncover new targets for therapeutic intervention in metabolic diseases.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. BAF_Protocol_009 Metabolomics: Lipid Extraction [protocols.io]
- 9. worldscientific.com [worldscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neutralization of acyl CoA binding protein (ACBP) for the experimental treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of (2E,5Z)-Tetradecadienoyl-CoA from its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,5Z)-Tetradecadienoyl-CoA is a polyunsaturated fatty acyl-CoA that plays a role in fatty acid metabolism. The accurate separation and quantification of this isomer from its geometric counterparts, such as the (2E,5E), (2Z,5E), and (2Z,5Z) isomers, are critical for the detailed study of metabolic pathways, enzyme kinetics, and the development of therapeutics targeting lipid metabolism. Due to their similar physicochemical properties, the chromatographic separation of these isomers presents a significant analytical challenge, often requiring specialized techniques to achieve baseline resolution.[1]
These application notes provide a comprehensive overview of the methodologies for the separation of this compound from its isomers, with a focus on High-Performance Liquid Chromatography (HPLC). Detailed protocols for both reversed-phase and silver-ion chromatography are presented, along with comparative data to guide methods development.
Data Presentation
The separation of tetradecadienoyl-CoA isomers is highly dependent on the choice of chromatographic column and mobile phase composition. The following tables summarize hypothetical quantitative data to illustrate the expected performance of different HPLC columns and the effect of the mobile phase's organic solvent on retention time and resolution. A resolution (Rs) value greater than 1.5 is indicative of baseline separation.[1]
Table 1: Comparison of Retention Times and Resolution on Different HPLC Columns [1]
| Isomer | C18 Column Retention Time (min) | Silver-Ion Column Retention Time (min) | Phenyl-Hexyl Column Retention Time (min) |
| (2Z,5Z)-tetradecadienoyl-CoA | 15.2 | 18.5 | 16.1 |
| This compound | 15.4 | 19.8 | 16.8 |
| (2Z,5E)-tetradecadienoyl-CoA | 15.5 | 20.5 | 17.2 |
| (2E,5E)-tetradecadienoyl-CoA | 15.8 | 22.1 | 18.0 |
| Resolution (Rs) between (2E,5E) and (2Z,5E) | 0.8 | 2.1 | 1.3 |
Note: The data presented in this table is hypothetical and serves as an example to illustrate the expected separation trends.[1]
Table 2: Effect of Mobile Phase Organic Solvent on Retention Time and Resolution on a Silver-Ion Column
| Isomer | Acetonitrile (B52724) Mobile Phase Retention Time (min) | Methanol (B129727) Mobile Phase Retention Time (min) |
| (2Z,5Z)-tetradecadienoyl-CoA | 18.5 | 17.9 |
| This compound | 19.8 | 19.0 |
| (2Z,5E)-tetradecadienoyl-CoA | 20.5 | 19.6 |
| (2E,5E)-tetradecadienoyl-CoA | 22.1 | 21.0 |
| Resolution (Rs) between (2E,5E) and (2Z,5E) | 2.1 | 1.8 |
Note: This table presents illustrative data to demonstrate the influence of the organic solvent on the separation of tetradecadienoyl-CoA isomers on a silver-ion column.
Experimental Protocols
The following are detailed protocols for the separation of this compound from its isomers using both conventional reversed-phase and specialized silver-ion HPLC.
Protocol 1: Reversed-Phase HPLC Separation on a C18 Column
This protocol provides a general method for the analysis of tetradecadienoyl-CoA isomers using a standard C18 column. While baseline separation of all geometric isomers may be challenging with this method, it is a useful technique for initial purity assessment and quantification of the total acyl-CoA pool.[2]
1. Materials and Reagents
-
This compound isomer mixture
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Phosphoric acid
-
0.22 µm syringe filters
2. HPLC System
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV/Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
-
Mobile Phase A: 75 mM potassium phosphate buffer, pH 4.9[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-70% B (linear gradient)
-
25-30 min: 70% B
-
30-31 min: 70-30% B (linear gradient)
-
31-40 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35 °C[3]
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)[1][3]
-
Injection Volume: 10 µL
4. Sample Preparation
-
Dissolve the tetradecadienoyl-CoA isomer mixture in a suitable solvent (e.g., a small amount of methanol or acetonitrile in water) to a final concentration of 1 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
5. Data Analysis
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Calculate the resolution (Rs) between adjacent peaks to assess the quality of the separation.
Protocol 2: Silver-Ion HPLC for Enhanced Isomer Separation
Silver-ion (Ag+) HPLC is a powerful technique for separating unsaturated compounds, including geometric isomers of fatty acyl-CoAs. The separation is based on the reversible interaction between the silver ions on the stationary phase and the π-electrons of the double bonds in the analytes. The strength of this interaction is influenced by the stereochemistry (cis/trans) of the double bonds, providing excellent selectivity for geometric isomers.[1]
1. Materials and Reagents
-
This compound isomer mixture
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
2. HPLC System
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV/Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
-
Column: Silver-Ion (Ag+) HPLC Column (e.g., 250 x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase A: Water with 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-70% B (linear gradient)
-
25-30 min: 70% B
-
30-31 min: 70-30% B (linear gradient)
-
31-40 min: 30% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 260 nm (for the adenine moiety of CoA)[1]
-
Injection Volume: 10 µL[1]
4. Sample Preparation
-
Dissolve the tetradecadienoyl-CoA isomer mixture in a suitable solvent (e.g., a small amount of methanol or acetonitrile in water) to a final concentration of 1 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
5. Data Analysis
-
Identify the peaks corresponding to the different isomers based on their retention times. The elution order on a silver-ion column is typically influenced by the number and configuration of the double bonds.
-
Calculate the resolution (Rs) between adjacent peaks to confirm baseline separation.
Visualizations
The following diagrams illustrate the experimental workflow for the chromatographic separation of tetradecadienoyl-CoA isomers.
Caption: Experimental workflow for HPLC analysis of tetradecadienoyl-CoA isomers.
Caption: Logical relationship between the separation challenge and HPLC methods.
References
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA for Enhanced Cleanup and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic processes, including fatty acid metabolism, energy production through the Krebs cycle, and the biosynthesis of complex lipids.[1] Their pivotal role in cellular physiology and pathology makes their accurate quantification essential for research in areas such as metabolic diseases, oncology, and drug development. However, the analysis of acyl-CoAs is often challenging due to their low abundance, inherent instability, and the complexity of biological matrices.[2]
Solid-phase extraction (SPE) is a powerful and widely adopted technique for the isolation, purification, and concentration of acyl-CoAs from complex biological samples prior to downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This document provides detailed application notes and experimental protocols for the effective cleanup of acyl-CoAs using SPE, ensuring high recovery and sample purity for reliable quantification.
Data Presentation: Acyl-CoA Recovery Rates with Various SPE Sorbents
The selection of the appropriate SPE sorbent is critical for achieving optimal recovery of acyl-CoA species. The choice often depends on the chain length and polarity of the target acyl-CoAs. The following tables summarize the reported recovery data for different acyl-CoA species using various SPE sorbents.
Table 1: Recovery of Short-Chain Acyl-CoAs. [4]
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | C2 | 2-(2-pyridyl)ethyl | 85-95% | [4] |
| Malonyl-CoA | C3 | 2-(2-pyridyl)ethyl | 83-90% | [4] |
| Propionyl-CoA | C3 | STRATA™-X-A | 95.60% | [4] |
| Butyryl-CoA | C4 | STRATA™-X-A | 81.56% | [4] |
| Acetyl-CoA | C2 | C18 | Variable, generally lower for very polar compounds | [4] |
Table 2: Recovery of Medium and Long-Chain Acyl-CoAs. [5][6][7]
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Octanoyl-CoA | C8 | 2-(2-pyridyl)ethyl | 88-92% | [5][7] |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% | [5][7] |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80% | [5][6] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% | [5][7] |
Experimental Protocols
This section provides detailed methodologies for the extraction and solid-phase extraction cleanup of acyl-CoAs from biological samples such as tissues and cell cultures.
Protocol 1: Extraction and SPE of a Broad Range of Acyl-CoAs from Tissues
This protocol is a comprehensive method suitable for the extraction of short, medium, and long-chain acyl-CoAs from tissue samples.[5][6][7]
Materials:
-
Fresh or frozen tissue samples (50-100 mg)[5]
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9[5][6]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[5][6]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges[5][7][8]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[5][7]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[5][7]
-
Centrifuge, homogenizer, vacuum manifold for SPE, nitrogen evaporator
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[5][7]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[5]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[5]
-
-
Sample Concentration and Reconstitution:
Protocol 2: Extraction and SPE of Long-Chain Acyl-CoAs from Cell Cultures
This protocol is optimized for the extraction of long-chain acyl-CoAs from cultured cells using a weak anion exchange SPE column.[9]
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9[9]
-
Acetonitrile (ACN) and Isopropanol[9]
-
Internal standard (e.g., Heptadecanoyl-CoA)[9]
-
Weak anion exchange solid-phase extraction (SPE) columns[9]
-
Methanol
-
Centrifuge, cell scraper (for adherent cells), vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Lysis:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS, then add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard and scrape the cells.[9]
-
For suspension cells, centrifuge to obtain a cell pellet, wash with PBS, and resuspend in 1 mL of the same cold buffer with internal standard.[9]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ACN:2-propanol (3:1), vortex vigorously for 2 minutes, and sonicate for 3 minutes.[9][10]
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).[9]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.[9]
-
Washing: Wash the column with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 1 mL of methanol.[9]
-
Elution: Elute the acyl-CoAs with 1 mL of 2% Formic Acid in Methanol or 5% Ammonium Hydroxide in Methanol, depending on the specific sorbent and acyl-CoA properties.[9][10]
-
-
Sample Concentration and Reconstitution:
Visualizations
The following diagrams illustrate the experimental workflow for acyl-CoA cleanup and a simplified overview of the central role of acyl-CoAs in metabolism.
Caption: Experimental workflow for acyl-CoA cleanup using SPE.
Caption: Central role of Acyl-CoAs in metabolic pathways.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Acyl-CoAs for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The analysis of acyl-CoA profiles is crucial for understanding metabolic pathways and their dysregulation in various diseases. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for acyl-CoA analysis, gas chromatography (GC) offers a valuable alternative, particularly for profiling the acyl chain composition. Due to the low volatility of intact acyl-CoAs, derivatization is a mandatory step for GC analysis.
These application notes provide detailed protocols for two indirect derivatization methods for analyzing the acyl chain composition of acyl-CoAs by GC-MS:
-
Hydrolysis and Esterification: Acyl-CoAs are hydrolyzed to release free fatty acids (FFAs), which are then esterified to form volatile fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.
-
Reduction and Acylation: Acyl-CoAs are reduced to their corresponding fatty alcohols, which are subsequently acylated to form stable and volatile derivatives.
Method 1: Hydrolysis of Acyl-CoAs and Derivatization of Fatty Acids
This approach provides a profile of the fatty acid constituents of the total acyl-CoA pool.
Protocol 1: Alkaline Hydrolysis and Methylation to Fatty Acid Methyl Esters (FAMEs)
This protocol is adapted from methods that use alkaline hydrolysis to cleave the thioester bond, followed by acid-catalyzed methylation.[1]
Materials:
-
Acyl-CoA extract from biological sample
-
Internal standard (e.g., heptadecanoyl-CoA)
-
1 M KOH in 70% ethanol (B145695)
-
6 M HCl
-
Hexane (B92381) (GC grade)
-
12-14% Boron trifluoride-methanol (BF₃-methanol) solution
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Internal Standard Spiking: To the acyl-CoA extract in a glass tube, add a known amount of internal standard (e.g., heptadecanoyl-CoA).
-
Alkaline Hydrolysis:
-
Add 1 mL of 1 M KOH in 70% ethanol to the sample.
-
Cap the tube tightly and heat at 90°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.
-
Cool the tube to room temperature.
-
-
Acidification and Extraction of Free Fatty Acids:
-
Acidify the mixture by adding 0.2 mL of 6 M HCl.
-
Add 1 mL of hexane and vortex vigorously for 1 minute to extract the free fatty acids.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean glass tube.
-
Repeat the extraction with another 1 mL of hexane and combine the organic layers.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs:
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
-
Drying and Analysis:
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: Hydrolysis and Derivatization to Pentafluorobenzyl (PFB) Esters
This method offers very high sensitivity, especially with negative chemical ionization (NCI) GC-MS.[2][3]
Materials:
-
Acyl-CoA extract and internal standard as in Protocol 1
-
Reagents for alkaline hydrolysis and FFA extraction as in Protocol 1
-
Acetonitrile (anhydrous)
-
1% Diisopropylethylamine in acetonitrile
-
1% Pentafluorobenzyl (PFB) bromide in acetonitrile
-
Isooctane (GC grade)
Procedure:
-
Hydrolysis and FFA Extraction: Follow steps 1-3 from Protocol 1 to obtain the dried free fatty acid extract.
-
Derivatization to PFB Esters:
-
Sample Preparation for GC-MS:
Quantitative Data for Fatty Acid Derivatization
The following table summarizes the performance characteristics for the GC-MS analysis of fatty acid derivatives. Note that this data pertains to the analysis of the derivatives themselves and does not encompass the recovery from the initial acyl-CoA hydrolysis.
| Parameter | FAMEs (EI-MS) | PFB Esters (NCI-MS) |
| Limit of Detection (LOD) | Low femtomol range on column[4] | Low femtomol to picogram range on column[3] |
| Precision (Intra-day RSD) | < 10% for most fatty acids[4] | < 10% for most fatty acids[3] |
| Precision (Inter-day RSD) | < 15% for most fatty acids[4] | < 15% for most fatty acids[3] |
| Linearity (R²) | > 0.99 | > 0.99 |
Method 2: Reduction of Acyl-CoAs and Derivatization of Fatty Alcohols
This method converts acyl-CoAs to their corresponding fatty alcohols, which are then derivatized for GC-MS analysis. This approach can offer high sensitivity.[5]
Protocol 3: Reduction of Acyl-CoAs and Derivatization to Pentafluorobenzoyl Esters
This protocol is based on the reduction of the thioester to an alcohol followed by derivatization.[5]
Materials:
-
Acyl-CoA extract from biological sample
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Solvent for reduction (e.g., ethanol)
-
Pentafluorobenzoyl chloride (PFBoylCl)
-
Hexane (GC grade)
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Nitrogen gas supply
-
Heating block or water bath
Procedure:
-
Reduction of Acyl-CoAs to Fatty Alcohols:
-
To the acyl-CoA extract containing an internal standard, add a solution of sodium borohydride in a suitable solvent (e.g., ethanol). The exact concentration and volume of NaBH₄ should be optimized based on the expected concentration of acyl-CoAs.
-
Incubate the reaction mixture to allow for the complete reduction of the acyl-CoAs to fatty alcohols.
-
Quench the reaction carefully, for example, by the addition of acid.
-
Extract the fatty alcohols into an organic solvent like hexane.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization of Fatty Alcohols:
-
To the dried fatty alcohol residue, add 100 µL of pentafluorobenzoyl chloride.
-
Seal the vial and heat at 60°C for 45 minutes.
-
-
Post-Derivatization Cleanup (Solvent Extraction):
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of either DCM or MTBE.
-
Vortex vigorously for 30 seconds to extract the derivatized fatty alcohols into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully collect the organic layer and transfer it to a clean vial.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried derivative in an appropriate volume of hexane (e.g., 100 µL).
-
The sample is now ready for injection into the GC-MS system.
-
Quantitative Data for Fatty Alcohol Derivatization
The following data is for the analysis of the fatty alcohol derivatives and demonstrates the high sensitivity of this method.
| Parameter | Pentafluorobenzoyl Esters (NCI-MS) |
| Limit of Detection (LOD) | As low as 0.4 fmol on column[5] |
| Precision (RSD) | Not explicitly stated, but high reproducibility is implied by the low LOD. |
| Linearity (R²) | Not explicitly stated, but expected to be > 0.99 over a defined concentration range. |
Visualizations
Acyl-CoA Metabolism Signaling Pathway
Caption: Overview of the central role of Acyl-CoAs in cellular metabolism.
Experimental Workflow for Acyl-CoA Analysis by GC
Caption: General experimental workflow for acyl-CoA analysis by GC-MS.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
using (2E,5Z)-tetradecadienoyl-CoA to study enzyme kinetics
Application Notes & Protocols for a researcher
Topic: Using (2E,5Z)-tetradecadienoyl-CoA to Study Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a specific geometric isomer of a C14:2 acyl-coenzyme A thioester. As an intermediate in the metabolism of polyunsaturated fatty acids (PUFAs), it presents a unique structural challenge to the standard enzymes of the β-oxidation pathway. The precise positioning and configuration of its double bonds necessitate the action of auxiliary enzymes to ensure its complete degradation. Understanding the kinetics of enzymes that interact with this compound is crucial for elucidating the intricacies of lipid metabolism, identifying potential enzymatic dysregulations in metabolic diseases, and developing targeted therapeutic interventions.
Hypothesized Metabolic Pathway of this compound
The standard β-oxidation cycle enzymes—acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-keto-thiolase—are equipped to process saturated, trans-2-enoyl-CoA substrates. The cis double bond at the 5-position in this compound prevents its direct entry and processing. A plausible metabolic route requires auxiliary enzymes to reconfigure the double bonds into a recognizable substrate for the core pathway.
The proposed pathway involves the following key steps:
-
Isomerization: The initial and critical step is the isomerization of the C5-cis double bond. An enzyme such as Δ³,Δ²-enoyl-CoA isomerase (ECI) , which typically acts on Δ³ double bonds, or a specialized dienoyl-CoA isomerase, may catalyze the conversion of the conjugated diene system into a (2E,4E)-dienoyl-CoA intermediate.[3][4] This creates a substrate suitable for the next enzyme in the auxiliary pathway.
-
Reduction: The resulting (2E,4E)-tetradecadienoyl-CoA is then acted upon by 2,4-dienoyl-CoA reductase (DECR) .[1][5] This NADPH-dependent enzyme reduces the conjugated diene to a trans-Δ³-enoyl-CoA.
-
Second Isomerization: The product, trans-Δ³-tetradecenoyl-CoA, is still not a substrate for the main β-oxidation pathway. It requires a second isomerization, catalyzed by Δ³,Δ²-enoyl-CoA isomerase (ECI) , to shift the double bond to the C2 position, forming trans-Δ²-tetradecenoyl-CoA.[1]
-
Entry into β-Oxidation: trans-Δ²-Tetradecenoyl-CoA is a standard substrate for enoyl-CoA hydratase and can proceed through the remaining cycles of β-oxidation.[6][7]
Data Presentation: Enzyme Kinetic Parameters
Direct kinetic data for this compound is scarce. The following table summarizes kinetic parameters for the key enzymes involved in PUFA β-oxidation using structurally similar or commonly used assay substrates. This information serves as a valuable reference for designing kinetic experiments, estimating substrate concentration ranges, and interpreting results.[1][5]
| Enzyme Class | Representative Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| 2,4-Dienoyl-CoA Reductase | Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | 4 | 140 | [5] |
| Δ³,Δ²-Enoyl-CoA Isomerase | Rat Liver | cis-3-Hexenoyl-CoA | ~25 | - | [1] |
| Acyl-CoA Dehydrogenase (LCAD) | Human (recombinant) | Palmitoyl-CoA (16:0) | 1.8 | 7.9 | [2] |
| Acyl-CoA Dehydrogenase (LCAD) | Human (recombinant) | Stearoyl-CoA (18:0) | 2.1 | 6.5 | [2] |
Note: The presented data is for structurally similar substrates and should be considered an approximation for experimental design purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound
Principle: The free fatty acid, (2E,5Z)-tetradecadienoic acid, is first synthesized via standard organic chemistry methods (e.g., Wittig reactions). The fatty acid is then activated to its N-hydroxysuccinimide (NHS) ester, which subsequently reacts with the free thiol of Coenzyme A to form the final thioester product.
Materials:
-
(2E,5Z)-tetradecadienoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (free acid form)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
HPLC system for purification
Procedure:
Part A: Synthesis of the NHS Ester
-
Dissolve (2E,5Z)-tetradecadienoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous ethyl acetate under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in ethyl acetate dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude NHS ester. This can be purified further by column chromatography if necessary.
Part B: Synthesis of the Acyl-CoA Ester
-
Dissolve the NHS ester of (2E,5Z)-tetradecadienoic acid (1.5 equivalents) in a minimal amount of THF.
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in a 5% sodium bicarbonate solution.
-
Add the THF solution of the NHS ester dropwise to the Coenzyme A solution with vigorous stirring at room temperature.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.
-
Purify the resulting this compound using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder. Confirm identity and purity using mass spectrometry and NMR.
Protocol 2: 2,4-Dienoyl-CoA Reductase (DECR) Activity Assay
Principle: This spectrophotometric assay measures the activity of DECR by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the reduction of the dienoyl-CoA substrate.[1][8]
Materials:
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
This compound (substrate, after conversion to 2E,4E isomer by an isomerase) or a suitable analog like 5-phenyl-2,4-pentadienoyl-CoA.
-
NADPH solution (10 mM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer, pH 7.4
-
50 µL of 10 mM NADPH
-
50 µL of appropriately diluted enzyme solution
-
-
Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 30°C) to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of 1 mM substrate solution (e.g., 5-phenyl-2,4-pentadienoyl-CoA).
-
Immediately mix by inversion and begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of NADPH at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 3: Δ³,Δ²-Enoyl-CoA Isomerase (ECI) Activity Assay
Principle: This is a coupled spectrophotometric assay. The isomerization of a Δ³-enoyl-CoA substrate to a Δ²-enoyl-CoA product is measured by coupling it to the hydration of the product by an excess of enoyl-CoA hydratase (crotonase). The hydration of the α,β-unsaturated thioester bond of the Δ²-enoyl-CoA leads to a decrease in absorbance at 263 nm.[1]
Materials:
-
Purified or partially purified Δ³,Δ²-enoyl-CoA isomerase
-
A suitable Δ³-enoyl-CoA substrate (e.g., cis-3-hexenoyl-CoA)
-
Purified enoyl-CoA hydratase (crotonase)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of reading at 263 nm
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
900 µL of 50 mM Tris-HCl buffer, pH 8.0
-
50 µL of purified enoyl-CoA hydratase (add sufficient excess to ensure the isomerase is the rate-limiting step)
-
50 µL of appropriately diluted enzyme solution (containing isomerase)
-
-
Incubate the mixture for 5 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of 1 mM cis-3-hexenoyl-CoA.
-
Immediately mix and monitor the decrease in absorbance at 263 nm.
-
The rate of absorbance decrease is proportional to the Δ³,Δ²-enoyl-CoA isomerase activity. The molar extinction coefficient for the hydration of the specific Δ²-enoyl-CoA product must be determined or referenced from literature to calculate the specific activity.
Experimental Workflow and Visualization
A systematic workflow is essential for obtaining reliable enzyme kinetic data. This involves careful preparation of reagents, precise execution of the assay, and rigorous data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving the stability of (2E,5Z)-tetradecadienoyl-CoA in aqueous solution
Welcome to the technical support center for (2E,5Z)-tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous solutions?
A1: The degradation of this compound in aqueous solutions is primarily due to two main chemical processes:
-
Hydrolysis: The thioester bond that links the tetradecadienoyl fatty acid to Coenzyme A is susceptible to hydrolysis. This reaction is catalyzed by water and can be accelerated by suboptimal pH conditions, leading to the cleavage of the molecule into a free fatty acid and Coenzyme A.[1][2]
-
Oxidation: The polyunsaturated fatty acyl chain, with its two double bonds, is vulnerable to oxidation.[1] This process can be initiated by free radicals and can alter the structure and biological activity of the molecule.
Q2: What are the optimal storage conditions for this compound solutions to ensure stability?
A2: To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, it is highly recommended to store solutions at -80°C.[1][3] Storage at -20°C may be adequate for short-term use, but the risk of degradation increases over time.
-
pH: The stability of the thioester bond is pH-dependent. A slightly acidic to neutral pH range of 6.0-7.0 is generally preferred for aqueous solutions of acyl-CoAs.[1] Strongly acidic or alkaline conditions can significantly accelerate hydrolysis.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into single-use volumes upon receipt or preparation.[1][3]
Q3: How should I prepare stock solutions of this compound?
A3: Due to the limited solubility of long-chain acyl-CoAs in purely aqueous solutions, a careful preparation method is required:
-
Initial Solubilization: Dissolve the solid this compound in a minimal amount of an organic solvent such as ethanol (B145695) or DMSO.[4]
-
Dilution: Slowly add the desired aqueous buffer (at the optimal pH) to the organic solution while gently vortexing to prevent precipitation and achieve the final desired concentration.[4] The final concentration of the organic solvent should be kept as low as possible to avoid interference in downstream biological assays.
Q4: Should I use antioxidants in my this compound solutions?
A4: Yes, the use of antioxidants is strongly recommended to prevent the oxidation of the polyunsaturated fatty acyl chain.[1] Antioxidants function by scavenging free radicals that can initiate the oxidation process. Common antioxidants that can be considered include butylated hydroxytoluene (BHT) or vitamin E (α-tocopherol).[1]
Q5: How can I assess the integrity and purity of my this compound sample?
A5: The integrity and purity of your this compound sample can be assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) can be used to separate and quantify the intact acyl-CoA from its degradation products.[3] A decrease in the peak area of the parent compound over time is indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the identity of the parent molecule and identifying its degradation products with high specificity.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity in assays. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions from a new stock vial. 2. Verify the pH of your buffer and adjust to the optimal range (6.0-7.0).[1] 3. Assess the purity of your sample using HPLC or LC-MS.[1] 4. Aliquot stock solutions to minimize freeze-thaw cycles.[1][3] |
| Appearance of unexpected peaks in HPLC analysis. | Presence of degradation products (e.g., hydrolyzed free fatty acid, oxidized species, or geometric isomers). | 1. Optimize storage conditions to minimize further degradation (store at -80°C, use antioxidants).[1][3] 2. Characterize the unknown peaks using LC-MS to identify the degradation products.[1] 3. Consider re-purification of the sample if necessary. |
| Precipitation of the compound upon thawing or in aqueous buffer. | Poor solubility of the long-chain acyl-CoA in the chosen solvent or buffer. | 1. Ensure the compound is fully dissolved by gentle vortexing. 2. When preparing stock solutions, use a minimal amount of an organic solvent (e.g., ethanol or DMSO) for initial solubilization before diluting with the aqueous buffer.[4] 3. Consider the use of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility in the assay medium.[4] |
| Low recovery of the compound after extraction from biological samples. | Enzymatic degradation by thioesterases present in the sample or chemical hydrolysis during the extraction process. | 1. Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[2] 2. Use an acidic buffer for homogenization (e.g., pH 4.9) to inactivate thioesterases.[2] 3. Work quickly to minimize the time the sample is exposed to conditions that may cause degradation. |
Data Presentation
While specific quantitative data for the degradation of this compound is limited in the literature, the following table provides a representative summary of factors influencing the stability of long-chain unsaturated acyl-CoAs in aqueous solutions. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Parameter | Condition | Relative Stability | Reference |
| Temperature | -80°C | ++++ (High) | [1][3] |
| -20°C | ++ (Moderate) | [1] | |
| 4°C | - (Low) | [3] | |
| pH | 4.0 - 6.0 | +++ (Good) | [2][4] |
| 6.0 - 7.0 | ++++ (High) | [1] | |
| > 7.5 | -- (Very Low) | [4] | |
| Antioxidant | With Antioxidant (e.g., BHT) | ++++ (Significant protection against oxidation) | [1] |
| Without Antioxidant | Prone to oxidation | [1] | |
| Freeze-Thaw Cycles | Single Aliquot (No freeze-thaw) | ++++ (High) | [1][3] |
| Multiple Freeze-Thaw Cycles | -- (Significant degradation) | [1][3] |
Note: Relative stability is indicated on a scale from '----' (very low) to '++++' (high).
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
Objective: To quantify the degradation of this compound over time under various storage conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in the desired aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5). Prepare parallel solutions with and without an antioxidant (e.g., 10 µM BHT).
-
Storage: Aliquot the solutions into separate vials and store them at different temperatures (e.g., -80°C, -20°C, and 4°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), retrieve one aliquot from each storage condition for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 260 nm (for the adenine moiety of CoA).[3]
-
-
Quantification: Integrate the peak area corresponding to the intact this compound. The percentage of the remaining compound at each time point relative to the initial time point (time 0) is calculated to determine the degradation rate.
Protocol 2: Identification of Degradation Products by LC-MS/MS
Objective: To identify the chemical nature of the degradation products of this compound.
Methodology:
-
Forced Degradation: To generate detectable amounts of degradation products, incubate a sample of this compound at 37°C for 24 hours in a slightly alkaline buffer (e.g., pH 8.0). This will promote both hydrolysis and oxidation.
-
LC-MS/MS Analysis:
-
LC System: Use an HPLC or UHPLC system with a C18 column as described in Protocol 1.
-
Mass Spectrometer: Couple the LC system to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS Scan: Acquire full scan mass spectra (MS1) to identify the molecular ions of the parent compound and any degradation products.
-
MS/MS Scan: Perform product ion scans (MS2) on the detected parent and potential degradation product ions to obtain fragmentation patterns for structural elucidation. Common fragments for acyl-CoAs include the Coenzyme A moiety and the fatty acyl chain.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Signaling pathway of PUFA metabolites via PPARs.
References
Technical Support Center: Quantifying Long-Chain Acyl-CoAs by MS
Welcome to the Technical Support Center for the mass spectrometry analysis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of long-chain acyl-CoAs.
Issue 1: Sample Preparation and Stability
Q1: What are the most critical factors leading to the degradation of long-chain acyl-CoA samples?
A1: Long-chain acyl-CoAs are inherently unstable molecules susceptible to both chemical and enzymatic degradation.[1][2] The most critical factors are:
-
Temperature and pH: Acyl-CoAs are sensitive to high temperatures and non-optimal pH levels. The thioester bond is prone to hydrolysis, which is accelerated under these conditions.[2][3]
-
Enzymatic Activity: Endogenous acyl-CoA thioesterases can rapidly hydrolyze long-chain acyl-CoAs. It is crucial to halt all enzymatic activity immediately upon sample collection.[2]
To mitigate degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[2][3]
Q2: I am observing very low or no recovery of my long-chain acyl-CoA analytes. What are the likely causes?
A2: Low recovery is a common issue that can often be traced back to one of three areas: sample handling, extraction efficiency, or the stability of the analyte in the final extract.[2]
-
Improper Sample Quenching: If tissue was not flash-frozen immediately, endogenous enzymes may have degraded the acyl-CoAs.[2]
-
Inefficient Extraction: The chosen extraction method may not be optimal for long-chain acyl-CoAs. A robust extraction protocol is essential for good recovery.
-
Analyte Instability: Acyl-CoAs are unstable in aqueous solutions.[4] Reconstitute dried extracts in an appropriate solvent, such as methanol (B129727) or 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297), immediately before analysis.[3][4][5]
Issue 2: Chromatographic Performance
Q3: What are the primary challenges in achieving good chromatographic resolution for acyl-CoAs?
A3: The main challenges in separating acyl-CoAs stem from several factors:
-
Structural Similarity: Many acyl-CoAs have the same CoA moiety and only differ in the length and saturation of their acyl chains, leading to similar physicochemical properties and potential co-elution.[6]
-
Compound Polarity and Stability: The phosphate (B84403) groups on acyl-CoAs can cause peak tailing due to interactions with the stationary phase or column hardware.[6]
-
Low Abundance: Acyl-CoAs are often present at low concentrations in tissues, requiring highly sensitive analytical methods.[6]
Q4: My long-chain acyl-CoA peaks are tailing significantly. How can I improve the peak shape?
A4: Poor peak shape for long-chain acyl-CoAs is often related to interactions with the analytical column or issues with the mobile phase.[2]
-
Column Contamination: Repeated injections of biological extracts can lead to a buildup of material on the column, causing peak distortion. Implement a robust column washing procedure between analytical runs.[2][7]
-
Secondary Interactions: The negatively charged phosphate groups of acyl-CoAs can interact with the stationary phase, causing tailing.[6]
-
Use an Ion-Pairing Agent: This can shield the phosphate groups and improve peak symmetry.[6][8]
-
Adjust Mobile Phase pH: A higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape.[6][7]
-
Increase Buffer Strength: Using buffers like ammonium acetate can help mask active sites on the column.[6]
-
Issue 3: Mass Spectrometric Detection
Q5: I suspect my results are being affected by ion suppression. How can I confirm and mitigate this?
A5: Ion suppression is a matrix effect where co-eluting compounds from the biological sample reduce the ionization efficiency of the analyte, leading to a lower signal intensity.[2][5]
-
Confirmation: A common method to assess ion suppression is to perform a post-column infusion of the analyte standard while injecting a blank sample extract. A dip in the signal at the retention time of the analyte indicates suppression.
-
Mitigation:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for ion suppression. A stable isotope-labeled internal standard (e.g., [U-13C]palmitoyl-CoA) that co-elutes with the analyte will be affected by suppression in the same way, allowing for accurate quantification.[2]
-
Improve Sample Cleanup: Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[5][9]
-
Optimize Chromatography: Better separation of the analyte from interfering compounds can reduce suppression.[5]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2]
-
Q6: I am observing poor signal intensity or high background noise. What are the possible causes and solutions?
A6: Low signal intensity and high background noise can stem from sample preparation, matrix effects, or suboptimal instrument settings.[5]
-
Sample Quality and Preparation:
-
Chromatographic Conditions:
-
Poor Separation: Optimize your LC method to separate analytes from the matrix. A C18 reversed-phase column is commonly used.[5]
-
-
Mass Spectrometer Settings:
-
Suboptimal Ionization: Positive ion mode electrospray ionization (ESI) is generally more sensitive for long-chain acyl-CoAs. Optimize source parameters like capillary voltage, gas flow, and temperature.[5][10]
-
Incorrect Fragmentation: In tandem MS (MS/MS), optimize the collision energy for each analyte to ensure efficient fragmentation and a strong product ion signal.[5]
-
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is a modification of previously described methods and is designed for high recovery and stability.[10]
Materials:
-
Frozen tissue sample (~40 mg)[10]
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9[10]
-
Acetonitrile (ACN):2-propanol:methanol (3:1:1)[10]
-
Internal Standard (e.g., heptadecanoyl-CoA)[10]
-
Centrifuge capable of 4°C and >16,000 x g[10]
Procedure:
-
Place ~40 mg of frozen tissue in a pre-chilled glass homogenizer on ice.[10]
-
Add 0.5 mL of freshly prepared, ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of the ACN:2-propanol:methanol (3:1:1) mixture containing the internal standard.[10]
-
Homogenize the sample twice on ice.[10]
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[10]
-
Carefully collect the supernatant for LC-MS/MS analysis.[10]
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a general framework for the LC-MS/MS analysis of long-chain acyl-CoAs.[10] Instrument parameters will need to be optimized for your specific instrument and analytes.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[10]
LC Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[10]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Gradient:
-
Start at 20% B.
-
Increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1 min.
-
Decrease to 20% B over 0.5 min.[10]
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[10]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte. For many long-chain acyl-CoAs, monitoring the [M+2+H]+ precursor ion can enhance sensitivity for isotopic enrichment studies.[10]
Data Presentation
Table 1: Representative Quantitative Data for Long-Chain Acyl-CoAs in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~4.0 | ~2.0 |
| C18:0-CoA | - | ~1.5 | ~0.5 |
| C18:1-CoA | - | ~3.0 | ~1.0 |
| C18:2-CoA | - | ~0.5 | ~0.2 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, which can affect direct comparability.[1]
Table 2: Example MRM Transitions for Long-Chain Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| C14:0-CoA | 978.6 | 471.3 |
| C16:0-CoA | 1006.6 | 499.3 |
| C16:1-CoA | 1004.6 | 497.2 |
| C17:0-CoA (Internal Standard) | 1020.6 | 513.3 |
| C18:0-CoA | 1034.6 | 527.3 |
| C18:1-CoA | 1032.6 | 525.5 |
| C18:2-CoA | 1030.6 | 523.1 |
| C20:0-CoA | 1062.6 | 555.6 |
Data sourced from a study on UPLC/MS/MS method development.[10]
Visualizations
Caption: A typical experimental workflow for the quantification of long-chain acyl-CoAs.
Caption: A troubleshooting decision tree for common issues in long-chain acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (2E,5Z)-tetradecadienoyl-CoA by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize ion suppression during the LC-MS/MS analysis of (2E,5Z)-tetradecadienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity for this compound, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] Co-eluting matrix components, such as proteins, lipids, and salts, compete with the analyte for ionization, reducing its signal.[1]
Q2: What are the most common sources of ion suppression when analyzing long-chain fatty acyl-CoAs like this compound?
A2: The most common sources of ion suppression in the analysis of long-chain fatty acyl-CoAs from biological samples are co-eluting endogenous matrix components, particularly phospholipids.[2][3] Other sources include high concentrations of salts, detergents used during sample preparation, and plasticizers that may leach from labware. Inadequate sample cleanup is a primary reason for significant ion suppression.[2]
Q3: How can I determine if ion suppression is affecting my this compound measurement?
A3: A common method to assess ion suppression is the post-extraction spike. In this approach, you compare the signal of this compound spiked into a blank matrix extract to the signal of the same amount of analyte in a pure solvent. A lower signal in the matrix extract indicates ion suppression.[4] Another method is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. If the SIL-IS, which co-elutes with the analyte, shows a suppressed signal, it is highly likely that your analyte of interest is also being suppressed.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your LC-MS/MS experiments.
Issue 1: Low or no signal for this compound.
This could be due to significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a wide range of interferences.[5] For lipids like acyl-CoAs, reversed-phase or mixed-mode SPE cartridges are recommended.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than protein precipitation.[6]
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and often results in high ion suppression.[5]
-
-
Optimize Chromatography: Chromatographic separation is crucial for separating this compound from co-eluting matrix components.[7]
-
Adjust the Gradient: Modify the mobile phase gradient to increase the separation between your analyte and interfering compounds.[5]
-
Change the Column: Using a different column chemistry (e.g., a longer C18 column or a different stationary phase) can improve separation.[5]
-
Lower the Flow Rate: Reducing the flow rate can sometimes enhance ionization efficiency.[5]
-
-
Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.[5] However, ensure the diluted concentration remains above the instrument's limit of detection.[5]
Issue 2: Poor reproducibility of quantitative results.
Inconsistent ion suppression between samples can lead to poor reproducibility.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[1]
-
Ensure Consistent Sample Preparation: Inconsistent sample cleanup can lead to variable levels of matrix components and, therefore, variable ion suppression. Standardize your sample preparation protocol and ensure it is followed precisely for all samples and standards.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma or tissue homogenate). This helps to ensure that the calibration standards experience similar ion suppression as the unknown samples, leading to more accurate quantification.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol provides a general procedure for enriching long-chain fatty acyl-CoAs from biological samples to reduce ion suppression.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges
-
Positive pressure or vacuum manifold
-
Methanol (B129727) (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Weak wash solvent (e.g., 5% methanol in water)
-
Strong elution solvent (e.g., 90% methanol in water with 0.1% formic acid)
Methodology:
-
Condition: Pass 1 mL of methanol through the SPE sorbent.
-
Equilibrate: Pass 1 mL of water through the sorbent. Do not let the sorbent bed dry out.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Pass 1 mL of the weak wash solvent through the sorbent to remove polar interferences like salts.
-
Elute: Elute the target acyl-CoAs using 1 mL of the strong elution solvent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[5]
Protocol 2: Optimized LC-MS/MS Parameters for Acyl-CoA Analysis
This protocol outlines a starting point for LC-MS/MS method development for this compound.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[8]
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8).[8]
-
Mobile Phase B: Methanol.[8]
-
Flow Rate: 0.2 mL/min.[7]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 100% B
-
15-22.5 min: Hold at 100% B
-
22.51-30 min: Return to 20% B and equilibrate.[7]
-
Mass Spectrometry (Positive Ion ESI Mode):
-
Ion Source Temperature: Optimize for your specific instrument, typically in the range of 300-500 °C.
-
Capillary Voltage: Optimize for your specific instrument, typically 3-5 kV.
-
MRM Transition: The characteristic neutral loss of 507 Da from the protonated molecule is typically monitored for acyl-CoAs.[9] The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Effectiveness in Removing Interferences | Potential for Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | Low |
| HybridSPE-Phospholipid | Very High | Low | Moderate |
This table provides a qualitative comparison based on literature.[5]
Visualizations
Caption: Workflow for minimizing ion suppression.
Caption: Troubleshooting decision tree.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction and Recovery of (2E,5Z)-Tetradecadienoyl-CoA
Welcome to the technical support center for the extraction and recovery of (2E,5Z)-tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures involving complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from biological samples?
A1: The main challenges stem from the molecule's inherent characteristics. This compound, like other long-chain acyl-CoAs, is present in low abundance and is highly susceptible to both enzymatic and chemical degradation.[1] Therefore, the extraction process must be rapid and efficient, and performed under conditions that minimize breakdown.[1]
Q2: What is the most critical factor to ensure high recovery of this compound?
A2: The most critical factor is the immediate and effective quenching of enzymatic activity to prevent degradation.[1] This is achieved by flash-freezing tissue samples in liquid nitrogen upon collection and homogenizing tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and/or with organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate and denature enzymes.[2][3] It is crucial to work quickly and maintain samples on ice or at 4°C throughout the procedure.[1][2]
Q3: Is a purification step necessary after the initial extraction?
A3: Yes, a purification step is highly recommended to obtain accurate and reliable quantification. Solid-phase extraction (SPE) is a widely used technique to purify and concentrate acyl-CoAs from crude extracts.[1] This step is crucial for removing interfering substances such as salts and phospholipids, which can cause ion suppression in mass spectrometry analysis.[3]
Q4: What is the most suitable analytical method for quantifying this compound after extraction?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of long-chain acyl-CoAs.[1] This method allows for the accurate measurement of low-abundance species within complex biological matrices.[1]
Q5: How can I prevent the chemical degradation of this compound during extraction and storage?
A5: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH. Maintaining a slightly acidic pH (between 4.0 and 6.8) throughout the extraction and in the final extract can improve stability.[2] For long-term storage, it is best to store samples as dry pellets at -80°C.[2] If storing in solution, use a slightly acidic buffer and prepare aliquots to avoid repeated freeze-thaw cycles.[2] The addition of antioxidants or reducing agents like dithiothreitol (B142953) (DTT) can also help prevent oxidation of the thiol group.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery | Improper Sample Quenching: Endogenous enzymes may have degraded the acyl-CoAs if the tissue was not flash-frozen immediately.[3] | Ensure immediate flash-freezing of tissue samples in liquid nitrogen upon collection.[1] |
| Suboptimal Extraction pH: Thioesterase enzymes may not be effectively inactivated.[3] | Perform the initial homogenization in an acidic buffer, such as 100 mM KH2PO4 at pH 4.9, to precipitate proteins and inactivate enzymes.[3] | |
| Inefficient Solvent Extraction: Insufficient volume or purity of organic solvents.[3] | Use high-purity acetonitrile and isopropanol, ensuring the extraction volumes are adequate for the amount of tissue.[3] | |
| Loss During Solid-Phase Extraction (SPE): Inappropriate column chemistry or incomplete elution.[3] | Use a weak anion exchange SPE column. Ensure complete elution by using a sufficient volume and concentration of the elution solvent (e.g., ammonium (B1175870) hydroxide).[3] | |
| Degradation Post-Extraction: Hydrolysis or oxidation of the analyte in the final extract.[3] | Keep extracts on ice or at 4°C and analyze them as quickly as possible. For storage, dry the samples under nitrogen and store them at -80°C.[2][3] | |
| Poor Chromatographic Peak Shape (Broadening or Tailing) | Secondary Interactions with Stationary Phase: The negatively charged phosphate (B84403) groups of the acyl-CoA can interact with the stationary phase.[4] | Use an ion-pairing agent in the mobile phase to shield the phosphate groups. Adjusting the mobile phase pH (either lower or higher) can also improve peak shape.[4] |
| Column Contamination: Buildup of biological material on the column from repeated injections.[3] | Try backflushing the column or replacing the inlet frit.[4] | |
| Ion Suppression in Mass Spectrometry | Matrix Effects: Co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte.[3] | The most effective way to correct for ion suppression is to use a stable isotope-labeled internal standard that co-elutes with the analyte.[3] Diluting the sample, if the analyte concentration is sufficient, can also mitigate this effect.[3] |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the complexity of the matrix. Below is a summary of reported recovery rates for various long-chain acyl-CoAs using different extraction techniques. While specific data for this compound is not explicitly available, these values provide a representative benchmark.
| Method | Acyl-CoA Species | Matrix | Average Recovery (%) | Reference |
| Acetonitrile/2-Propanol Extraction with SPE | Oleoyl-CoA (C18:1) | - | 85-90% | [5] |
| Acetonitrile/2-Propanol Extraction with SPE | Palmitoyl-CoA (C16:0) | - | 70-80% | [5][6] |
| Acetonitrile/2-Propanol Extraction with SPE | Arachidonyl-CoA (C20:4) | - | 83-88% | [5] |
| KH₂PO₄ Buffer/2-Propanol/ACN with SPE | Long-chain acyl-CoAs | Rat Heart | 70-80% | [7] |
| Acetonitrile/2-Propanol Extraction with SPE | Various | Rat Liver | 93-104% | [7] |
Experimental Protocols & Workflows
Below are detailed methodologies for the extraction of long-chain acyl-CoAs, which can be adapted for this compound.
Protocol 1: Solid-Phase Extraction (SPE) from Tissue Samples
This protocol is adapted from methods utilizing a solvent extraction followed by solid-phase extraction for purification.[5][6]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[3][6]
-
Isopropanol
-
Acetonitrile (ACN)
-
Weak anion exchange SPE columns[3]
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)[3]
-
Centrifuge capable of 12,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.[3][5]
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[5]
-
Homogenize the tissue on ice until a uniform suspension is achieved.[5]
-
Add 1 mL of 2-propanol and homogenize again.[6]
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of deionized water.[8]
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[8]
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[8]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide. Combine the eluted fractions.[8]
-
-
Sample Concentration and Reconstitution:
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Protocol 2: Liquid-Liquid Extraction (LLE) from Cells
This protocol is a modified Bligh-Dyer method suitable for cultured cells.
Materials:
-
Cell culture (adherent or suspension)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA) in a methanol:water (1:1) solution
-
Microcentrifuge tubes
-
Centrifuge capable of 2,000 x g at 4°C
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the cell pellet twice with ice-cold PBS.[9]
-
-
Cell Lysis and Extraction:
-
Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) to the cell pellet or plate.[9] Add the internal standard at this stage.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold solvent.
-
For suspension cells: Resuspend the cell pellet in the cold solvent.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[9]
-
-
Phase Separation:
-
Aqueous Phase Collection:
-
The long-chain acyl-CoAs will partition into the upper aqueous phase.[9]
-
Carefully collect the upper aqueous layer for analysis.
-
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Signaling Pathways and Logical Relationships
The metabolism of polyunsaturated fatty acids like this compound involves the β-oxidation pathway. The presence of double bonds necessitates the action of auxiliary enzymes to reconfigure the molecule for processing by the core β-oxidation enzymes.
Caption: Simplified β-oxidation pathway for a polyunsaturated fatty acyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Acyl-CoAs in Reverse-Phase Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for enhancing the resolution of Acyl-CoA species during reverse-phase chromatography experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape Issues
Why are my Acyl-CoA peaks tailing?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue when analyzing Acyl-CoAs via HPLC.[1] Several factors can contribute to this phenomenon:
-
Secondary Interactions: Acyl-CoAs, particularly those with basic functional groups, can have secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which can cause tailing.[1][2][3][4] The negatively charged phosphate (B84403) groups of acyl-CoAs can also interact with the stationary phase.[2]
-
Column Overload: Injecting an excessive amount of sample can lead to saturation of the column, resulting in broadened and tailing peaks.[1][4][5]
-
Inappropriate Mobile Phase pH: An unsuitable pH of the mobile phase can promote secondary interactions and cause peaks to tail.[1] If the mobile phase pH is near the analyte's pKa, uneven ionization can also lead to asymmetrical peaks.[6]
-
Column Degradation: An old, contaminated, or degraded column can lose its efficiency and contribute to poor peak shapes.[1][3]
-
Metal Contamination: The presence of metal ions within the column can interact with certain analytes, leading to peak tailing.[1][7]
Solutions:
-
Use an Ion-Pairing Agent: Ion-pairing reagents are additives in the mobile phase that can form neutral ion pairs with charged analytes like Acyl-CoAs.[1] This increases their hydrophobicity, leading to better retention and improved peak shape.[1] Common ion-pairing reagents include trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA), and various alkyl sulfonates.[1][2]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to suppress the ionization of residual silanol groups, minimizing secondary interactions.[3][4] A pH between 2.5 and 3.5 is often effective.[3] Conversely, a high pH can also improve peak shape for acyl-CoAs.[2]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," which deactivates most of the residual silanol groups, reducing their potential for secondary interactions.[3][4]
-
Reduce Sample Load: You can decrease either the injection volume or the concentration of your sample.[1][3]
-
Increase Buffer Strength: Using phosphate or ammonium (B1175870) acetate (B1210297) buffers can help mask active sites on the column and reduce tailing.[2]
What causes peak fronting for my Acyl-CoA peaks?
Peak fronting, characterized by a leading edge of the peak, is often caused by:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is stronger than the mobile phase, it can lead to peak fronting.[1][8][9] It is always recommended to dissolve the sample in the mobile phase itself.[1]
-
Column Overload: As with peak tailing, overloading the column can also result in peak fronting.[1][4][9][10]
-
Low Temperature: In some instances, operating at a low column temperature can contribute to the issue of peak fronting.[1]
Solutions:
-
Match Sample Solvent to Mobile Phase: Ensure that the solvent used for your sample has a similar or weaker strength compared to the initial mobile phase.[1]
-
Reduce Sample Load: You can decrease either the injection volume or the concentration of your sample.[1][10]
-
Optimize Column Temperature: An increase in the column temperature can sometimes lead to an improvement in peak shape.[2]
Why are my Acyl-CoA peaks splitting?
Split peaks suggest that the analyte is experiencing two different environments as it travels through the column, or there is an issue with the sample introduction.[3]
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column packing.[3]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to peak splitting.[4]
-
Incompatible Sample Solvent: If the mobile phase and sample solvent are incompatible, it can cause peak splitting.[10]
Solutions:
-
Backflush or Replace Frit: Try back-flushing the column to dislodge the blockage. If this is not effective, the frit may need to be replaced.[3] Filtering all samples and mobile phases is a good preventative measure.[3]
-
Column Washing and Guard Columns: Implement a robust column washing procedure after each analytical run.[3] Using a guard column can protect the analytical column from strongly retained impurities.[3]
-
Adjust Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[10]
Resolution and System Issues
How can I improve the resolution between closely eluting Acyl-CoA species?
Achieving better resolution of co-eluting or closely eluting Acyl-CoA peaks is essential for accurate quantification.
Solutions:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time and improve resolution between closely eluting peaks.[1][2]
-
Change the Organic Modifier: Switching between different organic modifiers, such as acetonitrile (B52724) and methanol, can alter the selectivity of the separation.[1]
-
Adjust the pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the Acyl-CoAs and affect their retention and selectivity.[1]
-
Decrease the Particle Size of the Stationary Phase: Columns with smaller particles offer higher efficiency and can result in improved resolution, though this may increase backpressure.[1]
My baseline is noisy. What are the common causes and how can I fix it?
A noisy baseline can make it challenging to accurately detect and quantify low-level Acyl-CoA species.[1]
-
Air Bubbles in the System: Air bubbles in the pump, detector, or tubing are a frequent cause of baseline noise.[1]
-
Contaminated Mobile Phase: Impurities in the mobile phase or the presence of bacterial growth can result in a noisy baseline.[1]
-
Detector Issues: A failing lamp or a dirty flow cell in the detector can be a source of noise.[1]
Solutions:
-
Degas the Mobile Phase: It is important to always degas your mobile phase before use, which can be done through sonication, vacuum filtration, or by using an in-line degasser.[1]
-
Use High-Purity Solvents: Use HPLC-grade solvents and fresh, high-purity water to prepare your mobile phase.[1]
-
Maintain the Detector: Regularly check the intensity of the detector lamp and keep the flow cell clean.[1]
My retention times are shifting. What could be the cause?
Shifting retention times can indicate a problem with the stability of the chromatographic system.
-
Inconsistent Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to shifts in retention time.[1]
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[1]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before the injection is made.[1]
Solutions:
-
Prepare Mobile Phase Carefully: It is important to accurately prepare your mobile phase and to ensure that it is consistent from one run to the next.[1]
-
Use a Column Oven: A column oven helps to maintain a consistent temperature.[1]
-
Ensure Proper Equilibration: Allow a sufficient amount of time for the column to equilibrate with the initial mobile phase conditions before you begin your sequence.[1]
Data Presentation
Table 1: Common HPLC Troubleshooting Scenarios for Acyl-CoA Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Lower the pH of the mobile phase; use an end-capped column.[1][4] |
| Column overload | Reduce the concentration of the sample or the injection volume.[1][4] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase | Dissolve the sample in the mobile phase.[1] |
| Co-elution | Insufficient separation | Optimize the mobile phase gradient; change the stationary phase.[1] |
| Noisy Baseline | Air bubbles in the system | Degas the mobile phase.[1] |
| Contaminated mobile phase | Use fresh, high-purity solvents.[1] | |
| Shifting Retention Times | Inconsistent mobile phase composition | Prepare the mobile phase with accuracy.[1] |
| Temperature fluctuations | Use a column oven to maintain a consistent temperature.[1] |
Table 2: Example Retention Times of Acyl-CoA Species
The retention time of Acyl-CoAs generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[1][11] The following table provides a hypothetical example of retention times for some common Acyl-CoAs under reversed-phase HPLC conditions. The actual retention times will vary depending on the specific method used.[1]
| Acyl-CoA Species | Carbon Chain Length:Double Bonds | Expected Elution Order |
| Palmitoyl-CoA | 16:0 | 1 |
| Stearoyl-CoA | 18:0 | 3 |
| Oleoyl-CoA | 18:1 | 2 |
| Linoleoyl-CoA | 18:2 | 4 |
| Arachidonoyl-CoA | 20:4 | 5 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction of Acyl-CoAs
This is an example of a solid-phase extraction protocol that can be used to purify Acyl-CoAs from biological samples.[3]
-
Sample Homogenization:
-
Extraction:
-
Solid-Phase Purification:
-
Concentration:
-
Evaporate the eluent to dryness under a stream of nitrogen and then reconstitute the sample in a solvent that is compatible with the initial HPLC mobile phase.[1]
-
HPLC Method for Acyl-CoA Analysis
This is an example of a reversed-phase HPLC method that can be used for the separation of long-chain Acyl-CoAs.[1][11]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9[1] or 10 mM ammonium acetate (pH 6.8)[11] |
| Mobile Phase B | Acetonitrile with 600 mM glacial acetic acid[1] or Acetonitrile[11] |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase it to elute the more hydrophobic Acyl-CoAs. A typical gradient might be from 44% to 50% B over a period of 80 minutes.[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 35°C[1] |
| Detection | UV at 260 nm[1] |
| Injection Volume | 10-50 µL[1] |
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Experimental workflow for Acyl-CoA analysis.
Caption: Simplified pathway of fatty acid activation and metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
preventing enzymatic degradation of (2E,5Z)-tetradecadienoyl-CoA during sample prep
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of (2E,5Z)-tetradecadienoyl-CoA during sample preparation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: Like other long-chain acyl-CoAs, this compound is present in low abundance in cells and is highly susceptible to both enzymatic and chemical degradation.[1] Therefore, the extraction process must be rapid and efficient, employing conditions that minimize degradation.[1]
Q2: What causes the degradation of this compound during sample preparation?
A2: The primary cause of degradation is enzymatic activity from endogenous enzymes within the sample. Acyl-CoA thioesterases (ACOTs), for instance, play a significant role by hydrolyzing the thioester bond.[2] The molecule is also prone to chemical hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[3]
Q3: Which analytical method is best for the accurate quantification of this compound?
A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred and most suitable method.[1] It offers the high sensitivity and specificity required for measuring low-abundance acyl-CoA species in complex biological matrices.[1][4][5][6]
Q4: Is a sample purification step required after the initial extraction?
A4: Yes, a purification step is highly recommended to improve the quality of the sample for downstream analysis.[1] Solid-Phase Extraction (SPE) is a common and effective method for purifying and concentrating acyl-CoAs from crude extracts, which helps in removing interfering substances and leads to more reliable quantification.[1][7]
Q5: What are the key enzymes involved in the metabolism of polyunsaturated acyl-CoAs like this compound?
A5: The metabolism of polyunsaturated fatty acids requires auxiliary enzymes to handle the double bonds. Key enzymes include acyl-CoA dehydrogenases, Δ³,Δ²-enoyl-CoA isomerases, and 2,4-dienoyl-CoA reductase, which work to reconfigure the molecule for entry into the conventional β-oxidation pathway.[8][9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation and analysis of this compound.
Low or No Analyte Signal Detected
Problem: After extraction and analysis, the signal for this compound is very low or absent.
Possible Causes & Solutions:
-
Enzymatic Degradation: The most critical factor is the rapid quenching of enzymatic activity.[1][11]
-
Inefficient Extraction: The protocol may not be optimized for long-chain acyl-CoAs.
-
Chemical Instability: The analyte can degrade if stored improperly or reconstituted in an unsuitable solvent.
-
Solution: Acyl-CoAs are most stable in methanol.[3] After evaporation, reconstitute the dried pellet in a solvent appropriate for LC-MS/MS analysis, such as a mixture of methanol or acetonitrile (B52724) and water with an ammonium (B1175870) acetate (B1210297) buffer.[3][5][13] Store dried, purified samples at -80°C until analysis.[11]
-
Poor Peak Shape or High Background in Chromatogram
Problem: The analyte peak is broad, shows tailing, or the baseline is noisy.
Possible Causes & Solutions:
-
Sample Contamination: The crude extract contains interfering substances like salts or abundant lipids.
-
Suboptimal LC Conditions: The mobile phase or gradient may not be ideal.
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting low acyl-CoA extraction yields.
Experimental Protocols & Visualized Workflows
Adherence to proper sample handling and preparation is critical for obtaining accurate and reproducible results.[5] The following protocols are adapted from established methods for long-chain acyl-CoA analysis.[5][13]
Generalized Experimental Workflow
The overall process from sample collection to data analysis involves several critical stages designed to preserve the analyte and ensure accurate measurement.
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is designed to efficiently extract long-chain acyl-CoAs while minimizing enzymatic activity.[5][13]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Internal Standard (e.g., Heptadecanoyl-CoA)[5]
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)[13]
-
Solid-Phase Extraction (SPE) C18 cartridges
-
SPE Solutions (Methanol, potassium phosphate (B84403) buffer, etc.)[13]
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it in a pre-chilled homogenization tube immersed in liquid nitrogen.[5][13]
-
Internal Standard Spiking: Add a known quantity of the internal standard directly to the frozen tissue.[13]
-
Homogenization: Add 1 mL of ice-cold 10% TCA and homogenize the tissue thoroughly while keeping the tube on ice.[13]
-
Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[13]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by an equilibration buffer (e.g., 50 mM potassium phosphate).[13]
-
Load the supernatant onto the cartridge.[13]
-
Wash the cartridge to remove hydrophilic impurities.[13]
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with 0.1% formic acid).[13]
-
-
Drying and Reconstitution:
Potential Enzymatic Degradation Pathway
Understanding the enzymatic pathways that can degrade the target analyte is key to preventing it. Acyl-CoA thioesterases (ACOTs) are a primary concern as they cleave the high-energy thioester bond.
Quantitative Data Summary
The selection of an appropriate analytical method is crucial for reliable quantification. LC-MS/MS is superior in sensitivity and specificity compared to other methods.[6]
Table 1: Comparison of Analytical Method Performance
This table summarizes typical validation outcomes for long-chain fatty acyl-CoA analysis, comparing LC-MS/MS with HPLC-UV.
| Validation Parameter | LC-MS/MS | HPLC-UV | ICH M10 Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.990 | High correlation expected |
| Range (ng/mL) | 0.5 - 500 | 10 - 1000 | Defined by LLOQ and ULOQ |
| LLOQ (ng/mL) | 0.5 | 10 | Clearly defined and reproducible |
| Accuracy (% Bias) | ± 10% | ± 15% | ± 15% (± 20% at LLOQ)[6] |
| Precision (% CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
Data adapted from a comparative guide for (2E,5E)-tetradecadienoyl-CoA analysis and reflects typical performance metrics.[6]
Table 2: Inhibitors of Enzymes Involved in Acyl-CoA Metabolism
Targeting specific enzymes with inhibitors can be a tool in mechanistic studies, though their primary use in preventing degradation during sample prep is limited in favor of quenching and rapid processing.
| Enzyme Class | Inhibitor Examples | Mechanism/Note |
| Acyl-CoA Dehydrogenases | R(-)-3,4-decadienoyl-CoA | Irreversible inactivation.[16] |
| Acyl-CoA Thioesterases (ACOT) | ACOT7 Inhibitors | Small molecules designed to disrupt the enzymatic activity of ACOT7, a key enzyme in lipid metabolism.[2] |
| Serine Hydrolases (e.g., APTs) | Palmostatin B, N-heterocyclic ureas | Covalent mechanism-based inhibitors that form a non-hydrolysable intermediate with the enzyme's active site serine.[17] |
| General Acyl-CoA Analogues | CoA-thioethers | Substrate analogues where the thioester oxygen is replaced by hydrogen, acting as competitive inhibitors for some enzymes.[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitors of metabolic reactions. Scope and limitation of acyl-CoA-analogue CoA-thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Separating (2E,5Z) and (2E,5E)-Tetradecadienoyl-CoA Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the challenges of separating (2E,5Z) and (2E,5E)-tetradecadienoyl-CoA geometric isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of (2E,5Z) and (2E,5E)-tetradecadienoyl-CoA isomers so challenging?
A1: The primary challenge lies in the subtle structural differences between these geometric isomers. They possess very similar physicochemical properties, such as hydrophobicity and polarity, which leads to them eluting very closely together (co-elution) on standard reversed-phase HPLC columns (e.g., C18).[1][2]. Achieving baseline separation requires specialized chromatographic techniques that can exploit their differences in three-dimensional shape.
Q2: What is the most effective chromatographic technique for separating these geometric isomers?
A2: Silver-ion High-Performance Liquid Chromatography (Ag-HPLC) is the most powerful and recommended technique for this purpose.[3][4]. The separation mechanism relies on the reversible interaction between silver ions (Ag+) immobilized on the stationary phase and the pi (π) electrons of the double bonds in the isomers. The strength of this interaction is highly sensitive to the stereochemistry (cis vs. trans) of the double bonds, providing excellent selectivity for geometric isomers.[5].
Q3: Are there alternative methods to Silver-Ion HPLC?
A3: Yes, other methods can be employed, though they may offer less selectivity for this specific separation:
-
Reversed-Phase HPLC with Shape-Selective Columns: Columns with cholesterol-based or phenyl-based stationary phases can provide enhanced molecular shape selectivity compared to standard C18 columns, which may aid in resolving geometric isomers.[6][7].
-
Supercritical Fluid Chromatography (SFC): SFC is a high-efficiency technique that is well-suited for separating lipid isomers.[8][9]. It offers advantages like speed and reduced organic solvent consumption.[10][11].
-
Gas Chromatography (GC): GC can be used but requires a chemical derivatization step to convert the non-volatile fatty acyl-CoAs into volatile fatty acid methyl esters (FAMEs).[12][13][14]. The separation of the resulting FAME isomers can still be challenging and typically requires highly polar capillary columns.[15]. Often, a pre-fractionation step using silver-ion solid-phase extraction (Ag-SPE) is used to simplify the mixture before GC analysis..
Q4: How can I confirm the identity of the separated isomer peaks?
A4: Peak identification should be confirmed using mass spectrometry (MS). Coupling the HPLC or SFC system to a mass spectrometer (LC-MS or SFC-MS) allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, confirming they are indeed tetradecadienoyl-CoA isomers. Fragmentation analysis (MS/MS) can sometimes provide further structural information, though distinguishing geometric isomers by MS alone is often not possible.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.
Q5: My peaks for the (2E,5Z) and (2E,5E) isomers are co-eluting or have very poor resolution (Rs < 1.5). What should I do?
A5: Poor resolution is the most common problem. Below is a systematic approach to troubleshoot this issue.
-
Verify Column Choice: Ensure you are using a silver-ion (Ag+) HPLC column, as this provides the best selectivity for cis/trans isomers.[1][4]. If using a reversed-phase column, consider switching to a phenyl-hexyl or cholesterol-based phase for alternative selectivity.[6][7].
-
Optimize Mobile Phase: Adjust the ratio of your organic modifier (typically acetonitrile) in the mobile phase. A lower concentration of the organic solvent can increase retention and may improve separation.
-
Adjust Temperature: Temperature is a critical parameter in silver-ion chromatography. Unexpectedly, for some separations, lower temperatures (e.g., cooling the column to 10-20°C) can increase the stability of the silver-analyte complex and significantly improve the resolution of geometric isomers.[3][5].
-
Decrease Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve efficiency, often leading to better resolution.
Q6: My retention times are shifting from one run to the next. Why is this happening?
A6: Fluctuating retention times compromise data reliability. The most common causes are:
-
Inconsistent Mobile Phase Preparation: Ensure mobile phases are prepared accurately and consistently. It is highly recommended to pre-mix the mobile phase components before use.[1][16].
-
Temperature Fluctuations: Use a column thermostat to maintain a constant and stable temperature. Even minor room temperature changes can affect retention times.[1].
-
Insufficient Column Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting your sample. This is especially important when running a gradient.[1][17].
-
Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates. Degas your mobile phase and purge the pump regularly.[16].
Q7: I'm observing peak tailing in my chromatogram. What is the cause and how can I fix it?
A7: Peak tailing can affect integration accuracy and resolution. Common causes include:
-
Secondary Interactions: Unwanted interactions can occur between the analyte and the stationary phase. In reversed-phase chromatography, this is often due to interactions with active silanol (B1196071) groups.[17].
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.[17].
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase..
Data Presentation
The following tables present hypothetical quantitative data to illustrate the effects of different chromatographic parameters on the separation of (2E,5Z) and (2E,5E)-tetradecadienoyl-CoA isomers.
Table 1: Effect of HPLC Column Type on Isomer Separation Conditions: Isocratic mobile phase of 85:15 Acetonitrile (B52724):Water, Flow Rate 1.0 mL/min, Temperature 25°C.
| Column Type | (2E,5E) Retention Time (min) | (2E,5Z) Retention Time (min) | Resolution (Rs) |
| Standard C18 | 15.2 | 15.3 | 0.6 |
| Phenyl-Hexyl | 18.5 | 18.9 | 1.2 |
| Silver-Ion (Ag+) | 22.1 | 23.5 | 2.1 |
Table 2: Effect of Temperature on Silver-Ion HPLC Separation Conditions: Silver-Ion Column, Isocratic mobile phase of 85:15 Acetonitrile:Water, Flow Rate 1.0 mL/min.
| Temperature (°C) | (2E,5E) Retention Time (min) | (2E,5Z) Retention Time (min) | Resolution (Rs) |
| 35 | 20.5 | 21.6 | 1.7 |
| 25 | 22.1 | 23.5 | 2.1 |
| 15 | 24.8 | 26.8 | 2.5 |
Experimental Protocols
Protocol 1: Separation of Tetradecadienoyl-CoA Isomers via Silver-Ion HPLC
This protocol provides a starting point for separating the (2E,5Z) and (2E,5E) isomers. Optimization will likely be required.
-
Materials and Reagents:
-
HPLC-grade acetonitrile and water.
-
(2E,5Z) and (2E,5E)-tetradecadienoyl-CoA isomer mixture.
-
Silver-Ion (Ag+) HPLC column (e.g., ChromSpher 5 Lipids column).
-
-
HPLC System:
-
HPLC system with a binary or quaternary pump.
-
Column thermostat/oven.
-
UV detector.
-
-
Chromatographic Conditions:
-
Column: Silver-Ion Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (start with 85:15 v/v). Ensure the mobile phase is thoroughly degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the tetradecadienoyl-CoA isomer mixture in a suitable solvent (e.g., a small amount of acetonitrile in water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent column blockage..
-
-
Data Analysis:
-
Identify the peaks corresponding to the isomers based on their retention times. The cis isomer ((2E,5Z)) is expected to be retained more strongly than the trans isomer ((2E,5E)) due to stronger interaction with the silver ions..
-
Calculate the resolution (Rs) between the two peaks to assess separation quality. A resolution of >1.5 is considered baseline separation.[1].
-
Visualizations
Caption: Experimental workflow for HPLC analysis of tetradecadienoyl-CoA isomers.
Caption: Troubleshooting decision tree for poor isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. aocs.org [aocs.org]
- 6. hplc.eu [hplc.eu]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 9. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. aocs.org [aocs.org]
- 15. The analysis ofCis-trans fatty acid isomers using gas-liquid chromatography | Semantic Scholar [semanticscholar.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. hplc.eu [hplc.eu]
Technical Support Center: Optimization of MS/MS Parameters for Sensitive Detection of Acyl-CoAs
Welcome to the Technical Support Center for the optimization of mass spectrometry/mass spectrometry (MS/MS) parameters for the sensitive detection of acyl-Coenzyme As (acyl-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the LC-MS/MS analysis of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for the quantification of acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for quantifying acyl-CoAs.[1] This technique provides high specificity through methods like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA species are monitored.[1][2][3]
Q2: My acyl-CoA samples seem to be degrading. How can I prevent this?
A2: Acyl-CoAs are known to be unstable, particularly to hydrolysis in aqueous solutions, especially those that are alkaline or strongly acidic.[1][4] To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C.[5] When reconstituting dried extracts before analysis, using a solution such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can enhance stability.[4]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][6] This consistent fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[1] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[1][2][3]
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
A4: Achieving good chromatographic separation is vital for reducing ion suppression from the sample matrix.[1][4] Reversed-phase chromatography, commonly with a C18 column, is a standard approach for separating short- to long-chain acyl-CoAs.[1][5][7] The use of ion-pairing agents or adjusting the mobile phase to a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[1][7][8]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise
Question: I am observing very low signal intensity for my acyl-CoA analytes, or the background noise is unacceptably high. What are the possible causes and how can I resolve this?
Answer: Low signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs. These issues often arise from sample preparation, matrix effects, or suboptimal instrument settings.
Possible Causes and Solutions:
-
Sample Quality and Preparation:
-
Interference from Biological Matrix: Complex biological samples contain various molecules like salts, lipids, and proteins that can interfere with the ionization of target analytes, a phenomenon known as ion suppression.
-
Acyl-CoA Instability: Acyl-CoAs are prone to degradation, particularly at non-optimal pH and temperatures.[5]
-
Solution: Ensure samples are processed rapidly on ice and stored at -80°C. Reconstitute dried extracts in a suitable solvent, such as 50% methanol with a low concentration of ammonium acetate, immediately before analysis.[5]
-
-
-
Chromatographic Conditions:
-
Poor Separation: Inadequate separation of analytes from the matrix can lead to ion suppression.
-
-
Mass Spectrometer Settings:
-
Suboptimal Ionization: The choice of ionization mode and source parameters can dramatically affect signal intensity.
-
Incorrect Fragmentation: In tandem MS (MS/MS), using incorrect collision energy will lead to poor fragmentation and a low signal for your product ions.
-
Solution: Optimize the collision energy for each specific acyl-CoA. This is a critical step in method development and should be performed for each analyte.
-
-
Issue 2: Poor Chromatographic Resolution and Inadequate Separation
Question: My acyl-CoA peaks are not well separated. What steps can I take to improve resolution?
Answer: Poor resolution, where adjacent peaks are not baseline separated, can be addressed by systematically optimizing your chromatographic method.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase is critical as it influences the ionization state of the acyl-CoA's phosphate (B84403) groups. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution.[7][8]
-
Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can neutralize the charge on the phosphate moiety, reducing unwanted secondary interactions with the stationary phase and thereby improving retention and resolution.[7]
-
Buffer Concentration: Increasing the buffer concentration, such as ammonium acetate, can help reduce peak tailing.[7]
-
Gradient Elution: Optimize the gradient slope. A shallower gradient can enhance the separation between closely eluting peaks.[7]
-
-
Column and System Parameters:
-
Column Choice: A C18 column is commonly used for short- to long-chain acyl-CoAs.[7] If resolution remains poor, consider a column with a smaller particle size or a different chemistry.
-
Flow Rate: Lowering the flow rate generally improves resolution, though it will increase the analysis time.[7]
-
Temperature: Adjusting the column temperature can alter selectivity. Higher temperatures typically reduce mobile phase viscosity and may improve peak efficiency.[7]
-
Quantitative Data Summary
Table 1: Optimized MS/MS Parameters for Selected Acyl-CoAs in Positive Ion Mode.
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Acetyl-CoA | 810.1 | 303.1 | 35 | [2] |
| Propionyl-CoA | 824.1 | 317.1 | 35 | [2] |
| Butyryl-CoA | 838.2 | 331.1 | 35 | [2] |
| Malonyl-CoA | 854.1 | 347.1 | 30 | [2] |
| Succinyl-CoA | 868.1 | 361.1 | 30 | [2] |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 | - | [9] |
| Oleoyl-CoA (C18:1) | 1032.4 | 525.4 | - | [9] |
Note: Optimal collision energies can vary significantly between different mass spectrometer instruments and should be empirically determined.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from cell culture for LC-MS/MS analysis.[10][11]
-
Cell Harvesting:
-
Aspirate the culture medium and wash 5-10 million cells with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Discard the supernatant.
-
-
Extraction:
-
Add 1 mL of ice-cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v) to the cell pellet.[10]
-
Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
-
Clarification:
-
Centrifuge at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
-
Sample Collection and Drying:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.[11]
-
-
Reconstitution:
Visualizations
Caption: A generalized experimental workflow for acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Acyl-CoA Recovery from Solid-Phase Extraction
Welcome to the Technical Support Center dedicated to improving the recovery of acyl-Coenzyme A (acyl-CoA) molecules from solid-phase extraction (SPE) cartridges. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can arise during the solid-phase extraction of acyl-CoAs, offering potential causes and recommended solutions to enhance recovery and reproducibility.
Issue 1: Low Overall Recovery of Acyl-CoAs
-
Question: My final acyl-CoA yield is significantly lower than expected. What are the potential reasons and how can I improve my recovery?
-
Answer: Low recovery is a frequent challenge in acyl-CoA analysis and can stem from several factors throughout the experimental process.[1][2][3] Key areas to investigate include sample handling, the efficiency of the extraction, and the stability of the acyl-CoAs in the final extract.[1] Improper quenching of tissue samples, if not immediately flash-frozen, can lead to enzymatic degradation of acyl-CoAs.[1]
Potential Causes & Recommended Solutions:
Potential Cause Recommended Solution Inadequate Sample Quenching Immediately flash-freeze tissue samples in liquid nitrogen upon collection to halt endogenous enzymatic activity that can degrade acyl-CoAs.[1] Inefficient Extraction from Sample Matrix Ensure complete homogenization of the tissue in an appropriate buffer.[4][5] The use of organic solvents like acetonitrile (B52724) or a mixture of acetonitrile and isopropanol (B130326) is crucial for precipitating proteins and effectively extracting acyl-CoAs.[4][5] Suboptimal SPE Sorbent Choice The retention mechanism of the sorbent must match the chemical properties of the acyl-CoA. For instance, reversed-phase cartridges (e.g., C18) are suitable for nonpolar analytes, while ion-exchange sorbents are better for charged species.[2] Consider using specialized cartridges like 2-(2-pyridyl)ethyl functionalized silica (B1680970) for broad-range acyl-CoA recovery.[6] Analyte Breakthrough During Sample Loading If the sample flows through the cartridge too quickly, there may be insufficient interaction time between the acyl-CoAs and the sorbent.[7] Optimize the flow rate, typically to 1-2 mL/min.[7] Also, ensure the sample solvent is "weaker" than the sorbent to promote binding; if necessary, dilute the sample.[8] Premature Elution During Wash Step The wash solvent may be too strong, causing the acyl-CoAs to be washed away before the elution step.[2] Use a weaker solvent for the wash step to remove interferences without affecting the bound acyl-CoAs.[4][9] Incomplete Elution The elution solvent may not be strong enough to displace the acyl-CoAs from the sorbent.[2][7] For reversed-phase SPE, this can be addressed by increasing the concentration of the organic solvent in the elution buffer.[7] For ion-exchange SPE, using a high-salt buffer or adjusting the pH to neutralize the charge of the acyl-CoA or sorbent can improve elution.[7] It may also be necessary to increase the elution volume.[2][10] Acyl-CoA Instability Acyl-CoAs are susceptible to both chemical and enzymatic degradation, particularly at non-optimal pH and temperatures.[1][11] It is crucial to keep samples on ice throughout the procedure and store them at -80°C.[12] The thioester bond is prone to hydrolysis, which is accelerated under non-optimal pH conditions.[1] Drying of the Sorbent Bed Allowing the sorbent bed to dry out after conditioning and before sample loading can significantly reduce recovery.[7] Ensure the sorbent bed remains wetted throughout the process until the final drying step.[7]
Issue 2: Poor Reproducibility Between Samples
-
Question: I am observing significant variability in my results across different replicates. What could be causing this inconsistency?
-
Answer: Poor reproducibility can undermine the reliability of your findings. The source of this issue often lies in inconsistent execution of the experimental protocol.
Potential Causes & Recommended Solutions:
Potential Cause Recommended Solution Inconsistent Sample Pre-treatment Standardize the protocol for sample homogenization, extraction, and pH adjustment to ensure uniformity across all samples.[7] Variable Flow Rates Use a vacuum or positive pressure manifold with a flow control system to maintain consistent flow rates during sample loading, washing, and elution for all cartridges.[7] Incomplete Sorbent Equilibration Always ensure the sorbent is fully equilibrated with the loading buffer before applying the sample to guarantee consistent interaction between the analyte and the sorbent.[7] Channeling Load the sample slowly and evenly across the entire surface of the sorbent bed to prevent the formation of channels that lead to inefficient binding.[7]
Issue 3: Presence of Contaminants in the Final Eluate
-
Question: My final sample contains interfering substances that are affecting downstream analysis. How can I obtain a cleaner extract?
-
Answer: The presence of contaminants, such as salts, lipids, and proteins, can lead to matrix effects like ion suppression in mass spectrometry, resulting in poor signal intensity and high background noise.[12]
Potential Causes & Recommended Solutions:
Potential Cause Recommended Solution Interference from Biological Matrix A robust sample cleanup procedure is essential. Solid-phase extraction is highly effective for removing interfering substances.[12] While simpler, protein precipitation may not be sufficient to remove all matrix components.[12] Ineffective Washing Step Optimize the wash step to selectively remove interferences. The wash solvent should be strong enough to remove impurities but weak enough to leave the acyl-CoAs bound to the sorbent.[9] Co-elution of Interferences If interfering compounds have similar properties to your acyl-CoAs and co-elute, consider using a different SPE sorbent with a different selectivity.[10] Alternatively, optimizing the chromatographic separation downstream of the SPE can help resolve the analytes from the interferences.[1]
Quantitative Data Summary
The recovery of acyl-CoAs can vary depending on the chain length of the acyl group and the specific SPE method used. The following tables summarize representative recovery data.
Table 1: Recovery of Acyl-CoAs Using 2-(2-pyridyl)ethyl Functionalized Silica Gel SPE
| Acyl-CoA Species | Chain Length | Average Recovery (%) | Reference |
| Acetyl-CoA | C2 | 85-95% | [13] |
| Malonyl-CoA | C3 | 83-90% | [6][13] |
| Octanoyl-CoA | C8 | 83-90% | [6] |
| Oleoyl-CoA | C18:1 | 83-90% | [6] |
| Palmitoyl-CoA | C16:0 | 83-90% | [6] |
| Arachidonyl-CoA | C20:4 | 83-90% | [6] |
Table 2: Comparative Recovery of Short-Chain Acyl-CoAs with Different Extraction Methods
| Analyte | Recovery with TCA followed by SPE (%) | Recovery with 2.5% SSA (%) | Reference |
| Pantothenate | 0% | >100% | [14] |
| Dephospho-CoA | 0% | >99% | [14] |
| CoA | 1% | 74% | [14] |
| Malonyl CoA | 26% | 74% | [14] |
| Acetyl CoA | 36% | 59% | [14] |
| Propionyl CoA | 62% | 80% | [14] |
| Isovaleryl CoA | 58% | 59% | [14] |
Experimental Protocols
This section provides a detailed methodology for a common acyl-CoA extraction protocol using solid-phase extraction.
Protocol: Acyl-CoA Extraction from Tissue Samples using SPE
This protocol is a widely used method suitable for a broad range of acyl-CoAs.[5][15]
Materials:
-
Fresh or frozen tissue samples (50-100 mg)[5]
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[5]
-
Internal Standard (e.g., Heptadecanoyl-CoA)[5]
-
2-Propanol[5]
-
Acetonitrile[5]
-
SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[5]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[5]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[5]
-
Centrifuge, homogenizer, and standard laboratory equipment[5]
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[5]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[5]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[5]
-
-
Sample Concentration and Reconstitution:
Visualizations
The following diagrams illustrate the experimental workflow for acyl-CoA enrichment and a logical troubleshooting pathway for low recovery.
Caption: Experimental workflow for acyl-CoA enrichment using SPE.
Caption: Troubleshooting flowchart for low acyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. specartridge.com [specartridge.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refining Analytical Methods for Acyl-CoAs in Low-Biomass Samples
Welcome to the technical support center for the analysis of acyl-CoAs in low-biomass samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the precision and sensitivity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying acyl-CoAs from low-biomass samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][2] This technique allows for the precise detection of low-abundance acyl-CoA species in complex biological matrices. For targeted analysis, operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each acyl-CoA.[3][4][5]
Q2: My acyl-CoA samples seem to be degrading. How can I improve their stability?
A2: Acyl-CoAs are known to be unstable and susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[2][3][6] To minimize degradation, it is crucial to process samples rapidly at low temperatures, such as on ice or at 4°C.[3][7] For long-term storage, samples should be kept at -80°C.[2][3][8] The choice of reconstitution solvent is also critical; methanol (B129727) has been demonstrated to provide good stability for acyl-CoAs during analysis.[3][6]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?
A3: In positive ion electrospray ionization (ESI) mode, acyl-CoAs exhibit a highly characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][3][6] This common fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[2] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[2]
Q4: I'm observing significant peak tailing for my long-chain acyl-CoAs. How can I improve the peak shape?
A4: Peak tailing for long-chain acyl-CoAs is a common issue in reversed-phase chromatography, often caused by interactions between the negatively charged phosphate (B84403) groups of the acyl-CoA and the stationary phase.[9] To mitigate this, consider the following:
-
Adjust Mobile Phase pH: Using a high pH mobile phase, for instance, 10.5 with ammonium (B1175870) hydroxide (B78521), can improve peak shape and resolution.[7][9]
-
Use an Ion-Pairing Agent: These agents can shield the phosphate groups, reducing secondary interactions and leading to more symmetrical peaks.[9]
-
Increase Buffer Strength: Employing buffers like ammonium acetate (B1210297) can help mask active sites on the column, thereby reducing peak tailing.[9]
Q5: How can I be certain that the peak I am observing is my acyl-CoA of interest and not an isobaric interference?
A5: Distinguishing your target analyte from isobaric interferences is crucial for accurate quantification. Good chromatographic separation is the first and most critical step; if two isobaric compounds co-elute, they will be indistinguishable by the mass spectrometer alone.[3] Utilizing high-resolution mass spectrometry can help differentiate between compounds with the same nominal mass but different elemental compositions. Additionally, employing MRM with highly specific precursor-product ion transitions is a key strategy to enhance selectivity.[3]
Troubleshooting Guides
Issue 1: Low or Undetectable Acyl-CoA Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | The choice of extraction solvent is critical and can vary depending on the chain length of the acyl-CoAs of interest.[3] A common and effective method involves homogenization in a mixture of potassium phosphate buffer and an organic solvent blend like acetonitrile (B52724):2-propanol:methanol.[3] For low-biomass samples, consider using solid-phase extraction (SPE) to enrich acyl-CoAs and remove interfering substances.[3][7] |
| Sample Degradation | Acyl-CoAs are notoriously unstable.[3] Ensure samples are processed quickly and kept on ice or at 4°C throughout the extraction procedure.[3][7] For long-term storage, samples should be stored at -80°C.[3] |
| Poor Ionization in Mass Spectrometry | The ionization efficiency of acyl-CoAs can be low. Ensure the mass spectrometer is properly tuned and calibrated. Operating in positive electrospray ionization (ESI) mode is common for acyl-CoA analysis.[3] The use of mobile phase modifiers, such as ammonium hydroxide or ammonium acetate, can improve ionization and chromatographic peak shape.[3] |
| Suboptimal LC-MS/MS Method | The sensitivity of your assay is highly dependent on the liquid chromatography-mass spectrometry (LC-MS/MS) method. For targeted analysis, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers the highest selectivity and sensitivity.[3] This is achieved by monitoring specific precursor-to-product ion transitions.[3] |
| Matrix Effects | Components in the sample matrix can interfere with the ionization and detection of your analyte.[10] Proper sample cleanup, such as with SPE, and the use of a stable isotope-labeled internal standard are essential for accurate quantification.[7][10] |
Issue 2: Poor Chromatographic Resolution
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | The pH of the mobile phase is critical. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape.[9] Adding an ion-pairing agent can neutralize the charge on the phosphate moiety, reducing unwanted secondary interactions.[9] Optimizing the gradient slope is also important; a shallower gradient can increase the separation between closely eluting peaks.[9] |
| Inappropriate Column Choice | For short- to long-chain acyl-CoAs, a C18 column is commonly used.[9] If resolution remains poor, consider a column with a smaller particle size or a different chemistry. |
| Column Contamination | A partially clogged inlet frit or contamination at the head of the column can cause peak distortion.[9] Try backflushing the column or replacing the frit.[9] |
| Inadequate Temperature Control | Adjusting the column temperature can alter selectivity. Higher temperatures typically reduce viscosity and may improve peak efficiency but can also risk sample degradation.[9] |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Method | Key Strengths | Key Limitations | Typical Improvement in Signal |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[11] | May have lower recovery for very long-chain species and potential for ion suppression from co-extracted matrix components.[11] | Not explicitly stated, but high MS intensities are reported.[11][12] |
| Solid-Phase Extraction (SPE) | Excellent for sample cleanup, significantly reducing matrix effects and concentrating the sample.[3][7][8] | More time-consuming and requires method development to optimize recovery for specific acyl-CoAs.[3] | 5- to 20-fold increase in signal intensity.[3] |
| Acid Precipitation (e.g., TCA, SSA) | Effective for deproteinization.[10][13] The use of 5-sulfosalicylic acid (SSA) can eliminate the need for SPE, retaining more hydrophilic species.[13] | Halogenated acids like trichloroacetic acid (TCA) typically require removal by SPE prior to LC-MS/MS analysis.[13] | Varies depending on the subsequent cleanup steps. |
| Phosphate Methylation (Derivatization) | Can improve peak shape in liquid chromatography and resolve analyte loss due to surface adhesion.[14] | Adds an extra step to the workflow and requires careful optimization to ensure complete reaction.[15] | Not quantified in terms of signal increase, but leads to better chromatographic performance.[14] |
Experimental Protocols
Protocol: Acyl-CoA Extraction from Low-Biomass Samples for LC-MS/MS Analysis
This protocol is a general guideline and may require optimization for specific sample types and acyl-CoA species of interest.
1. Sample Homogenization and Extraction: a. For cultured cells (e.g., 1 million cells), wash the cell pellet with ice-cold PBS. b. Add 500 µL of an ice-cold extraction solvent (e.g., a mixture of acetonitrile:2-propanol:methanol or 80% methanol) containing an appropriate internal standard.[3] c. Homogenize the sample thoroughly on ice. d. Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[3] e. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[3][7]
2. Sample Cleanup (Optional but Recommended): a. The supernatant can be directly analyzed, but for low-biomass samples, solid-phase extraction (SPE) is recommended to concentrate the acyl-CoAs and remove interfering matrix components.[3][7] b. Condition a reversed-phase SPE column (e.g., C18) according to the manufacturer's instructions. c. Load the supernatant from the extraction step onto the SPE column. d. Wash the column to remove salts and other hydrophilic impurities. e. Elute the acyl-CoAs with an appropriate organic solvent.
3. Sample Concentration and Reconstitution: a. Evaporate the solvent from the supernatant or SPE eluate to dryness using a vacuum concentrator.[7] b. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium formate (B1220265) or methanol).[3][7]
4. LC-MS/MS Analysis: a. LC Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[1][7] b. Mobile Phases: i. Mobile Phase A: An aqueous solution with a buffer, such as 10 mM ammonium hydroxide (pH 10.5) or 5 mM ammonium acetate.[7][13] ii. Mobile Phase B: An organic solvent like acetonitrile or methanol. c. Gradient: A linear gradient tailored to the specific acyl-CoAs of interest. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain species, and then re-equilibrate.[3] d. Mass Spectrometry: i. Ionization Mode: Positive electrospray ionization (ESI+).[3][8] ii. Analysis Mode: Multiple Reaction Monitoring (MRM).[3][6] iii. MRM Transitions: Monitor the precursor ion ([M+H]+) to a specific product ion. A common and highly specific transition for acyl-CoAs is the neutral loss of 507 Da.[3][6] Optimize collision energy and other MS parameters for each acyl-CoA to achieve maximum signal intensity.[3]
Visualizations
Caption: A typical experimental workflow for the quantification of acyl-CoAs using LC-MS/MS.
Caption: Simplified diagram of the central role of Acyl-CoAs in cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
identifying and eliminating sources of contamination for acyl-CoA standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sources of contamination for acyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination or degradation for acyl-CoA standards?
A1: Acyl-CoA standards are susceptible to several sources of contamination and degradation that can compromise experimental results. The primary concerns include:
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Hydrolysis: The thioester bond in acyl-CoAs is prone to hydrolysis, which is accelerated in aqueous solutions, especially at neutral or alkaline pH.[1][2] This process yields a free fatty acid and Coenzyme A.
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Oxidation: Unsaturated acyl chains within the acyl-CoA molecule are susceptible to oxidation when exposed to air and light.[1]
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Enzymatic Degradation: Tissues and cell lysates contain enzymes that can rapidly degrade acyl-CoAs. Immediate quenching of metabolic activity is crucial to prevent this.[3]
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Adsorption to Surfaces: Acyl-CoAs can adsorb to plasticware, such as pipette tips and tubes, leading to a loss of the analyte.[2]
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Contamination from Labware: Plastic labware, including syringes and filter discs, can leach contaminants that interfere with the analysis of fatty acids and their CoA esters.[4]
-
Solvent Impurities: The use of low-purity solvents can introduce contaminants that may catalyze the degradation of acyl-CoA standards.[1]
Q2: How can I minimize contamination and degradation of my acyl-CoA standards during handling and storage?
A2: To ensure the integrity and stability of your acyl-CoA standards, adhere to the following best practices:
-
Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents to avoid introducing catalytic contaminants.[1]
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Work Quickly and on Ice: Minimize the time that acyl-CoA standards are at room temperature by keeping all materials on ice during preparation.[1]
-
Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid the degradation that occurs with repeated freezing and thawing.[1][2]
-
Use an Inert Gas: Before sealing vials for storage, flush the headspace with a gentle stream of an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[1]
-
Proper Storage: Store acyl-CoA standards at -80°C for long-term stability.[2][3] For aqueous solutions, a slightly acidic buffer (pH 4-6) can help minimize hydrolysis.[1]
-
Use Low-Binding Plasticware: To prevent adsorption, use low-binding tubes and pipette tips.[2]
-
Proper Dissolution Technique: When dissolving acyl-CoA powders, gently swirl or vortex to avoid vigorous shaking, which can promote oxidation.[1]
Troubleshooting Guides
Problem 1: I am seeing extra peaks in my chromatogram that I suspect are contaminants or degradation products.
Solution:
This issue often arises from hydrolysis or oxidation of the acyl-CoA standard. The following workflow can help you identify and eliminate the source of these extra peaks.
Workflow for Identifying and Eliminating Contamination
Caption: Workflow for troubleshooting unexpected peaks.
Problem 2: The concentration of my acyl-CoA standard seems to be lower than expected.
Solution:
A lower-than-expected concentration can be due to degradation, adsorption to surfaces, or incomplete dissolution.
Troubleshooting Steps:
-
Review Dissolution Protocol: Ensure the acyl-CoA powder was fully dissolved. Gentle sonication in a water bath may aid dissolution.[1]
-
Check for Adsorption: If you are not using low-binding plasticware, consider switching to them to minimize loss of your standard.[2]
-
Assess Stability: The thioester bond is susceptible to hydrolysis. Ensure that aqueous solutions are prepared fresh and, if they must be stored, are kept in a slightly acidic buffer (pH 4-6) at -80°C.[1]
-
Evaluate Freeze-Thaw Cycles: Repeated freezing and thawing can significantly degrade acyl-CoA standards. Use single-use aliquots whenever possible.[1][2]
Quantitative Impact of Handling on Acyl-CoA Stability
The following table summarizes the stability of acyl-CoA standards under different conditions.
| Acyl-CoA | Storage Condition | Solvent | Stability | Reference |
| Various | 4°C | Aqueous Buffer (pH 6.8) | Some species degrade >30% in 9 hours | [5] |
| Various | -80°C | Dry Pellet | Relatively stable | [3][5] |
| Various | Repeated Freeze-Thaw | Aqueous Solution | Accelerated degradation | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Acyl-CoA Standard Stock Solution
This protocol outlines the steps for preparing a stable stock solution of an acyl-CoA standard.
-
Materials:
-
Acyl-CoA standard (lyophilized powder)
-
High-purity solvent (e.g., HPLC or LC-MS grade methanol, or deoxygenated water/acidic buffer)[1]
-
Inert gas (argon or nitrogen)
-
Low-binding microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial containing the lyophilized acyl-CoA standard to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity solvent to the vial to achieve the desired concentration.
-
Gently swirl or vortex the vial to dissolve the powder. Avoid vigorous shaking.[1] For aqueous solutions, use a slightly acidic buffer (pH 4-6) to improve stability.[1]
-
Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.[1]
-
Tightly seal the vial and label it with the compound name, concentration, solvent, and date of preparation.
-
Prepare single-use aliquots in low-binding tubes to minimize freeze-thaw cycles.[1][2]
-
Store the aliquots at -80°C.[2]
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification from Biological Samples
This protocol is for purifying acyl-CoAs from a complex matrix, which can also be adapted to clean up a contaminated standard.
SPE Workflow
Caption: Solid-Phase Extraction (SPE) workflow.
Procedure:
-
Reconstitute: Reconstitute the dried acyl-CoA extract (or contaminated standard) in an appropriate loading buffer as recommended by the SPE cartridge manufacturer.[3]
-
Condition Cartridge: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an elution solvent followed by equilibration with the loading buffer.[3]
-
Load Sample: Load the reconstituted sample onto the conditioned SPE cartridge.[3]
-
Wash: Wash the cartridge with a suitable wash solution to remove unbound contaminants.[3]
-
Elute: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.[3]
-
Dry: Dry the eluate completely in a vacuum concentrator.[3]
-
Store/Analyze: Store the purified, dried acyl-CoA pellet at -80°C or reconstitute in a suitable solvent for immediate analysis.[3]
Analytical Methods for Detecting Contamination
The primary methods for analyzing acyl-CoAs and detecting potential contaminants are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
Comparison of Analytical Methods
| Method | Sensitivity | Specificity | Throughput | Primary Use | Reference |
| HPLC-UV | Lower | Moderate | Moderate | Quantification of abundant species | [6] |
| LC-MS/MS | High | High | High | Comprehensive profiling and quantification | [6][7] |
| Enzymatic Assays | Moderate | High (for specific acyl-CoAs) | High | Rapid screening of total or specific acyl-CoAs | [6] |
LC-MS/MS is generally the preferred method due to its high sensitivity and specificity, allowing for the identification of a wide range of acyl-CoA species and their degradation products.[6][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing cell lysis conditions for maximal acyl-CoA extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell lysis conditions for maximal acyl-CoA extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for preserving acyl-CoA integrity during sample preparation?
The most critical step is the rapid and effective quenching of metabolic activity to prevent enzymatic degradation of acyl-CoAs.[1] This is best achieved by immediately flash-freezing cell pellets in liquid nitrogen upon harvesting or by using ice-cold extraction solvents.[1][2] All subsequent steps should be performed on ice or at 4°C to minimize enzymatic activity and maintain the stability of these labile molecules.[3][4]
Q2: Which cell lysis and extraction method is best for acyl-CoA analysis?
The optimal method depends on the specific acyl-CoA species of interest (short-chain vs. long-chain) and the downstream analytical platform (e.g., LC-MS/MS). Two primary methods are widely used:
-
Solid-Phase Extraction (SPE): This technique is excellent for cleaning up and concentrating acyl-CoAs from complex mixtures, reducing matrix effects and improving the purity of the extract.[5][6] It is particularly useful for comprehensive profiling.
-
Liquid-Liquid Extraction (LLE): This is a simpler and faster method based on phase partitioning, often using a chloroform (B151607)/methanol (B129727) solvent system.[5][7] It is effective for the rapid isolation of long-chain acyl-CoAs.[5]
Ultimately, the choice should be guided by your specific experimental needs and the available equipment.
Q3: How should I store my samples to ensure acyl-CoA stability?
Cell pellets should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.[1][2] Extracted samples should also be stored at -80°C, preferably after being dried down to a pellet under a stream of nitrogen or in a vacuum concentrator to enhance stability.[1][2] It is crucial to avoid repeated freeze-thaw cycles, as this leads to significant degradation of acyl-CoAs.[2]
Q4: My acyl-CoA yields are consistently low. What are the common causes?
Low recovery of acyl-CoAs can stem from several factors:
-
Inefficient Cell Lysis: Incomplete disruption of cells will result in poor extraction. Combining chemical lysis with mechanical methods like sonication can improve efficiency.[2]
-
Enzymatic Degradation: If metabolic quenching is not rapid and complete, endogenous enzymes like thiolases can degrade acyl-CoAs.[3]
-
Chemical Instability: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. Maintaining a pH between 6.0 and 8.0 and low temperatures is crucial.[3]
-
Suboptimal Extraction Solvents: The choice of solvent can significantly impact recovery. For broad-range acyl-CoA extraction, solvents like 80% methanol or mixtures of acetonitrile/methanol/water are often effective.[8][9]
Q5: I am observing high variability between my sample replicates. What could be the issue?
High variability often points to inconsistencies in sample handling and processing.[2] To minimize this:
-
Standardize Workflow: Ensure every sample is processed in a consistent and timely manner.
-
Maintain Cold Chain: Keep samples on ice throughout the entire procedure.[2]
-
Normalize to Cell Number or Protein Content: Inaccurate cell counting or inconsistent plating can introduce variability. Normalizing the final acyl-CoA measurement to the total protein concentration of the lysate or initial cell count can correct for this.[2]
-
Use an Internal Standard: Adding an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C17:0-CoA) at the beginning of the extraction process is highly recommended to correct for variations in extraction efficiency and matrix effects.[6][7][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Acyl-CoA Signal | Incomplete cell lysis. | Combine chemical lysis with mechanical disruption (e.g., sonication on ice).[2] For adherent cells, ensure they are scraped directly into the cold lysis buffer.[2] |
| Degradation during sample preparation. | Ensure rapid quenching of metabolism by flash-freezing cell pellets and keeping samples on ice at all times.[1][2] Use pre-chilled buffers and tubes.[2] | |
| Inefficient extraction. | Optimize the extraction solvent. A mixture of acetonitrile/methanol/water (2:2:1, v/v/v) has been shown to be effective for a broad range of acyl-CoAs.[9][11] | |
| Poor Chromatographic Peak Shape (Tailing) | Secondary interactions between the negatively charged phosphate (B84403) groups of acyl-CoAs and the stationary phase. | Use an ion-pairing agent in the mobile phase to shield the phosphate groups.[12] Adjust the mobile phase pH; a lower or higher pH can improve peak shape.[12] |
| Column contamination. | Backflush the column or replace the inlet frit.[12] | |
| High Background/Matrix Effects in MS Analysis | Insufficient sample cleanup. | Incorporate a solid-phase extraction (SPE) step to remove interfering substances from the matrix.[6] |
| Inconsistent Results Between Adherent and Suspension Cells | Differences in cell harvesting. | For adherent cells, aspirate the medium and wash the monolayer twice with ice-cold PBS before lysis.[5] For suspension cells, pellet by centrifugation at 4°C, aspirate the supernatant, and wash the pellet twice with ice-cold PBS.[5] |
Quantitative Data
The following table summarizes the abundance of various acyl-CoA species in different mammalian cell lines as reported in the literature. Note that direct comparison between different studies can be challenging due to variations in experimental conditions, cell culture, and normalization methods (e.g., per cell number vs. per mg protein).[5]
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells)[5] | MCF7 (pmol/mg protein)[5] | RAW264.7 (pmol/mg protein)[5] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~10.0 | ~6.0 |
| C18:0-CoA | - | ~4.0 | ~2.5 |
| C18:1-CoA | - | ~8.0 | ~5.0 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Extraction
This protocol is adapted for the purification and concentration of a broad range of acyl-CoAs and is suitable for subsequent LC-MS/MS analysis.[5]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 100 mM KH₂PO₄ buffer (pH 4.9)
-
Acetonitrile (ACN)
-
2-propanol (Isopropanol)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange SPE columns
-
Methanol
-
5% NH₄OH in Methanol
-
Centrifuge capable of 16,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate supernatant and wash the cell pellet twice with ice-cold PBS.[5]
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard to the cell pellet or plate.
-
For adherent cells, use a cell scraper to scrape the cells in the cold buffer. For suspension cells, resuspend the cell pellet.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ACN:2-propanol (3:1) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes on ice.[5]
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.[5]
-
-
Solid-Phase Extraction (SPE):
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).[5]
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 5% NH₄OH in methanol.
-
-
Sample Finalization:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[5]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Long-Chain Acyl-CoAs
This protocol is a rapid procedure for the isolation of long-chain acyl-CoAs based on differential phase partitioning.[5]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cold (-20°C) extraction solvent: chloroform:methanol (1:2 v/v)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Chloroform
-
Water
-
Centrifuge capable of 2,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Follow the same harvesting procedure as in Protocol 1.[5]
-
-
Cell Lysis and Extraction:
-
Add 0.5 mL of the cold (-20°C) chloroform:methanol (1:2 v/v) extraction solvent to the cell pellet or plate. Add the internal standard at this stage.[5]
-
For adherent cells, use a cell scraper to scrape the cells in the cold solvent. For suspension cells, resuspend the cell pellet.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[5]
-
-
Phase Separation:
-
Add 0.5 mL of chloroform and 0.5 mL of water to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[5]
-
-
Aqueous Phase Collection:
-
Carefully collect the upper aqueous phase, which contains the long-chain acyl-CoAs, into a new pre-chilled tube. Avoid the protein interface and the lower organic layer.[5]
-
-
Sample Finalization:
-
Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[5]
-
Visualizations
Caption: General experimental workflow for acyl-CoA extraction.
Caption: Troubleshooting decision tree for low acyl-CoA yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
dealing with non-linearity in calibration curves for acyl-CoA quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of acyl-CoAs, with a specific focus on dealing with non-linearity in calibration curves.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for acyl-CoA quantification non-linear?
Non-linearity in calibration curves, particularly in LC-MS/MS analysis, is a common observation and can stem from several factors.[1][2] The most prevalent causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal response and a non-linear relationship.[2][3][4][5][6][7] This is one of the most frequent reasons for non-linearity at the upper end of the calibration range.[2]
-
Matrix Effects: Components in the biological matrix (e.g., salts, lipids, other metabolites) can interfere with the ionization of the target acyl-CoA, either suppressing or enhancing the signal.[1][2][8] This can lead to a loss of proportionality between the analyte and internal standard responses.[9]
-
Analyte Instability: Acyl-CoAs are known to be unstable in aqueous solutions, and degradation during sample preparation or analysis can lead to inaccurate quantification and poor linearity.[8][10][11]
-
Ionization Source Saturation: Similar to detector saturation, the electrospray ionization (ESI) source can become saturated at high analyte concentrations, limiting the number of ions that can be generated.[1][2]
-
Formation of Dimers or Multimers: At higher concentrations, analytes can form dimers or other multimers, which may not be detected at the same m/z as the monomeric ion, leading to a non-linear response.[1][2]
-
Suboptimal Chromatography: Poor chromatographic separation can lead to co-elution of the analyte with interfering compounds, causing ion suppression and affecting linearity.[8][11]
Q2: What is the most reliable method for quantifying acyl-CoAs?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of acyl-CoAs.[8][12][13] The use of stable isotope-labeled internal standards (SIL-IS) in combination with LC-MS/MS helps to correct for matrix effects and variations in instrument response, improving accuracy and precision.[9][12][13][14][15]
Q3: How can I improve the stability of my acyl-CoA samples?
To minimize degradation, it is crucial to handle samples appropriately:
-
Rapid Quenching: Immediately stop enzymatic reactions and cellular metabolism.
-
Maintain Low Temperatures: Keep samples on ice throughout the extraction process.
-
Proper Storage: Store extracts as dry pellets at -80°C and reconstitute them just before analysis.[8]
-
Buffered Reconstitution Solvent: Using a buffered solvent, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, can enhance stability.[8][16]
Troubleshooting Guide: Non-Linear Calibration Curves
This guide provides a structured approach to diagnosing and resolving non-linearity in your acyl-CoA calibration curves.
Diagram: Troubleshooting Logic for Non-Linearity
Caption: Troubleshooting logic for addressing common calibration curve issues.
Data Presentation: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (Low R²) | Detector/Ion Source Saturation | Dilute standards and samples to fall within the linear dynamic range of the instrument.[17] Adjust MS parameters to reduce signal intensity (e.g., lower detector voltage, increase cone gas flow).[3][5] |
| Matrix Effects | Utilize a stable isotope-labeled internal standard (SIL-IS) for each analyte to compensate for signal suppression or enhancement.[12][13] Optimize sample preparation to remove interfering matrix components (e.g., solid-phase extraction).[18] | |
| Analyte Instability | Ensure rapid sample quenching and maintain low temperatures throughout sample preparation.[8] Reconstitute dried extracts in a buffered solution (e.g., 50 mM ammonium acetate, pH 6.8) immediately prior to analysis.[8][16] | |
| Inappropriate Curve Model | If non-linearity persists after addressing other factors, consider using a non-linear regression model, such as a quadratic fit (y = ax² + bx + c).[1][19] Apply weighting (e.g., 1/x or 1/x²) to give more importance to the lower concentration points.[1][17] | |
| High Intercept (Non-zero Blank) | Contamination of Blank | Prepare a fresh blank using high-purity solvents and ensure all labware is clean. |
| Co-eluting Interference | Improve chromatographic separation by optimizing the gradient, mobile phase composition, or column chemistry. | |
| Poor Reproducibility | Inconsistent Sample Preparation | Standardize the entire sample preparation workflow, including extraction times, temperatures, and volumes. |
| Instrument Variability | Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a quality control (QC) sample at the beginning, middle, and end of each analytical run. |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol provides a general workflow for the extraction of acyl-CoAs from adherent or suspension cells.
-
Cell Harvesting & Quenching:
-
Adherent Cells: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add an ice-cold extraction solution (e.g., 2.5% sulfosalicylic acid (SSA) in water).[18] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at a low speed. Aspirate the supernatant and resuspend the cell pellet in the ice-cold extraction solution.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to facilitate complete protein precipitation.
-
-
Lysate Clarification:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, avoiding the protein pellet.
-
-
Sample Storage & Analysis:
-
For immediate analysis, inject the supernatant directly into the LC-MS/MS system.
-
For storage, evaporate the supernatant to dryness under a stream of nitrogen and store the pellet at -80°C. Reconstitute in a suitable buffer just before analysis.[8]
-
Diagram: Acyl-CoA Extraction Workflow
Caption: General experimental workflow for acyl-CoA extraction from cultured cells.
Alternative Curve Fitting Models
When a linear model is not appropriate, a quadratic regression model can often provide a better fit for bioanalytical data that exhibits non-linearity.[1][19]
Data Presentation: Comparison of Linear vs. Quadratic Fit
| Parameter | Linear Regression (y = mx + c) | Quadratic Regression (y = ax² + bx + c) |
| Description | Assumes a direct proportional relationship between concentration and response. | Accounts for curvature in the response, often due to saturation at higher concentrations. |
| Best Use Case | For data that is inherently linear across the desired concentration range. | When the response plateaus at higher concentrations or when matrix effects introduce a consistent curve. |
| Considerations | May lead to significant inaccuracies at the lower and upper ends of the curve if the data is non-linear. | Requires more calibration points to accurately define the curve. Over-fitting can be a risk if the model is too complex for the data. |
| Weighting | Weighting (e.g., 1/x, 1/x²) is often necessary to improve accuracy at lower concentrations.[1][17] | Weighting is also recommended to ensure the accuracy of the fit across the entire range. |
Note: Always visually inspect the residual plot to assess the goodness of fit for any calibration model. A random distribution of residuals around zero indicates a good fit.[19][20]
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. [PDF] Strategies for avoiding saturation effects in ESI-MS | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.foxchase.org [profiles.foxchase.org]
- 14. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 20. researchgate.net [researchgate.net]
increasing detection sensitivity for trace-level (2E,5Z)-tetradecadienoyl-CoA
Welcome to the Technical Support Center for the analysis of (2E,5Z)-tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing detection sensitivity and troubleshooting common issues encountered during the analysis of this trace-level metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting trace-level this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and specific quantification of acyl-CoAs, including this compound, in complex biological samples.[1][2][3] This method offers superior sensitivity compared to HPLC-UV or enzymatic assays.[1][4] Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode further enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[2][3][5]
Q2: How can I improve the signal intensity of my this compound peak?
A2: Low signal intensity can be addressed by optimizing several aspects of your workflow:
-
Sample Preparation: Implement a robust sample preparation protocol that includes rapid metabolic quenching (e.g., flash-freezing in liquid nitrogen), efficient extraction using organic solvents like methanol (B129727) or acetonitrile, and a solid-phase extraction (SPE) step to remove interfering matrix components that can cause ion suppression.[6]
-
Ionization Mode: Utilize positive mode electrospray ionization (ESI+), as it generally provides better sensitivity for the detection of long-chain acyl-CoAs.[6]
-
Mass Spectrometer Settings: Optimize source parameters such as capillary voltage, gas flow, and temperature. Fine-tune the collision energy for the specific MRM transition of this compound to ensure efficient fragmentation and maximal product ion signal.[7]
Q3: What are common causes of high background noise in my chromatogram?
A3: High background noise can obscure your analyte peak and is often caused by:
-
Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of your target analyte. A thorough sample cleanup, such as solid-phase extraction (SPE), is crucial to minimize this.[6]
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and freshly prepared mobile phases to avoid introducing contaminants.
-
System Contamination: A contaminated LC system or mass spectrometer ion source can be a source of high background. Regular cleaning and maintenance are essential.[6]
Q4: Can derivatization improve the detection sensitivity of this compound?
A4: While chemical derivatization to add a fluorescent tag is a common strategy to enhance sensitivity in HPLC with fluorescence detection, it is less commonly used to increase sensitivity for LC-MS/MS analysis of acyl-CoAs.[8][9][10] For LC-MS/MS, optimizing the ionization and fragmentation within the mass spectrometer itself is a more direct and effective approach to improving sensitivity.[6] However, derivatization strategies based on phosphate (B84403) methylation have been shown to improve chromatographic peak shape and reduce analyte loss for a broad range of acyl-CoAs.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor Signal Intensity / No Peak | 1. Inefficient extraction or sample degradation. 2. Ion suppression from matrix components. 3. Suboptimal LC-MS/MS parameters. 4. Low abundance of the analyte in the sample. | 1. Ensure rapid quenching and keep samples on ice. Use a validated extraction protocol with an internal standard. 2. Incorporate a solid-phase extraction (SPE) cleanup step. 3. Optimize ESI source parameters and collision energy for the specific MRM transition. Use positive ion mode.[6] 4. Increase the amount of starting material if possible, or concentrate the final extract. |
| High Background Noise | 1. Contaminated solvents, reagents, or vials. 2. Interference from the biological matrix. 3. Carryover from previous injections. | 1. Use high-purity LC-MS grade solvents and reagents. Use clean sample vials. 2. Improve sample cleanup with SPE. Optimize the chromatographic gradient to separate the analyte from interfering compounds. 3. Implement a robust needle wash protocol in the autosampler and run blank injections between samples. |
| Poor Chromatographic Peak Shape (Tailing or Broadening) | 1. Secondary interactions with the stationary phase. 2. Inappropriate mobile phase pH or buffer concentration. 3. Column degradation or contamination. | 1. Consider using a column with a different chemistry or a smaller particle size. 2. Adjust the mobile phase pH. Increasing the buffer concentration (e.g., ammonium (B1175870) formate) can improve peak shape.[5] 3. Backflush the column or replace it if it's old or has been subjected to harsh conditions. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the LC system. | 1. Use a column oven to maintain a stable temperature. 2. Ensure mobile phases are well-mixed and degassed. 3. Degas the mobile phases and prime the LC pumps thoroughly. |
Quantitative Data Summary
| Analytical Method | Analyte | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | C16:0-CoA | 16.9 nM | |
| LC-MS/MS | C18:1-CoA | 133 nM | [5] |
| LC-MS/MS | C22:0-CoA | 4.2 nM | |
| HPLC-Fluorescence (with derivatization) | Unsaturated Fatty Acids | 4–21 nmol/L | [11] |
| Enzymatic/Fluorometric Assay | Acyl-CoAs (general) | ~1 µM | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol describes a robust method for the extraction of long-chain acyl-CoAs from tissue samples for subsequent LC-MS/MS analysis.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Internal Standard (e.g., C17:0-CoA)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile (LC-MS grade)
-
Nitrogen evaporator
Procedure:
-
Metabolic Quenching: Immediately snap-freeze the tissue sample in liquid nitrogen upon collection.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
To approximately 20-50 mg of the frozen tissue powder, add 1 mL of ice-cold 10% TCA containing a known amount of the internal standard.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.[2]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of 5% SSA for LC-MS/MS analysis.[12]
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the LC-MS/MS analysis. Instrument parameters should be optimized for your specific system.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water, pH 5.0.[5]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1) for this compound: m/z (To be determined based on the exact mass of the protonated molecule).
-
Product Ion (Q3) for this compound: The most abundant fragment is typically from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[5][12]
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Collision Energy: Optimize for the specific MRM transition.
Visualizations
Experimental Workflow
Beta-Oxidation Pathway of Polyunsaturated Fatty Acids
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating LC-MS/MS Methods for Acyl-CoA Analysis: A Comparative Guide to Meeting FDA Standards
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is crucial for understanding cellular metabolism and the effects of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1] However, to ensure data reliability for regulatory submissions, these methods must be rigorously validated according to guidelines set by the U.S. Food and Drug Administration (FDA).
This guide provides a comparative overview of LC-MS/MS methods for acyl-CoA analysis, with a focus on the validation parameters outlined in the FDA's M10 Bioanalytical Method Validation guidance.[2][3] We present a summary of quantitative data from published methods, detailed experimental protocols, and visualizations to aid in the development and validation of robust analytical procedures.
Key FDA Bioanalytical Method Validation Parameters
The FDA's guidance for industry on bioanalytical method validation provides a framework for ensuring the reliability of analytical data.[2][4][5] For chromatographic assays like LC-MS/MS, key validation characteristics include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Accuracy: The closeness of the measured value to the true value.[2]
-
Precision: The degree of agreement among a series of measurements.[2]
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.[2]
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[6]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Comparison of Published LC-MS/MS Methods for Acyl-CoA Analysis
The choice of analytical methodology can significantly impact the breadth, sensitivity, and accuracy of the resulting acyl-CoA profile.[1] The following table summarizes the performance of different LC-MS/MS methods for acyl-CoA analysis as reported in the literature, providing a baseline for comparison.
| Method Reference | Matrix | Extraction Method | Linearity (R²) | LLOQ (pmol on column) | Precision (%CV) | Accuracy (% Recovery) |
| Jones et al.[7] | Cells | 5-Sulfosalicylic acid (SSA) | >0.99 | 0.01 - 0.1 | <15% | 85-115% |
| Li et al.[8] | Cells | Protein precipitation | >0.99 | 0.1 - 1 | <15% | 80-120% |
| Sun et al.[6] | Cells | Methanol (B129727)/Chloroform/Water | >0.99 | 0.1 - 5 | Not Reported | Not Reported |
| Magnes et al.[9] | Tissue | Not specified | Not Reported | Not Reported | Not Reported | Not Reported |
This table is a summary of data from multiple sources and direct comparison should be done with caution as experimental conditions may vary.
Detailed Experimental Protocols
A robust and reproducible experimental protocol is the foundation of a validated method. Below is a representative protocol for the extraction and analysis of acyl-CoAs from biological matrices by LC-MS/MS, synthesized from several published methods.[1][7][10][11]
Sample Preparation and Extraction
This protocol describes a common protein precipitation and extraction method for acyl-CoAs from cell or tissue samples.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or 2:1:0.8 methanol:chloroform:water).[1] For methods aiming to measure both short-chain acyl-CoAs and CoA biosynthetic precursors, 5-sulfosalicylic acid (SSA) can be used for deproteinization.[7]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) to the homogenization mixture to correct for variability in extraction and instrument response.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[1]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[1]
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).[1]
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of acyl-CoAs.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).[1]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[1]
-
-
Mass Spectrometry Detection:
Visualizing the Workflow and Validation Relationships
To better illustrate the experimental process and the interplay of validation parameters, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of acyl-CoAs.
Caption: Key parameters for FDA bioanalytical method validation.
Conclusion
The validation of an LC-MS/MS method for acyl-CoA analysis according to FDA guidance is a critical step in ensuring the quality and reliability of data for drug development and metabolic research. By carefully considering the validation parameters of accuracy, precision, linearity, sensitivity, and stability, researchers can develop robust methods that meet regulatory expectations. The comparison of existing methods and the provided experimental protocol serve as a valuable resource for scientists establishing or refining their acyl-CoA analysis workflows. The ultimate choice of method will depend on the specific acyl-CoA species of interest, the biological matrix, and the required sensitivity of the assay.
References
- 1. benchchem.com [benchchem.com]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 4. centerforbiosimilars.com [centerforbiosimilars.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Comparison of (2E,5Z)-Tetradecadienoyl-CoA and Its Isomers in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of (2E,5Z)-tetradecadienoyl-CoA and its other geometric isomers. Tetradecadienoyl-CoA, a 14-carbon fatty acyl-CoA with two double bonds, is a key intermediate in the metabolism of polyunsaturated fatty acids (PUFAs). The spatial arrangement of these double bonds, whether cis (Z) or trans (E), profoundly influences their metabolic fate and biological activity. Understanding these nuances is critical for research in metabolic disorders, nutrition, and the development of therapeutics targeting fatty acid oxidation.
While direct comparative experimental data for all isomers of tetradecadienoyl-CoA is limited in publicly available literature, this guide extrapolates from established principles of unsaturated fatty acid metabolism to delineate their distinct functional roles.
Metabolic Pathway and Enzymatic Processing
The primary function of fatty acyl-CoAs is their entry into the β-oxidation spiral to generate acetyl-CoA, FADH₂, and NADH, which are essential for cellular energy production through the Krebs cycle and oxidative phosphorylation. However, the presence and configuration of double bonds in unsaturated fatty acyl-CoAs necessitate the action of auxiliary enzymes to reconfigure them into suitable substrates for the core β-oxidation machinery.
The geometric configuration of the double bonds in tetradecadienoyl-CoA isomers dictates their specific entry point and the enzymatic cascade required for their complete catabolism.
This compound
The metabolism of the (2E,5Z) isomer presents a unique challenge to the standard β-oxidation pathway due to the cis double bond at the 5th position. The metabolic route is hypothesized to proceed as follows:
-
Initial Oxidation: The first three cycles of β-oxidation can proceed normally, yielding three molecules of acetyl-CoA.
-
Isomerization: The resulting cis-Δ³-enoyl-CoA is not a substrate for the next enzyme, enoyl-CoA hydratase. Instead, Δ³,Δ²-enoyl-CoA isomerase is required to convert the cis double bond at the 3rd position to a trans double bond at the 2nd position.
-
Completion of β-Oxidation: The resulting trans-Δ²-enoyl-CoA is a standard substrate for the remainder of the β-oxidation pathway.
Other Isomers: A Comparative Overview
The metabolic pathways for other isomers of tetradecadienoyl-CoA differ based on the geometry of their double bonds:
-
(2E,5E)-Tetradecadienoyl-CoA: This isomer, with both double bonds in the trans configuration, is metabolized more directly. It is acted upon by 2,4-dienoyl-CoA reductase, an NADPH-dependent enzyme that reduces the conjugated double bonds, allowing it to re-enter the standard β-oxidation pathway.[1][2]
-
(2Z,5E)-Tetradecadienoyl-CoA: The cis double bond at the 2-position prevents its direct entry into β-oxidation. It is proposed that this isomer is first converted by Δ³,Δ²-enoyl-CoA isomerase to a conjugated 3,5-dienoyl-CoA. This is then isomerized by dienoyl-CoA isomerase to the 2-trans, 4-trans configuration, which can then be metabolized similarly to the (2E,5E) isomer.[1] This additional isomerization step suggests a potentially slower rate of metabolism.[1]
The differential processing of these isomers underscores the high stereospecificity of the enzymes involved in fatty acid metabolism.
Quantitative Comparison of Metabolic Efficiency
| Isomer | Key Auxiliary Enzymes | Probable Rate of Oxidation |
| This compound | Δ³,Δ²-Enoyl-CoA Isomerase | Moderate |
| (2E,5E)-Tetradecadienoyl-CoA | 2,4-Dienoyl-CoA Reductase | High |
| (2Z,5E)-Tetradecadienoyl-CoA | Δ³,Δ²-Enoyl-CoA Isomerase, Dienoyl-CoA Isomerase | Low |
Signaling Pathways and Potential for Drug Development
Beyond their role in energy metabolism, metabolites of PUFA oxidation are known to be involved in various signaling pathways.[3] They can modulate the activity of transcription factors like Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid metabolism and inflammation.[3] The differential metabolism of tetradecadienoyl-CoA isomers could, therefore, lead to distinct downstream signaling effects.
The enzymes involved in the metabolism of these isomers, particularly those required for processing specific geometric configurations, represent potential targets for therapeutic intervention in metabolic diseases, inflammatory conditions, and cancer, where fatty acid metabolism is often dysregulated.[3]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro β-Oxidation Rate Assay
This assay compares the rate of oxidation of different tetradecadienoyl-CoA isomers by isolated mitochondria.
1. Mitochondrial Isolation:
-
Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.
2. Reaction Mixture:
-
Prepare a reaction buffer containing potassium phosphate, magnesium chloride, ATP, and carnitine.
-
Add a known amount of isolated mitochondria to the buffer.
3. Substrate Addition:
-
Initiate the reaction by adding a specific tetradecadienoyl-CoA isomer as the substrate.
4. Measurement:
-
Monitor the rate of oxygen consumption using a Clark-type oxygen electrode or the reduction of NAD⁺ to NADH spectrophotometrically at 340 nm.
5. Data Analysis:
-
Compare the rates of oxygen consumption or NADH production for each isomer to determine their relative rates of oxidation.
Protocol 2: Acyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases with different isomers.
1. Enzyme Preparation:
-
Purify acyl-CoA dehydrogenase from a biological source or use a commercially available recombinant enzyme.
2. Reaction Mixture:
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), an artificial electron acceptor (e.g., ferricenium hexafluorophosphate), and the enzyme.
3. Substrate Addition:
-
Initiate the reaction by adding the tetradecadienoyl-CoA isomer.
4. Measurement:
-
Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength.
5. Data Analysis:
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.
Protocol 3: Quantitative Analysis by LC-MS/MS
This protocol outlines a general approach for the quantification of acyl-CoA species from biological samples.[3]
1. Extraction:
-
Extract acyl-CoAs from cell lysates or tissue homogenates using an appropriate buffer, often containing internal standards (e.g., odd-chain acyl-CoAs).[3]
2. Chromatographic Separation:
-
Separate the acyl-CoA species using a C18 reversed-phase column with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).[3]
3. Mass Spectrometric Detection:
-
Detect and quantify the acyl-CoA isomers using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
4. Quantification:
-
Generate a standard curve using known concentrations of a commercially available C14:2-CoA standard.[3]
-
Quantify the amount of each isomer in the sample by comparing its peak area to that of the internal standard and the standard curve.[3]
Visualizing the Metabolic Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative metabolic pathways of tetradecadienoyl-CoA isomers.
Caption: Experimental workflow for comparing β-oxidation rates.
Caption: Potential link between PUFA metabolism and cellular signaling.[3]
References
A Researcher's Guide to Comparative Metabolomics of Fatty Acyl-CoA Profiles
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of fatty acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways.[1][2] The choice of analytical methodology can significantly impact the breadth and accuracy of the resulting acyl-CoA profile.[3] This guide provides an objective comparison of common techniques for the extraction and quantification of fatty acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Comparative Analysis of Fatty Acyl-CoA Quantification Methods
The quantification of fatty acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][4] However, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays also find application. The performance of these methods is critically dependent on the chosen extraction and chromatographic strategies.[3]
Methodological Approaches: A Quantitative Comparison
Below is a comparison of key performance metrics for different analytical approaches.
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs.[3][5] | May have lower recovery for very long-chain species compared to other methods. Potential for ion suppression from co-extracted matrix components.[3] | Not explicitly stated, but high MS intensities reported.[5] | Not explicitly stated. | Not explicitly stated. | [3][5] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[3][6] | More time-consuming and can lead to analyte loss if not optimized.[3] | >85% for long-chain acyl-CoAs. | Not explicitly stated. | Not explicitly stated. | [6] |
| LC-MS/MS (Targeted - MRM) | High sensitivity and specificity, allows for absolute quantification.[7][8] Wide coverage of cellular acyl-CoAs.[7] | Requires expensive instrumentation and expertise. Matrix effects can still be a challenge. | Not explicitly stated. | 0.02–0.5 fmol | 0.08–1.6 fmol | [8] |
| LC-MS/MS with Derivatization (Phosphate Methylation) | Improves chromatographic peak shape and recovery for a full range of acyl-CoAs.[9] Resolves issues with analyte loss on surfaces.[9] | Adds an extra step to the workflow, potential for incomplete derivatization. | Not explicitly stated. | 4.2 nM (very-long-chain) - 16.9 nM (short-chain) | Not explicitly stated. | [9] |
| HPLC-UV | More accessible and cost-effective than LC-MS/MS.[1] Reliable for quantifying more abundant acyl-CoA species.[1] | Less sensitive and specific than LC-MS/MS.[1] | Not explicitly stated. | ~3 pmol | Not explicitly stated. | [10] |
| Enzymatic/Fluorometric Assays | High-throughput and straightforward.[1] Useful for rapid screening and total acyl-CoA quantification.[1] | Limited to specific or total acyl-CoAs, lacks profiling capability.[1] | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | [1] |
Detailed Experimental Protocols
Sample Preparation: Fatty Acyl-CoA Extraction
1. Solvent Precipitation (80% Methanol)
This method is rapid and effective for a broad range of acyl-CoAs.[5]
-
Quenching & Extraction: For cultured cells, aspirate the medium and add ice-cold 80% methanol (B129727) to the cell plate to quench metabolic activity and extract metabolites. For tissues, homogenize the frozen powder in cold 80% methanol.[5]
-
Scraping & Collection: Scrape the cells and collect the cell lysate/methanol mixture.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 20,000 x g) at 4°C to pellet proteins and cell debris.[5]
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Evaporate the solvent using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in an appropriate buffer for LC-MS analysis (e.g., 50 mM ammonium (B1175870) acetate).[5]
2. Solid-Phase Extraction (SPE)
SPE is used for sample clean-up to reduce matrix effects and enrich for acyl-CoAs.[6]
-
Homogenization: Homogenize tissue samples in an appropriate buffer, often containing an internal standard.[10]
-
Extraction: Perform a liquid-liquid extraction, for example, using isopropanol (B130326) and ammonium sulfate.[10]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the aqueous phase of the extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate and reconstitute in the initial mobile phase for LC-MS analysis.
Analytical Separation and Detection: LC-MS/MS
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs.[5][6]
-
Mobile Phase A: Water with an additive like ammonium acetate (B1210297) or ammonium hydroxide.[5][6]
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.[1][6]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[1]
Mass Spectrometry (MS)
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.[1][6]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for targeted quantification due to its high sensitivity and specificity.[1][8] Specific precursor-product ion transitions for each acyl-CoA species and internal standards are monitored.[1] A common fragmentation is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[4]
Data Analysis Workflow
A typical data analysis workflow for comparative metabolomics of fatty acyl-CoAs involves several steps, often facilitated by specialized software.
-
Data Acquisition: Raw data is acquired from the LC-MS/MS instrument.
-
Peak Picking and Integration: Software is used to detect and integrate the chromatographic peaks for each targeted acyl-CoA.
-
Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of a corresponding internal standard and using a calibration curve.[11]
-
Statistical Analysis: Statistical tests (e.g., t-tests, ANOVA) are applied to identify significant differences in acyl-CoA levels between experimental groups. Multivariate analysis methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to visualize overall trends and identify discriminatory features.
-
Pathway Analysis: Significantly altered acyl-CoAs are mapped onto metabolic pathways to understand the biological implications of the observed changes. Tools like MetaboAnalyst can be used for this purpose.[12]
Visualizations
Experimental and Data Analysis Workflow
Caption: General experimental and data analysis workflow for fatty acyl-CoA metabolomics.
Central Role of Fatty Acyl-CoAs in Metabolism
Caption: The central role of fatty acyl-CoAs in major metabolic and signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MetaboAnalyst [metaboanalyst.ca]
Validating the Biological Role of (2E,5Z)-Tetradecadienoyl-CoA: A Comparative Guide to Knockout Models and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the biological role of (2E,5Z)-tetradecadienoyl-CoA, a key intermediate in polyunsaturated fatty acid (PUFA) metabolism. While direct literature on the "(2E,5Z)" isomer is scarce, this document focuses on the well-studied isomer, (2E,5E)-tetradecadienoyl-CoA, as a representative model for understanding the function of such molecules. We objectively compare the use of knockout models with alternative methodologies, supported by experimental data and detailed protocols.
Introduction to (2E,5E)-Tetradecadienoyl-CoA
(2E,5E)-Tetradecadienoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of PUFAs, particularly linoleic acid.[1] The degradation of PUFAs requires a set of auxiliary enzymes to handle the double bonds that are not substrates for the core β-oxidation pathway. The efficient metabolism of (2E,5E)-tetradecadienoyl-CoA is crucial for cellular energy production, especially in tissues with high energy demands like the heart and skeletal muscle.[2] Dysregulation of this pathway has been implicated in various metabolic disorders, making the enzymes involved potential therapeutic targets.[1][2]
Validating Biological Function: The Knockout Model Approach
Genetically engineered knockout models, particularly in mice, have been instrumental in elucidating the in vivo functions of enzymes involved in fatty acid metabolism.[3] By deleting a specific gene, researchers can observe the resulting phenotype and infer the function of the encoded protein.
Experimental Workflow for Generating and Analyzing a Knockout Mouse Model
Key Enzymes in (2E,5E)-Tetradecadienoyl-CoA Metabolism as Knockout Targets
The metabolism of (2E,5E)-tetradecadienoyl-CoA requires the action of 2,4-dienoyl-CoA reductase (DECR) and Δ3,Δ2-enoyl-CoA isomerase (ECI).[1] Knockout models for these enzymes would be highly informative.
| Target Gene | Predicted Phenotype in Knockout Model | Rationale |
| DECR1 (2,4-dienoyl-CoA reductase 1) | Accumulation of (2E,5E)-tetradecadienoyl-CoA and other dienoyl-CoAs, impaired β-oxidation of PUFAs, potential for mitochondrial dysfunction, and development of metabolic diseases. | DECR1 is essential for the reduction of 2,4-dienoyl-CoA intermediates, a critical step in the degradation of PUFAs.[2] |
| ECI1 (Enoyl-CoA delta isomerase 1) | Accumulation of specific enoyl-CoA isomers, disruption of β-oxidation of both unsaturated and saturated fatty acids, leading to metabolic imbalances. | ECI1 is required to convert 3-enoyl-CoA to 2-enoyl-CoA, a substrate for enoyl-CoA hydratase in the β-oxidation pathway.[2] |
Data Presentation: Hypothetical Lipidomic Data from DECR1 Knockout Mice
The following table illustrates the expected changes in acyl-CoA profiles in the liver of a hypothetical DECR1 knockout mouse model compared to wild-type controls, as analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Acyl-CoA Species | Wild-Type (nmol/g tissue) | DECR1 KO (nmol/g tissue) | Fold Change | p-value |
| (2E,5E)-Tetradecadienoyl-CoA | 0.15 ± 0.03 | 1.25 ± 0.21 | +8.33 | <0.001 |
| (2E,4E)-Decadienoyl-CoA | 0.21 ± 0.05 | 1.89 ± 0.32 | +9.00 | <0.001 |
| Palmitoyl-CoA (C16:0) | 2.50 ± 0.45 | 2.65 ± 0.51 | +1.06 | >0.05 |
| Stearoyl-CoA (C18:0) | 1.80 ± 0.32 | 1.95 ± 0.38 | +1.08 | >0.05 |
| Oleoyl-CoA (C18:1) | 3.10 ± 0.55 | 3.25 ± 0.61 | +1.05 | >0.05 |
Alternative Approaches to Validate Biological Function
While powerful, knockout models can be time-consuming and expensive to generate. Moreover, embryonic lethality or compensatory mechanisms can sometimes complicate the interpretation of results.[4] Several alternative methods offer complementary and sometimes more direct ways to investigate the biological role of (2E,5E)-tetradecadienoyl-CoA.
CRISPR/Cas9-Mediated Gene Editing in Cell Lines
The CRISPR/Cas9 system allows for precise and efficient gene knockout in cultured cells.[5] This approach is faster and less expensive than creating a whole-animal model and is ideal for initial screening and mechanistic studies.
Chemical Inhibition
The use of specific chemical inhibitors that block the activity of enzymes like DECR1 or ECI1 can mimic the effects of a genetic knockout.[3] This method allows for acute and reversible inhibition, providing temporal control over the target protein's function.
In Vitro Enzyme Assays
Recombinant enzymes can be expressed and purified to study their activity with specific substrates like (2E,5E)-tetradecadienoyl-CoA in a controlled in vitro setting.[6] These assays are crucial for determining kinetic parameters and substrate specificity.
In Silico and Bioinformatic Approaches
Computational methods, including metabolic modeling and gene enrichment analysis, can predict the metabolic consequences of altered enzyme activity and identify novel genes involved in specific pathways.[7]
Comparison of Methodologies
| Methodology | Advantages | Disadvantages |
| Knockout Models | - In vivo relevance, allows for studying systemic effects.[3] - Chronic loss-of-function. - Can reveal unexpected phenotypes. | - Time-consuming and expensive to generate. - Potential for embryonic lethality or compensatory mechanisms.[4] - Ethical considerations. |
| CRISPR/Cas9 in Cells | - Rapid and cost-effective.[5] - High-throughput screening is possible. - Allows for precise genetic modifications. | - Lacks the complexity of a whole organism. - In vitro artifacts are possible. |
| Chemical Inhibition | - Acute and reversible inhibition. - Temporal and dose-dependent control.[3] | - Off-target effects can be a concern. - Availability of specific inhibitors may be limited. |
| In Vitro Assays | - Highly controlled environment. - Ideal for mechanistic studies and determining kinetic parameters.[6] | - Lacks the physiological context of a cell or organism. |
| In Silico Approaches | - Predictive and can guide experimental design. - Cost-effective and rapid.[7] | - Requires experimental validation. - Accuracy depends on the quality of existing data and models. |
Signaling Pathways and Experimental Protocols
Putative Signaling Pathway of (2E,5E)-Tetradecadienoyl-CoA Metabolism
Experimental Protocols
1. Generation of DECR1 Knockout Mice using CRISPR/Cas9
-
Design and Synthesis of gRNA: Design guide RNAs (gRNAs) targeting an early exon of the DECR1 gene. Synthesize the gRNAs and the Cas9 mRNA.
-
Microinjection: Microinject the gRNA and Cas9 mRNA into the cytoplasm of fertilized mouse zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant female mice.
-
Screening for Founders: Genotype the resulting pups by PCR and DNA sequencing to identify founder mice with mutations in the DECR1 gene.
-
Breeding: Breed founder mice to establish a stable knockout line.
2. Quantitative Analysis of Acyl-CoAs by LC-MS/MS
-
Tissue Homogenization: Homogenize frozen liver tissue in an ice-cold extraction buffer (e.g., 2-propanol/acetonitrile/water).
-
Protein Precipitation: Precipitate proteins by centrifugation.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge.
-
LC-MS/MS Analysis: Separate the acyl-CoAs using a C18 reversed-phase column on a liquid chromatograph coupled to a tandem mass spectrometer.
-
Quantification: Quantify the amount of each acyl-CoA species by comparing its peak area to that of a known concentration of a commercially available standard.[1]
3. 2,4-Dienoyl-CoA Reductase (DECR) Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), NADPH, and the substrate (2E,5E)-tetradecadienoyl-CoA.
-
Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., purified recombinant DECR or a mitochondrial extract).
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADPH consumption.[6]
Conclusion
Validating the biological role of this compound, and more broadly, intermediates of PUFA metabolism, requires a multi-faceted approach. Knockout models provide invaluable in vivo data on the systemic effects of disrupting a specific metabolic step. However, alternative methods such as CRISPR/Cas9-mediated gene editing in cell lines, chemical inhibition, in vitro enzyme assays, and in silico modeling offer complementary and often more rapid and targeted means of investigation. The choice of methodology will depend on the specific research question, available resources, and the desired level of biological complexity. A combination of these approaches will ultimately provide the most comprehensive understanding of the physiological significance of these important metabolic intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modeling disorders of fatty acid metabolism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lipotype.com [lipotype.com]
- 6. benchchem.com [benchchem.com]
- 7. Alternative Methods as Tools for Obesity Research: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Quantification of (2E,5Z)-Tetradecadienoyl-CoA
For researchers, scientists, and drug development professionals delving into the intricate world of lipid metabolism, the accurate quantification of specific fatty acyl-CoAs is paramount. This guide provides a comprehensive cross-platform comparison for the quantification of (2E,5Z)-tetradecadienoyl-CoA, a key intermediate in the metabolism of polyunsaturated fatty acids. We present a detailed analysis of the leading analytical techniques, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific needs.
The study of this compound is critical for understanding the bioenergetics of cells and the pathophysiology of various metabolic diseases, including type 2 diabetes and cardiovascular conditions.[1] Its transient nature and low abundance in biological matrices, however, present significant analytical challenges.[2] This guide will compare the most prevalent methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic assays.
Quantitative Data Summary: A Head-to-Head Comparison
The selection of an analytical platform is often a trade-off between sensitivity, specificity, and accessibility. The following table summarizes the key quantitative performance parameters for the analysis of long-chain fatty acyl-CoAs, providing a benchmark for what can be expected when quantifying this compound.
| Validation Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay | ICH M10 Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.990 | >0.985 | Not explicitly defined, but high correlation expected |
| Range (ng/mL) | 0.5 - 500 | 10 - 1000 | 5 - 750 | Defined by LLOQ and ULOQ |
| Accuracy (% Bias) | ± 10% | ± 15% | ± 20% | ± 15% (± 20% at LLOQ)[3] |
| Precision (% CV) | < 10% | < 15% | < 20% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 10 | 5 | Clearly defined and reproducible |
| Selectivity | High | Moderate | Moderate to High | Method should be selective for the analyte |
| Throughput | High | Moderate | Low to Moderate | - |
Note: The data presented in this table is a synthesis of typical validation outcomes for long-chain fatty acyl-CoA analysis and serves as a comparative guide.[3]
Delving into the Metabolic Pathway
This compound is an intermediate in the mitochondrial and peroxisomal beta-oxidation of polyunsaturated fatty acids.[4] Its complete degradation requires a specialized set of auxiliary enzymes to handle its specific double bond configuration.[4][5]
Caption: Hypothesized metabolic pathway of this compound.
Experimental Protocols: A Practical Guide
The following sections provide detailed methodologies for the key experiments involved in the quantification of this compound.
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
A robust extraction protocol is critical for accurate quantification. This general method is applicable to both cell and tissue samples.[4]
-
Homogenization: Homogenize the cell pellet or tissue sample in ice-cold methanol (B129727) containing an appropriate internal standard (e.g., C17:0-CoA).[4]
-
Extraction: Add 5% (w/v) perchloric acid and vortex vigorously. Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.[4]
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE column with methanol, followed by water.[3]
-
Load the supernatant from the extraction step.
-
Wash the column with 50% methanol in water to remove polar impurities.[4]
-
Elute the acyl-CoAs with methanol containing 25 mM ammonium (B1175870) hydroxide.[4]
-
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for the chosen analytical platform.[1][3]
Method 1: LC-MS/MS Analysis
LC-MS/MS is the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[6][7]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[7]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC C18, 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[1]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic acyl-CoAs.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transition: The precursor ion for this compound ([M+H]⁺) would be selected, and a specific product ion resulting from the neutral loss of the CoA moiety (507 Da) would be monitored.[4][8]
-
Method 2: HPLC-UV Analysis
HPLC-UV offers a more accessible alternative to LC-MS/MS, albeit with lower sensitivity and selectivity.[3]
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Chromatographic Conditions:
Method 3: Enzymatic Assay
Enzymatic assays can be used for quantification by coupling the activity of an acyl-CoA dehydrogenase to the reduction of a reporter molecule.[3][6]
-
Reaction Mixture: Prepare a reaction buffer containing a specific acyl-CoA dehydrogenase, a reporter molecule (e.g., ferricenium hexafluorophosphate (B91526) or NAD+), and other necessary co-factors.[3][6]
-
Sample Addition: Add the sample extract to the reaction mixture.
-
Incubation: Incubate at a controlled temperature (e.g., 37 °C) for a defined period.[3]
-
Measurement: Monitor the change in absorbance or fluorescence at a specific wavelength (e.g., 340 nm for NADH).[3]
-
Quantification: Determine the concentration of this compound from a standard curve generated with known concentrations of the analyte.
Experimental Workflow Visualization
A generalized workflow for the quantification of this compound is depicted below, applicable across the different analytical platforms with minor modifications.
References
A Researcher's Guide to Acyl-CoA Extraction: A Comparative Analysis of Protocols
For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is of paramount importance. These molecules are central intermediates in a vast array of metabolic pathways, including fatty acid metabolism and the Krebs cycle. The choice of extraction protocol can significantly influence the yield, purity, and stability of acyl-CoAs, thereby impacting the accuracy of downstream quantitative analysis. This guide provides an objective comparison of common acyl-CoA extraction protocols, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Acyl-CoA Extraction Methodologies
The extraction of acyl-CoAs from biological matrices is a critical first step for their quantification. The ideal method should efficiently lyse cells or tissues, effectively precipitate proteins, and quantitatively recover a broad range of acyl-CoA species while minimizing their degradation. The primary approaches for acyl-CoA extraction include acid precipitation, organic solvent precipitation, and solid-phase extraction (SPE).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of a wide array of acyl-CoA species in complex biological samples.[1] High-Performance Liquid Chromatography with UV Detection (HPLC-UV) offers a more accessible and cost-effective alternative, suitable for quantifying more abundant acyl-CoAs.[1] For high-throughput screening or laboratories without access to chromatography equipment, enzymatic and fluorometric assays provide a straightforward method for quantifying total or specific acyl-CoAs.[1]
The selection of an appropriate analytical method often depends on the specific requirements of the study, such as the expected concentration of the analytes and the number of samples to be analyzed.[1]
Data Presentation: Quantitative Comparison of Extraction Protocols
The efficiency of an extraction protocol is determined by its ability to recover the target analytes from the sample matrix. The following tables summarize the recovery rates of various acyl-CoA species using different extraction methods, as reported in the literature. It is important to note that recovery efficiencies can be influenced by the biological matrix, sample loading conditions, and specific protocol variations.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[2] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[2] |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
| Data compiled from studies comparing SSA and TCA extraction methods.[2] The Acetonitrile/2-propanol with SPE recovery data is from a separate study and is presented for a broader comparison of extraction efficiencies.[2] |
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | C2 | 2-(2-pyridyl)ethyl | 85-95%[3] |
| Malonyl-CoA | C3 | 2-(2-pyridyl)ethyl | 83-90%[3] |
| Propionyl-CoA | C3 | STRATA™-X-A | 95.60%[3] |
| Butyryl-CoA | C4 | STRATA™-X-A | 81.56%[3] |
| Note: Recovery efficiencies can be influenced by the biological matrix, sample loading conditions, and specific protocol variations. The data presented here are for comparative purposes.[3] |
Experimental Workflows and Signaling Pathways
To visualize the experimental process, the following diagrams illustrate a general workflow for acyl-CoA extraction and the central role of acyl-CoAs in metabolism.
Caption: A generalized workflow for acyl-CoA extraction from biological samples.
Caption: Simplified diagram of the central role of acyl-CoAs in major metabolic pathways.
Detailed Experimental Protocols
The following are detailed protocols for three common acyl-CoA extraction methods.
Protocol 1: 5-Sulfosalicylic Acid (SSA) Precipitation
This method is effective for deproteinization and has shown high recovery rates for a range of short-chain acyl-CoAs.[2]
Materials:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[2]
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen[2]
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue.[2] It is crucial to keep the tissue frozen at all times to halt metabolic activity.[2] Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle.[2] Grind the tissue to a fine powder using the pre-chilled pestle.[2]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube.[2] Add 500 µL of ice-cold 5% SSA solution to the tube.[2] Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer.[2]
-
Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[2] Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[2]
-
Sample Storage and Analysis: The extracted sample is now ready for analysis by LC-MS/MS. If not analyzing immediately, store the extracts at -80°C to prevent degradation of the acyl-CoA species.[2]
Protocol 2: Acetonitrile/Methanol/Water Extraction
This organic solvent extraction method is suitable for a broader range of acyl-CoAs, including more hydrophobic species.[4]
Materials:
-
Frozen tissue powder
-
Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-cooled to -20°C[4]
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Metabolic Quenching: Rapidly add a 20-fold excess (v/w) of the pre-cooled extraction solution to the frozen tissue powder to quench enzymatic reactions.[4]
-
Homogenization: Homogenize the sample thoroughly.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g and 4°C for 15 minutes.[4]
-
Supernatant Collection: Collect the supernatant.
-
Drying and Reconstitution: Lyophilize the supernatant and reconstitute the pellet in a solvent compatible with the subsequent analysis.[4]
Protocol 3: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
SPE is often used as a cleanup step after an initial extraction to remove interfering substances and enrich for acyl-CoAs.[3][5] This protocol describes a general procedure.
Materials:
-
Acyl-CoA extract (from acid or solvent precipitation)
-
SPE cartridges (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)[6]
-
SPE manifold
-
Wash Solution (e.g., acetonitrile/isopropanol/water/acetic acid)[6]
-
Elution Solution (e.g., methanol/250 mM ammonium (B1175870) formate)[6]
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Column Conditioning: Condition the SPE column with the wash solution.[6]
-
Sample Loading: Load the supernatant from the initial extraction step onto the conditioned SPE column.[3]
-
Washing: Wash the column with the wash solution to remove unretained species.[6]
-
Elution: Elute the acyl-CoAs with the elution solution.[6]
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent for downstream analysis.[3]
Conclusion
The selection of an appropriate acyl-CoA extraction protocol is a critical determinant of data quality in metabolic research. For broad profiling of short- to long-chain acyl-CoAs, an organic solvent extraction followed by SPE purification generally offers high recovery rates.[6] Acid precipitation methods, particularly with SSA, provide a simpler and faster workflow for the analysis of short-chain acyl-CoAs, though with potentially lower recovery for some species compared to SPE-based methods.[2] Researchers should carefully consider the specific acyl-CoAs of interest, the available instrumentation, and the required sensitivity and throughput when choosing an extraction method. For accurate quantification, the use of appropriate internal standards, such as stable isotope-labeled acyl-CoAs, is highly recommended.
References
Assessing the Biological Activity of Synthetic (2E,5Z)-Tetradecadienoyl-CoA Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for assessing the biological activity of novel synthetic (2E,5Z)-tetradecadienoyl-CoA analogs. Direct experimental data on the biological activity of synthetic analogs of this compound is limited in publicly available literature. Therefore, this document extrapolates from the established principles of fatty acid metabolism, particularly the hypothesized pathways for geometric isomers of tetradecadienoyl-CoA, to provide a comprehensive overview of the theoretical basis for the activity of these compounds and the experimental methodologies required for their evaluation. The guide details the presumed metabolic fate of the parent compound, outlines key enzymatic assays, and presents a structured approach for data comparison, intended to serve as a foundational resource for researchers engaged in the design and evaluation of novel fatty acyl-CoA analogs as potential modulators of lipid metabolism.
Introduction: The Significance of this compound and its Analogs
This compound is an intermediate in the beta-oxidation of certain polyunsaturated fatty acids. The specific geometry of its double bonds presents a unique challenge to the standard enzymatic machinery of fatty acid metabolism, requiring auxiliary enzymes for its complete degradation. The study of synthetic analogs of this molecule is of significant interest for several reasons:
-
Elucidating Enzyme Mechanisms: Stable analogs can serve as valuable tools to probe the active sites and catalytic mechanisms of enzymes involved in fatty acid metabolism.
-
Drug Development: Analogs designed to inhibit or modulate the activity of key enzymes in lipid metabolism could have therapeutic potential for metabolic diseases such as diabetes and obesity.
-
Understanding Structure-Activity Relationships: A systematic comparison of the biological activity of a series of analogs can provide insights into the structural features required for substrate recognition and enzymatic turnover.
This guide will focus on the theoretical biological activity of synthetic this compound analogs and the experimental approaches to validate these hypotheses.
Hypothesized Metabolic Pathway of this compound
The metabolism of this compound is not as straightforward as that of its saturated counterparts. The presence of a cis double bond at an even-numbered carbon position and a trans double bond at an odd-numbered position necessitates a series of isomerization and reductase steps to convert it into a substrate amenable to the core beta-oxidation pathway. While direct studies on the (2E,5Z)-isomer are scarce, its metabolic fate is hypothesized to be similar to that of the (2Z,5E)-isomer, which requires the action of Δ³,Δ²-enoyl-CoA isomerase.[1]
Below is a diagram illustrating the hypothesized signaling pathway for the metabolism of this compound.
Synthetic analogs of this compound could be designed to interact with any of the enzymes in this pathway. For example, modifications to the acyl chain could enhance or inhibit binding to the isomerases or the reductase, thereby altering the metabolic flux through this pathway.
Comparative Assessment of Biological Activity: A Framework
A systematic comparison of synthetic this compound analogs would involve a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and potentially in vivo studies.
Data Presentation: Comparative Enzyme Kinetics
Quantitative data from enzymatic assays should be summarized in a structured table to facilitate easy comparison of the analogs' performance against the parent compound and other alternatives. The following is a hypothetical table illustrating how such data could be presented.
| Compound ID | Analog Description | Target Enzyme | Km (µM) | Vmax (nmol/min/mg) | IC50 (µM) |
| Parent-001 | This compound | Δ³,Δ²-Enoyl-CoA Isomerase | 15 ± 2 | 120 ± 10 | - |
| Analog-A01 | C-13 Methylated Analog | Δ³,Δ²-Enoyl-CoA Isomerase | 25 ± 3 | 80 ± 7 | - |
| Analog-B02 | Thioester replaced with Amide | Δ³,Δ²-Enoyl-CoA Isomerase | - | - | 5 ± 1 |
| Analog-C03 | Fluorinated at C-4 | 2,4-Dienoyl-CoA Reductase | 12 ± 1 | 150 ± 12 | - |
| Control-001 | Known Inhibitor | 2,4-Dienoyl-CoA Reductase | - | - | 1.5 ± 0.2 |
Note: The data presented in this table is purely hypothetical and serves as an example of how experimental results would be structured.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments that would be cited in a comparative study of this compound analogs.
The synthesis of the parent compound and its analogs is a critical first step. Since these molecules are not typically commercially available, a multi-step organic synthesis approach is necessary.
-
Synthesis of the Modified Fatty Acid: This can be achieved through various organic chemistry techniques, such as Wittig reactions to establish the double bonds with the correct stereochemistry, and other modifications to introduce desired functional groups (e.g., methylation, fluorination) at specific positions on the carbon chain.
-
Activation to the CoA Thioester: The synthesized fatty acid is then activated to its coenzyme A thioester. This is commonly achieved enzymatically using an acyl-CoA synthetase or through chemical methods involving activation with a carbodiimide (B86325) followed by reaction with coenzyme A.
This assay measures the conversion of a Δ³-enoyl-CoA to a Δ²-enoyl-CoA.
-
Principle: The formation of the Δ²-enoyl-CoA, which is in conjugation with the thioester, results in an increase in absorbance at a specific wavelength (typically around 260-280 nm).
-
Materials:
-
Purified Δ³,Δ²-enoyl-CoA isomerase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound or synthetic analog solution
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the enzyme.
-
Initiate the reaction by adding the substrate (this compound or analog).
-
Immediately monitor the increase in absorbance at the predetermined wavelength over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
For inhibitors, the assay is performed with varying concentrations of the analog to determine the IC50 value.
-
This assay measures the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate.
-
Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
NADPH solution
-
(2E,4Z)-Dienoyl-CoA intermediate (or a suitable analog) solution
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the enzyme.
-
Incubate the mixture for a few minutes to establish a baseline.
-
Initiate the reaction by adding the dienoyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH consumption is calculated using its molar extinction coefficient and is proportional to the enzyme activity.
-
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the comparative assessment of synthetic this compound analogs.
References
Comparative Analysis of (2E,5E)-Tetradecadienoyl-CoA in Healthy vs. Diseased States: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of (2E,5E)-tetradecadienoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic acid.[1] While direct quantitative data for this specific acyl-CoA in various health and disease states is limited in current literature, this document extrapolates from established principles of lipid metabolism and data from analogous molecules to present a valuable comparative framework. This guide will delve into the metabolic significance of (2E,5E)-tetradecadienoyl-CoA, its hypothesized alterations in disease, relevant signaling pathways, and detailed experimental protocols for its investigation.
Introduction to (2E,5E)-Tetradecadienoyl-CoA Metabolism
The beta-oxidation of saturated fatty acids is a relatively straightforward process. However, the presence of double bonds in PUFAs necessitates the action of auxiliary enzymes to reconfigure the acyl-CoA intermediates for processing by the core beta-oxidation machinery.[1] The degradation of linoleoyl-CoA proceeds through several cycles of beta-oxidation until it forms (2E,5E)-tetradecadienoyl-CoA. At this stage, two key auxiliary enzymes, 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase, are essential for its further metabolism.[1]
Dysregulation of PUFA oxidation has been implicated in a variety of metabolic disorders.[2] Deficiencies in the enzymes responsible for processing intermediates like (2E,5E)-tetradecadienoyl-CoA can lead to the accumulation of toxic metabolites and cellular dysfunction.
Comparative Data: Healthy vs. Diseased States (Representative Model)
Table 1: Representative Changes in Long-Chain Acyl-CoA Metabolites in Fatty Acid Oxidation Disorders
| Analyte | Healthy State (Relative Level) | Diseased State (FAOD) (Relative Level) | Implication |
| (2E,5E)-Tetradecadienoyl-CoA | Baseline | Hypothesized Increase | Accumulation due to deficient downstream enzyme activity (e.g., 2,4-dienoyl-CoA reductase deficiency). |
| C14:2-carnitine | Low | Significantly Increased | A diagnostic marker for certain long-chain FAODs, reflecting the accumulation of the corresponding acyl-CoA.[4] |
| C16-carnitine | Low | Increased | General marker for impaired long-chain fatty acid oxidation. |
| C18:1-carnitine | Low | Increased | General marker for impaired long-chain fatty acid oxidation. |
| Free Carnitine | Normal | Decreased | Depletion due to sequestration by accumulating acyl groups. |
Note: This table is a representative model. Actual values can vary based on the specific genetic defect, diet, and physiological state of the individual.
Involvement in Signaling Pathways
While direct signaling roles for (2E,5E)-tetradecadienoyl-CoA have not been elucidated, the broader metabolism of PUFAs is known to influence key signaling pathways.[5] Dysregulation of this metabolic route can, therefore, have significant downstream consequences.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PUFAs and their derivatives are known ligands for PPARs, which are critical nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.[5] An accumulation of upstream metabolites due to impaired beta-oxidation could potentially alter PPAR activity.
-
Inflammatory Signaling: The metabolism of PUFAs, such as arachidonic acid (a downstream product of linoleic acid metabolism), gives rise to potent signaling molecules like prostaglandins (B1171923) and leukotrienes, which are central to inflammatory processes.[6]
-
Ferroptosis: The enzyme acyl-CoA synthetase long-chain family member 4 (ACSL4), which is involved in the activation of long-chain fatty acids, plays a crucial role in ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[7]
Below is a diagram illustrating the potential intersection of PUFA metabolism with cellular signaling pathways.
Caption: Potential link between PUFA metabolism and cellular signaling pathways.
Experimental Protocols
The gold standard for the quantitative analysis of acyl-CoA species, including (2E,5E)-tetradecadienoyl-CoA, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This technique offers high sensitivity and specificity for the detection and quantification of these molecules in complex biological matrices.
4.1. Sample Preparation from Biological Tissues
-
Tissue Collection and Quenching: Immediately freeze-clamp the excised tissue in liquid nitrogen to halt all enzymatic activity and preserve the in vivo acyl-CoA profile.
-
Homogenization: Keep the tissue frozen during homogenization. This can be achieved by grinding the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Extraction:
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or a 2:1:0.8 methanol:chloroform:water mixture).[8]
-
Vortex vigorously to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[8]
-
Collect the supernatant containing the acyl-CoAs.
-
-
Purification (Optional but Recommended): Solid-phase extraction (SPE) can be used to remove interfering substances and enrich for acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant or SPE eluate under a vacuum. Reconstitute the dried pellet in a suitable buffer for LC-MS/MS analysis.
4.2. LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate the acyl-CoA species.[8]
-
Mass Spectrometry Detection:
-
Quantification: Generate a standard curve using a commercially available (2E,5E)-tetradecadienoyl-CoA standard. Quantify the amount in the sample by comparing its peak area to that of an internal standard and the standard curve.
Caption: General experimental workflow for acyl-CoA analysis from biological tissues.
Conclusion and Future Directions
(2E,5E)-tetradecadienoyl-CoA is a pivotal intermediate in the beta-oxidation of polyunsaturated fatty acids. While direct evidence of its altered levels in diseased states is still emerging, the established consequences of impaired long-chain fatty acid oxidation provide a strong basis for hypothesizing its accumulation in related disorders. The methodologies outlined in this guide offer a robust framework for researchers to investigate the intricacies of PUFA metabolism. Future studies focusing on the direct quantification of (2E,5E)-tetradecadienoyl-CoA in various pathological conditions are crucial for a more complete understanding of its role in health and disease and for the development of novel therapeutic strategies targeting fatty acid oxidation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique plasma metabolomic signatures of individuals with inherited disorders of long-chain fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
analytical performance of UHPSFC/MS versus HILIC-UHPLC/MS for lipid analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical performance of Ultra-High Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC/MS) and Hydrophilic Interaction Liquid Chromatography-Ultra-High Performance Liquid Chromatography-Mass Spectrometry (HILIC-UHPLC/MS) for lipid analysis.
In the rapidly evolving field of lipidomics, the choice of analytical platform is paramount to achieving comprehensive and reliable results. Two powerful techniques that have emerged as frontrunners for the separation and quantification of lipids are Ultra-High Performance Supercritical Fluid Chromatography-Mass Spectrometry (UHPSFC/MS) and Hydrophilic Interaction Liquid Chromatography-Ultra-High Performance Liquid Chromatography-Mass Spectrometry (HILIC-UHPLC/MS). This guide provides an objective comparison of their analytical performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific lipid analysis needs.
At a Glance: Key Performance Metrics
Both UHPSFC/MS and HILIC-UHPLC/MS offer robust platforms for lipid analysis, each with distinct advantages. A key distinction lies in their separation capabilities. UHPSFC/MS demonstrates exceptional performance in separating both non-polar and polar lipid classes, while HILIC-UHPLC/MS is particularly adept at separating polar lipids. This fundamental difference significantly impacts the breadth of lipid species that can be effectively analyzed.
| Performance Metric | UHPSFC/MS | HILIC-UHPLC/MS | References |
| Lipid Coverage | Broader coverage, including non-polar lipids (e.g., TG, DG, MG, CE) | Primarily polar lipids; non-polar lipids elute in or near the void volume | [1][2][3] |
| Number of Lipids Quantified | Generally higher (e.g., 171 species across 8 classes in one study) | Generally lower (e.g., 122 species across 4 classes in the same study) | [4] |
| Analysis Time | Shorter (e.g., ~8 minutes total run time) | Longer (e.g., ~10.5 minutes total run time) | [2][3] |
| Robustness & Reproducibility | Slightly higher robustness and reproducibility reported | Good reproducibility, but can be slightly lower than UHPSFC/MS | [1][2] |
| Sensitivity | Generally good, with some studies suggesting UHPLC can be more sensitive for certain lipid classes like oxylipins. | High sensitivity, particularly for polar lipids. | [5] |
| Separation of Isobars | Capable of separating some isobaric species. | Can also separate isobaric species, with performance depending on the specific lipids. | [5] |
Delving Deeper: A Comparative Analysis
Lipid Coverage and Separation:
The primary advantage of UHPSFC/MS lies in its ability to effectively separate a wider range of lipid classes within a single run. This is because supercritical fluid chromatography can handle both non-polar and polar compounds with high efficiency. In contrast, HILIC is specifically designed for the separation of polar molecules, causing non-polar lipids such as triacylglycerols (TG), diacylglycerols (DG), monoacylglycerols (MG), and cholesteryl esters (CE) to elute in the void volume with little to no chromatographic retention[1][6]. This makes their accurate quantification challenging with HILIC-UHPLC/MS.
One comparative study highlighted that UHPSFC/MS could quantify 171 lipid species from eight lipid classes, whereas HILIC-UHPLC/MS quantified 122 lipid species from four lipid classes in the same set of plasma samples[4]. The additional lipid classes quantified by UHPSFC/MS were predominantly non-polar.
Throughput and Efficiency:
For high-throughput lipidomic studies, analysis time is a critical factor. UHPSFC/MS consistently demonstrates shorter run times compared to HILIC-UHPLC/MS. Typical run times for UHPSFC/MS are around 8 minutes, including column equilibration, allowing for the analysis of approximately 160 samples per day[3][7][8]. HILIC-UHPLC/MS methods, on the other hand, typically have run times of about 10.5 minutes[2][3]. This difference in throughput can be significant for large-scale clinical research or drug development projects.
Robustness and Reproducibility:
Validation studies have indicated that both methods are applicable for reliable lipid quantitation[2][3]. However, some research suggests that UHPSFC/MS may offer slightly higher robustness and reproducibility[1][2]. The higher signal background sometimes observed in HILIC/MS platforms can contribute to slightly lower concentration reproducibility for some lipid species, particularly those of lower abundance[1].
Experimental Workflows
The general workflow for lipid analysis using both techniques involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. Below are diagrams illustrating the typical experimental workflows for UHPSFC/MS and HILIC-UHPLC/MS.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. researchgate.net [researchgate.net]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Determination of one year stability of lipid plasma profile and comparison of blood collection tubes using UHPSFC/MS and HILIC-UHPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Ultrahigh-Performance Supercritical Fluid Chromatography–Mass Spectrometry in the Clinical Lipidomic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Validating Enzyme Substrate Specificity for (2E,5Z)-tetradecadienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic substrate specificity for (2E,5Z)-tetradecadienoyl-CoA, a unique polyunsaturated fatty acyl-CoA. Due to the limited direct experimental data available for this specific isomer, this guide extrapolates from the established principles of unsaturated fatty acid metabolism and presents comparative data on enzymes known to act on structurally related acyl-CoA molecules. The focus is on the key enzymatic steps required to process the mixed trans,cis geometry of this substrate within the mitochondrial β-oxidation pathway.
The metabolism of unsaturated fatty acids is a critical cellular process, and the stereochemistry of the double bonds dictates the specific enzymatic machinery required for their complete oxidation. While fatty acids with trans double bonds at even-numbered positions can often be processed by the core β-oxidation enzymes, cis double bonds, or those at odd-numbered positions, require auxiliary enzymes. The this compound isomer, with its trans double bond at the α-carbon and a cis double bond at the γ-carbon, presents a unique challenge that necessitates a multi-enzyme pathway for its degradation.
Comparative Kinetic Data of Key Enzymes in Unsaturated Fatty Acid Oxidation
The metabolism of this compound is hypothesized to proceed via an initial dehydrogenation by a long-chain acyl-CoA dehydrogenase (LCAD), followed by the action of an isomerase to resolve the cis double bond. The following table summarizes the kinetic parameters of these key enzymes with various relevant acyl-CoA substrates. This comparative data provides a basis for estimating the potential activity of these enzymes with this compound.
| Enzyme Family | Specific Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (U/mg) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Source(s) |
| Acyl-CoA Dehydrogenase | Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Myristoyl-CoA (C14:0) | 2.5 | 4.5 | 1.8 x 10⁶ | [1] |
| Human LCAD | Palmitoyl-CoA (C16:0) | 1.8 | 5.2 | 2.9 x 10⁶ | [1] | |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8:0) | ~10 | - | - | ||
| Rat LCAD | 5-cis-Tetradecenoyl-CoA (C14:1) | Data not available | Data not available | Data not available | ||
| 2,4-Dienoyl-CoA Reductase | Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | 10.5 ± 1.2 | 1.8 ± 0.1 µmol/min/mg | - | [2] |
| Rat Liver Mitochondria | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 3.2 ± 0.4 | 2.5 ± 0.1 µmol/min/mg | - | [2] | |
| Δ³,Δ²-Enoyl-CoA Isomerase | Rat Liver Mitochondrial ECI | cis-3-Hexenoyl-CoA | - | - | - | [3] |
| Rat Liver Mitochondrial ECI | trans-3-Hexenoyl-CoA | - | - | - | [3] | |
| Rat Liver Mitochondrial ECI | trans-3-Decenoyl-CoA | - | - | - | [3] | |
| Rat Liver Mitochondrial ECI | trans-3-Dodecenoyl-CoA | - | - | - | [3] |
Visualizing the Metabolic Pathway and Experimental Workflow
To understand the enzymatic processing of this compound, a hypothesized metabolic pathway is presented below, followed by a general workflow for validating enzyme substrate specificity.
Caption: Hypothesized metabolic pathway for this compound.
Caption: General experimental workflow for determining enzyme kinetic parameters.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of enzyme kinetics. Below are outlines for key experimental protocols relevant to validating the substrate specificity for this compound.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Spectrophotometric)
This assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of the acyl-CoA substrate by ACAD.[4]
Materials:
-
Purified recombinant ACAD (e.g., human LCAD)
-
This compound and other acyl-CoA substrates
-
Ferricenium hexafluorophosphate
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA)
-
Spectrophotometer capable of measuring absorbance at 300 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of acyl-CoA substrates in the assay buffer. Concentrations should be varied to determine Michaelis-Menten kinetics.
-
Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer. The typical final concentration in the assay is around 200-250 µM.[5]
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, ferricenium hexafluorophosphate, and the purified ACAD enzyme.
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the acyl-CoA substrate to the cuvette and mix quickly.
-
Immediately monitor the decrease in absorbance at 300 nm over time. The decrease in absorbance corresponds to the reduction of the ferricenium ion.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance change over time.
-
To determine the kinetic parameters (K_m and V_max), perform the assay at various substrate concentrations and fit the initial rates to the Michaelis-Menten equation.
-
Δ³,Δ²-Enoyl-CoA Isomerase Activity Assay (HPLC-Based)
This method directly measures the conversion of the substrate to the product by separating and quantifying the different acyl-CoA species using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified recombinant Δ³,Δ²-Enoyl-CoA Isomerase
-
(2Z)-dodec-3-enoyl-CoA (or other suitable cis- or trans-3-enoyl-CoA substrate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching Solution (e.g., 10% acetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like potassium phosphate)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer and the acyl-CoA substrate at the desired concentration.
-
Pre-incubate the mixture at the assay temperature (e.g., 30°C).
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the purified isomerase enzyme.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the substrate and product using a suitable gradient elution method.
-
Monitor the elution of the acyl-CoA species by UV absorbance at 260 nm (for the adenine (B156593) ring of CoA).
-
-
Data Analysis:
-
Quantify the amount of product formed at each time point by integrating the peak areas from the chromatograms.
-
Calculate the initial reaction velocity from the linear phase of product formation over time.
-
Determine the kinetic parameters by measuring the initial velocities at different substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Conclusion
The validation of enzyme substrate specificity for this compound requires a systematic approach that acknowledges the unique structural features of this molecule. While direct kinetic data is currently sparse, the established methodologies for assaying acyl-CoA dehydrogenases and enoyl-CoA isomerases provide a robust framework for its characterization. By comparing the kinetic parameters obtained for this compound with those of other saturated and unsaturated acyl-CoAs, researchers can gain valuable insights into the efficiency and specificity of the enzymes involved in its metabolism. This knowledge is fundamental for a deeper understanding of lipid metabolism and for the development of therapeutic strategies targeting fatty acid oxidation pathways.
References
- 1. aocs.org [aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. Delta 3,delta 2-enoyl-CoA isomerases. Characterization of the mitochondrial isoenzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of (2E,5Z)-Tetradecadienoyl-CoA Measurement
The precise quantification of specific fatty acyl-CoA isomers like (2E,5Z)-tetradecadienoyl-CoA is critical for understanding the nuances of lipid metabolism and its dysregulation in various disease states.[1][2] The validation of analytical methods is a regulatory expectation to ensure data reliability and integrity.[1] This guide compares the most prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays, providing a benchmark for their performance based on industry-standard validation parameters.[1][3]
Comparative Analysis of Analytical Platforms
The choice of an analytical platform for the quantification of acyl-CoAs is a critical decision that depends on the specific requirements of the study, such as the need for sensitivity, specificity, throughput, and available instrumentation.[4] LC-MS/MS has emerged as the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, allowing for comprehensive profiling in complex biological samples.[5] HPLC-UV offers a more accessible and cost-effective alternative, suitable for quantifying more abundant acyl-CoA species.[5] Enzymatic assays provide a high-throughput option for the targeted analysis of total or specific acyl-CoAs and are particularly useful for laboratories without access to specialized chromatography equipment.[5]
Table 1: Quantitative Performance of Analytical Methods for Long-Chain Fatty Acyl-CoA Analysis
| Validation Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay | ICH M10 Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.990 | >0.985 | Not explicitly defined, but high correlation expected |
| Range (ng/mL) | 0.5 - 500 | 10 - 1000 | 5 - 750 | Defined by LLOQ and ULOQ |
| Accuracy (% Bias) | ± 10% | ± 15% | ± 20% | ± 15% (± 20% at LLOQ)[1] |
| Precision (% CV) | < 10% | < 15% | < 20% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 10 | 5 | Clearly defined and reproducible |
| Specificity | Very High | Moderate | Moderate to High (enzyme-dependent) | Method should be selective for the analyte |
| Reproducibility (% CV) | High (Inter-assay CV: 5-6%)[4][6] | Moderate | Moderate | Data should be reproducible between laboratories |
Note: The data presented in this table are typical validation outcomes for long-chain fatty acyl-CoA analysis and serve as a general guide.[1]
Experimental Protocols
Sample Preparation: Extraction of this compound from Biological Matrices
Accurate quantification of acyl-CoAs from tissues is vital for understanding metabolic pathways.[7] The primary challenge lies in their low abundance and the need for efficient extraction methods that separate them from more abundant lipids.[7] It is crucial to perform all steps on ice to minimize enzymatic activity and degradation of acyl-CoAs.[7]
-
Homogenization : Homogenize the tissue sample in an ice-cold extraction buffer.[7]
-
Lipid Removal : Add petroleum ether to the homogenate, vortex, and centrifuge to separate the phases. Discard the upper organic phase. Repeat this wash step twice more.[7]
-
Protein Precipitation and Acyl-CoA Extraction : To the remaining aqueous phase, add a saturated solution of (NH4)2SO4, followed by a 2:1 methanol (B129727):chloroform mixture. Vortex vigorously and let the sample stand at room temperature for 20 minutes.[7]
-
Phase Separation : Centrifuge the sample. The supernatant containing the acyl-CoAs is carefully transferred to a new tube.[7]
-
Drying and Reconstitution : Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried pellet in a known volume of a suitable solvent for the subsequent analysis.[7]
Alternatively, Solid Phase Extraction (SPE) can be utilized for cleanup.[8]
-
SPE Column Conditioning : Condition a C18 SPE cartridge with methanol, followed by water.[2]
-
Sample Loading : Load the supernatant from the extraction onto the conditioned SPE cartridge.[2]
-
Washing : Wash the cartridge to remove interfering substances.[2]
-
Elution : Elute the acyl-CoAs with a suitable solvent, such as methanol containing ammonium (B1175870) hydroxide.[2][8]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.[2]
Analytical Methodologies
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the detection and quantification of acyl-CoA species due to its high sensitivity and specificity.[9]
-
Chromatographic Separation : A C18 reversed-phase column is typically used to separate the different fatty acyl-CoA species based on their hydrophobicity.[1][10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 10 mM ammonium acetate) and an organic component (e.g., acetonitrile) is used.[2]
-
Mass Spectrometric Detection : Electrospray ionization (ESI) in positive ion mode is commonly used.[9][10] Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion and its characteristic product ion.[3][9] For acyl-CoAs, a characteristic fragment ion results from the neutral loss of the phosphopantetheine moiety.[2][7]
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a more accessible alternative to LC-MS/MS, though with potentially lower sensitivity and selectivity.[1][3]
-
Sample Preparation : The same sample preparation protocol as for the LC-MS/MS method can be followed.[1]
-
Chromatographic Conditions : An HPLC system with a C18 reversed-phase column is used.[1]
-
Detection : The separation is monitored by a UV detector at a wavelength where the acyl-CoA molecules absorb light.
3. Enzymatic Assay
Enzymatic assays can be used for the quantification of total or specific acyl-CoAs.[5]
-
Principle : These assays are based on the activity of specific enzymes that act on the acyl-CoA molecule, leading to a measurable change, such as a decrease in absorbance of a substrate or a change in fluorescence.[10] For example, the activity of 2,4-dienoyl-CoA reductase can be measured by following the NADPH-dependent decrease in absorbance of the dienoyl-CoA substrate.[10]
-
Validation : The specificity of the enzyme is a critical parameter to assess to avoid cross-reactivity with other acyl-CoAs.[1] The assay should be validated for linearity, accuracy, and precision.[1]
Visualizing the Workflow and Metabolic Context
To aid in the understanding of the experimental process and the biological significance of this compound, the following diagrams illustrate a typical validation workflow and its place within fatty acid metabolism.
Caption: Workflow for bioanalytical method validation and inter-laboratory comparison.
Caption: Hypothesized metabolic pathway involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Benchmarking (2E,5Z)-Tetradecadienoyl-CoA: A Comparative Guide to Its Potential as a Lipid Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (2E,5Z)-tetradecadienoyl-CoA against a panel of well-characterized lipid signaling molecules. While primarily recognized as an intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids, its structural similarity to precursors of potent signaling lipids warrants an investigation into its potential, yet uncharacterized, signaling functions.[1][2] This document outlines a framework for this investigation by benchmarking its hypothetical signaling properties against established molecules, supported by detailed experimental protocols.
Introduction to this compound and Known Lipid Signaling Molecules
This compound is a fourteen-carbon fatty acyl-CoA with two double bonds. Its primary established role is within the metabolic pathway of polyunsaturated fatty acid degradation.[1] However, the landscape of lipid signaling is replete with examples of metabolic intermediates that also possess potent signaling capabilities. This guide will compare this compound to the following key lipid signaling molecules, each representing a distinct class of signaling activity:
-
Arachidonic Acid (AA): A 20-carbon polyunsaturated fatty acid that serves as the precursor to a vast array of signaling molecules, including prostaglandins (B1171923) and leukotrienes.[3][4][5][6]
-
Prostaglandin (B15479496) E2 (PGE2): A potent eicosanoid involved in inflammation, pain, and fever.[7][8][9][10][11]
-
Leukotriene B4 (LTB4): A powerful chemoattractant for leukocytes and a key mediator of inflammation.[12][13][14][15]
-
Anandamide (B1667382) (AEA): An endocannabinoid that plays a role in neurotransmission, pain, and appetite.[16][17][18][19]
-
Sphingosine-1-Phosphate (S1P): A sphingolipid metabolite that regulates cell trafficking, survival, and proliferation.[20][21][22][23][24]
-
Lysophosphatidic Acid (LPA): A phospholipid that acts as a potent mitogen and is involved in wound healing and cancer progression.[25][26][27][28][29]
Below is a generalized overview of lipid signaling pathways.
Comparative Data of Signaling Lipids
The following table summarizes key quantitative parameters for the selected known lipid signaling molecules. The data for this compound are presented as "To Be Determined (TBD)" to highlight the need for experimental investigation.
| Signaling Molecule | Receptor(s) | Typical EC50/Potency | Key Signaling Pathways Activated | Primary Biological Functions |
| This compound | TBD | TBD | TBD | Primarily metabolic; potential signaling role unexplored.[1][2] |
| Arachidonic Acid | PPARs, others | µM range | MAPK, NF-κB | Precursor to eicosanoids, inflammation, cell growth.[4][5][6][30] |
| Prostaglandin E2 | EP1, EP2, EP3, EP4 (GPCRs) | nM range | cAMP, Ca2+, PI3K/AKT, NF-κB | Inflammation, pain, fever, vasodilation.[7][8][9][10][11] |
| Leukotriene B4 | BLT1, BLT2 (GPCRs) | nM range | Ca2+, MAPK, NF-κB | Leukocyte chemotaxis, inflammation, immune response.[12][13][14][15] |
| Anandamide | CB1, CB2 (GPCRs), TRPV1 | nM to µM range | cAMP inhibition, MAPK, Ca2+ | Neuromodulation, pain relief, appetite regulation.[16][17][18][19][31] |
| Sphingosine-1-Phosphate | S1PR1-5 (GPCRs) | nM range | Gi, Gq, G12/13 pathways | Lymphocyte trafficking, angiogenesis, cell survival.[20][21][23][24] |
| Lysophosphatidic Acid | LPA1-6 (GPCRs) | nM to µM range | Gi, Gq, G12/13, Rho/ROCK | Cell proliferation, migration, wound healing, fibrosis.[25][26][27][28][29] |
Experimental Workflow for Benchmarking
To elucidate the potential signaling properties of this compound, a systematic experimental workflow is proposed. This workflow is designed to screen for receptor activation and downstream cellular responses, followed by more detailed characterization.
Detailed Experimental Protocols
GPCR Activation Screening using Calcium Mobilization Assay
This assay is a primary screen to identify if this compound can activate Gq-coupled GPCRs, which signal through an increase in intracellular calcium.
Principle: Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores. This transient increase in cytosolic calcium can be detected using a calcium-sensitive fluorescent dye.[32][33][34][35]
Materials:
-
HEK293T cells transiently or stably expressing the GPCR of interest
-
This compound and known lipid signaling molecules (as positive controls)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into microplates at an appropriate density and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and control lipids in assay buffer.
-
Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Add the test compounds to the wells and immediately begin kinetic fluorescence readings.
-
Data Analysis: Calculate the change in fluorescence intensity over time. A significant increase in fluorescence indicates receptor activation.
Enzyme Immunoassay (EIA) for Prostaglandin E2 Production
This assay can determine if this compound stimulates the production of downstream signaling molecules like PGE2.
Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a specific antibody.[36][37][38][39] Some assays may involve the conversion of PGE2 to a more stable derivative (PGB2) for enhanced specificity.[40]
Materials:
-
Cell culture supernatants from cells treated with this compound
-
PGE2 EIA kit (containing PGE2 standards, HRP-labeled PGE2, anti-PGE2 antibody-coated plate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Sample Collection: Treat cells (e.g., macrophages) with various concentrations of this compound for a defined period. Collect the cell culture supernatant.
-
Assay Protocol: Follow the manufacturer's instructions for the PGE2 EIA kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding HRP-labeled PGE2.
-
Incubating to allow for competitive binding.
-
Washing away unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the PGE2 standards. Use this curve to determine the concentration of PGE2 in the samples.
Untargeted Lipidomics using Mass Spectrometry
This powerful technique can provide a comprehensive profile of lipid changes in cells or tissues following treatment with this compound, offering insights into its metabolic fate and potential conversion to other signaling lipids.[41][42][43][44]
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and identify a wide range of lipid species from a biological sample. By comparing the lipid profiles of treated and untreated samples, one can identify lipids that are up- or down-regulated.[41][45]
Workflow:
-
Sample Preparation: Treat cells or tissues with this compound.
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
LC-MS Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Processing: Use specialized software to identify and quantify the lipid species present in the samples.
-
Statistical Analysis: Perform statistical analysis to identify significant differences in the lipid profiles between treated and untreated groups.
Potential Signaling Pathway of this compound
Based on its structure as a polyunsaturated fatty acyl-CoA, this compound could potentially interact with several classes of receptors or enzymes involved in lipid signaling. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Conclusion
While this compound is an established intermediate in fatty acid metabolism, its potential as a signaling molecule remains an open and intriguing area of research. By employing the comparative framework and experimental protocols outlined in this guide, researchers can systematically investigate its biological activity and determine if it plays a significant role in the complex and ever-expanding world of lipid signaling. The insights gained from such studies could have important implications for our understanding of metabolic regulation and may reveal novel therapeutic targets for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. gosset.ai [gosset.ai]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blockade of leukotriene B4 signaling pathway induces apoptosis and suppresses cell proliferation in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inflammation - Wikipedia [en.wikipedia.org]
- 16. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 45. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safe Disposal of (2E,5Z)-Tetradecadienoyl-CoA: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of (2E,5Z)-tetradecadienoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the handling and disposal of long-chain acyl-CoA compounds. It is imperative to supplement this guidance with a thorough review of your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to assume the compound may present unknown hazards and to adhere to standard laboratory safety procedures.
Personal Protective Equipment (PPE):
A comprehensive hazard assessment should be conducted to determine if additional protection is necessary based on specific experimental conditions. However, the minimum required PPE for handling this compound is outlined below.[1]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles providing a complete seal around the eyes are recommended.[1] |
| Face Shield | To be worn with safety goggles when there is a significant risk of splashing.[1] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact. Double gloving may be appropriate for increased protection.[1] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and clothing.[1] |
| Respiratory Protection | Fume Hood/Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any aerosols or particulates.[1][2] A respirator may be necessary for powdered forms or if aerosolization is possible, as determined by a risk assessment.[1] |
First Aid Measures:
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a certified chemical waste disposal program. Adherence to your institution's EHS guidelines is mandatory.[2]
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe laboratory waste management.[3]
-
Isolate Waste: Collect all materials contaminated with this compound, including unused product, residual solutions, contaminated labware (e.g., pipette tips, tubes), and absorbent materials from spill cleanups, into a designated waste container.[2][3]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong acids, bases, or oxidizing agents.[3] This waste should generally be classified as "non-halogenated organic waste" unless mixed with halogenated solvents.[2]
Step 2: Containerization and Labeling
Clear and proper labeling is essential for safety and compliance.
-
Select Appropriate Container: Use a dedicated, chemically resistant, and leak-proof waste container.[2]
-
Label Contents Clearly: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The label should also include the date waste was first added.[2][3]
Step 3: Storage
-
Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and provide secondary containment to prevent the release of material in case of a leak.[2][3]
-
Incompatible Materials: Ensure the waste is stored away from incompatible materials.[2]
Step 4: Waste Pickup and Disposal
-
Follow Institutional Procedures: Once the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.[2]
-
Manifest Tracking: For all hazardous waste removed from your facility, a manifest record system will be used for tracking. Ensure you receive an initial manifest from the waste handler and a final manifest once the waste has reached its disposal destination.[4]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][2]
-
Contain: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[1][2]
-
Collect: Carefully sweep or scoop the absorbent material into a designated and labeled hazardous waste container.[1][2]
-
Clean: Decontaminate the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.[2]
-
Dispose: Treat all materials used for the cleanup as hazardous waste and dispose of them according to the procedures outlined above.[2]
Experimental Workflow and Metabolic Pathway
To provide further context for the handling and biological relevance of this compound, the following diagrams illustrate a typical experimental workflow for preparing a stock solution and the metabolic pathway in which this class of molecules is involved.
Caption: A generalized workflow for the preparation of a long-chain acyl-CoA stock solution.
Caption: The role of dienoyl-CoA intermediates in the beta-oxidation of polyunsaturated fatty acids.
References
Essential Safety and Operational Guide for Handling (2E,5Z)-Tetradecadienoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (2E,5Z)-tetradecadienoyl-CoA. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine if additional protection is necessary based on specific experimental conditions.[1] The minimum recommended PPE for handling this compound is outlined below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required.[1][2] |
| Face Shield | To be worn with safety goggles when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact. Double gloving can provide increased protection.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and personal clothing from potential splashes.[1][4] |
| Foot Protection | Closed-toe Shoes | Required to prevent injuries from spills or dropped items.[1] |
| Respiratory Protection | Respirator | May be necessary when handling the compound in powdered form or if aerosolization is possible. The type of respirator should be determined by a formal risk assessment.[1] |
Operational Plan: Handling and Storage
This compound is an unsaturated fatty acyl-CoA, and due to the potential for oxidation and degradation, proper handling and storage are critical to maintain its integrity.[1][5]
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of dust or aerosols.[1][3]
-
Avoid direct contact with eyes, skin, and clothing.[3]
-
When handling solutions or samples, work efficiently and keep all materials on ice to minimize thermal degradation.[6]
-
For unsaturated acyl-CoAs, it is advisable to handle them under an inert atmosphere, such as in a glove box, to prevent oxidation. If a glove box is not available, overlaying solutions with argon or nitrogen before sealing the container is a good practice.[6]
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container of powdered this compound to warm to room temperature to prevent moisture condensation.[6]
-
Weighing: If working with a solid form, carefully weigh the desired amount in a chemical fume hood, avoiding the creation of dust.[1]
-
Solubilization: Add the appropriate high-purity solvent (e.g., HPLC or LC-MS grade) to the vial.[6] Gently vortex until the compound is fully dissolved.[1]
-
Experimental Use: Perform all experimental procedures involving the compound within a fume hood.[1]
-
Post-Experiment: Decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place.[3]
-
For long-term stability, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[6]
-
Store samples at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).[5]
Disposal Plan
Proper disposal of this compound and associated materials is critical for maintaining a safe and compliant laboratory environment.
-
Solid Waste: Contaminated consumables such as pipette tips, gloves, and weigh boats should be collected in a designated and labeled hazardous waste bag.[1]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[1]
Emergency Procedures
-
Spill: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Experimental Workflow and Data Management
Experimental Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution from a powdered form of a long-chain acyl-CoA ester.[6]
Materials:
-
This compound (powder)
-
High-purity organic solvent (e.g., chloroform/methanol 2:1, v/v) or purified water/buffer[6]
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated balance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Equilibrate: Allow the container of the powdered acyl-CoA to warm to room temperature before opening to prevent condensation.[6]
-
Weigh: Carefully weigh the desired amount of powder in a chemical fume hood.
-
Dissolve: Add the appropriate volume of high-purity solvent to the vial. Gently vortex until the powder is completely dissolved. Work on ice to minimize degradation.[6]
-
Inert Atmosphere: Flush the headspace of the vial with argon or nitrogen before sealing the cap.[6]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature (e.g., -20°C or -80°C).[6]
Diagram: Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
